molecular formula C11H11ClO2 B3024666 1-(4-Chlorophenyl)cyclobutanecarboxylic acid CAS No. 50921-39-6

1-(4-Chlorophenyl)cyclobutanecarboxylic acid

Cat. No.: B3024666
CAS No.: 50921-39-6
M. Wt: 210.65 g/mol
InChI Key: XYSRHOKREWGGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)cyclobutanecarboxylic acid is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSRHOKREWGGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198961
Record name 1-(p-Chlorophenyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50921-39-6
Record name 1-(4-Chlorophenyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50921-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclobutanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050921396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(p-Chlorophenyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-chlorophenyl)cyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK4W39WDT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, and detailed structural characterization through spectroscopic methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, offering insights into the nuanced structural features that may influence its biological activity.

Introduction: Unveiling a Scaffold of Interest

This compound, with the chemical formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol , presents a unique structural scaffold that combines a substituted aromatic ring with a strained cyclobutane moiety.[1][2][3][4] This combination of a rigid cycloalkane and a decorated phenyl group offers a three-dimensional architecture that can be strategically exploited in the design of small molecule inhibitors and other therapeutic agents. The presence of the chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule, potentially enhancing its binding affinity and metabolic stability. Understanding the precise molecular geometry and electronic distribution of this compound is paramount for predicting its interactions with biological targets and for guiding further derivatization efforts.

Physicochemical Properties: A Quantitative Overview

A foundational understanding of a molecule's physicochemical properties is critical for its application in drug development, influencing aspects from solubility and permeability to formulation and administration.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₂[1][2][4]
Molecular Weight 210.66 g/mol [1][2][4]
Melting Point 80-90 °C[1]
Boiling Point (est.) 302.49 °C[1]
IUPAC Name 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid[5][6]
Canonical SMILES O=C(O)C1(c2ccc(Cl)cc2)CCC1[5][7]
InChIKey XYSRHOKREWGGFE-UHFFFAOYSA-N[5][7]

Synthesis Pathway: From Nitrile to Carboxylic Acid

The primary synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)cyclobutane nitrile.[8] This robust and efficient method provides a high yield of the desired carboxylic acid.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines the hydrolysis of 1-(4-chlorophenyl)cyclobutane nitrile:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)cyclobutane nitrile (5 g), ethylene glycol (60 ml), and a 40% w/w aqueous solution of potassium hydroxide (80 ml).[8]

  • Reflux: Heat the mixture to reflux under an inert argon atmosphere for 18 hours. The elevated temperature and strong basic conditions facilitate the complete hydrolysis of the nitrile group to a carboxylate salt.[8]

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice water. This step quenches the reaction and dissolves the potassium salt of the product.

  • Extraction: Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-polar impurities.[8]

  • Acidification and Precipitation: Carefully acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) until the solution becomes acidic. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution as a solid.[8]

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water to remove any remaining salts, and dry it. For further purification, the crude product can be recrystallized from petroleum ether (b.p. 40°-60°) to yield the final product as white needles with a reported yield of 82%.[8]

Synthesis_Pathway Nitrile 1-(4-chlorophenyl)cyclobutane nitrile Reagents KOH, Ethylene Glycol, Water, Reflux (18h) Nitrile->Reagents Intermediate Potassium 1-(4-chlorophenyl) cyclobutanecarboxylate (in situ) Reagents->Intermediate Acidification Acidic Work-up (e.g., HCl) Intermediate->Acidification Product 1-(4-Chlorophenyl)cyclobutane carboxylic acid Acidification->Product

Caption: Synthetic route to this compound.

Structural Elucidation: Spectroscopic and Crystallographic Insights

A detailed understanding of the three-dimensional structure and electronic properties of this compound is crucial for its rational application in drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. While specific, high-resolution spectra for this compound are not publicly available in comprehensive detail, we can predict the expected signals based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, likely in the range of 7.0-7.5 ppm. The protons of the cyclobutane ring will appear further upfield, typically between 1.8 and 2.8 ppm, with their multiplicity depending on the coupling with neighboring protons. The acidic proton of the carboxylic acid group will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally appears downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[9] We anticipate signals for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), the carbons of the chlorophenyl ring, and the methylene carbons of the cyclobutane ring.

X-ray Crystallography: The Gold Standard for 3D Structure

While a crystal structure for this compound is not currently available in the public domain, X-ray crystallography would provide the most definitive three-dimensional model of the molecule. Such a study would reveal precise bond lengths, bond angles, and the conformation of the cyclobutane ring, which is known to adopt a puckered conformation to relieve ring strain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid moiety, that govern the crystal packing. Insights from the crystal structure of the related compound, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, suggest that the chlorophenyl group can adopt various orientations relative to the cycloalkane ring, and that hydrogen bonding plays a crucial role in the formation of supramolecular structures.[10]

Caption: 2D representation of the molecular structure.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group can serve as a key interaction point with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The chlorophenyl group can engage in hydrophobic and van der Waals interactions, and its substitution pattern can be modified to fine-tune binding affinity and selectivity. The rigid cyclobutane scaffold helps to position these functional groups in a defined orientation, which can be advantageous for optimizing ligand-receptor interactions.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined synthesis and intriguing structural characteristics provide a solid foundation for further exploration. While spectroscopic data provide valuable insights into its molecular structure, a definitive three-dimensional model from X-ray crystallography would be highly beneficial for advancing its application in structure-based drug design. This technical guide has consolidated the current knowledge on this compound, offering a valuable resource for researchers aiming to leverage its unique properties in the pursuit of novel therapeutics.

References

  • PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available from: [Link]

  • PubChem. Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate. Available from: [Link]

  • ATB. 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray. Available from: [Link]

  • Crysdot LLC. This compound. Available from: [Link]

  • Arctom. CAS NO. 50921-39-6 | this compound. Available from: [Link]

  • Oakwood Chemical. 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid. Available from: [Link]

  • NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Available from: [Link]

  • InfochemsDB. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECarboxylic ACID SYNTHESIS. Available from: [Link]

  • Du, C.-J., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 543-545. Available from: [Link]

  • CAS Common Chemistry. This compound. Available from: [Link]

  • GSRS. 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

  • SpectraBase. 1-(p-chlorophenyl)cyclobutanecarboxylic acid. Available from: [Link]

  • PubChem. 1-Aminocyclobutanecarboxylic acid. Available from: [Link]

  • PubChem. Cyclobutanecarboxylic acid. Available from: [Link]

  • Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

This compound, with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol , is a disubstituted cyclobutane derivative.[1][2] The rigid cyclobutane scaffold imparts unique conformational constraints, making it a desirable moiety in the design of bioactive molecules. The presence of the 4-chlorophenyl group provides a handle for further functionalization and influences the compound's lipophilicity and electronic properties, which are critical parameters in drug design. This guide will detail two primary synthetic routes to this compound and the analytical techniques essential for its structural confirmation and purity assessment.

Synthetic Methodologies

The synthesis of this compound can be approached through several pathways. Here, we focus on two robust and well-established methods: the hydrolysis of a nitrile precursor and the malonic ester synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Hydrolysis of 1-(4-Chlorophenyl)cyclobutane Nitrile

This is a direct and often high-yielding method, contingent on the availability of the corresponding nitrile. The core of this synthesis is the conversion of the nitrile group to a carboxylic acid.

Causality of Experimental Choices:

The use of a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol is crucial for driving the hydrolysis of the sterically hindered tertiary nitrile to completion. The prolonged reflux period ensures that the intermediate amide is fully hydrolyzed to the carboxylate salt. An inert atmosphere (argon) is recommended to prevent any potential side reactions at elevated temperatures. Acidification of the cooled reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

Experimental Protocol:

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-chlorophenyl)cyclobutane nitrile (5 g), ethylene glycol (60 ml), and a 40% w/w aqueous solution of potassium hydroxide (80 ml).

  • Step 2: Reflux: Heat the mixture to reflux under an argon atmosphere for 18 hours.

  • Step 3: Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Step 4: Precipitation: Carefully acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) until the solution is acidic. The this compound will precipitate as a solid.

  • Step 5: Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. For further purification, recrystallize the crude product from petroleum ether (b.p. 40°-60°) to yield the final product as white needles.[3]

Expected Yield: 82%

Diagram of the Nitrile Hydrolysis Workflow:

nitrile_hydrolysis start 1-(4-chlorophenyl)cyclobutane nitrile hydrolysis Hydrolysis start->hydrolysis reagents KOH, Ethylene Glycol, H2O Reflux, 18h workup Aqueous Work-up & Ether Extraction hydrolysis->workup acidification Acidification (HCl) workup->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization (Petroleum Ether) filtration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Synthesis via Malonic Ester Pathway

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[4][5][6] This route involves the formation of the cyclobutane ring through intramolecular cyclization.

Causality of Experimental Choices:

This synthesis leverages the acidity of the α-hydrogens of diethyl malonate. A strong base like sodium ethoxide is used to deprotonate the diethyl malonate, forming a nucleophilic enolate.[6] The choice of ethoxide as the base prevents transesterification with the ethyl esters. The subsequent reaction with 1-bromo-3-chloropropane allows for the initial alkylation. A second equivalent of base is then used to effect an intramolecular S(_N)2 reaction, forming the cyclobutane ring. Finally, saponification of the esters followed by acidification and decarboxylation yields the target carboxylic acid. The 4-chlorophenyl group would be introduced prior to the cyclization, for instance by arylating the malonic ester, though a more common approach for this specific target would be to start with a precursor already containing the aryl group. For the purpose of this guide, we will outline the general approach to forming a substituted cyclobutanecarboxylic acid.

Experimental Protocol (General Approach):

  • Step 1: Enolate Formation: Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this, add diethyl malonate dropwise at a controlled temperature.

  • Step 2: Alkylation: Add an appropriate alkylating agent, such as 1-(4-chlorophenyl)-1-bromoethane (this is a hypothetical starting material for this specific case, illustrating the principle), to the solution of the malonate enolate.

  • Step 3: Cyclization: After the initial alkylation, add a second equivalent of a suitable dihaloalkane like 1,3-dibromopropane and a strong base to facilitate the intramolecular cyclization.

  • Step 4: Saponification: Heat the resulting cyclized diester under reflux with a solution of sodium hydroxide to hydrolyze the ester groups to a dicarboxylate salt.

  • Step 5: Acidification and Decarboxylation: Acidify the reaction mixture to form the dicarboxylic acid. Upon heating, this intermediate will readily decarboxylate to yield this compound.[7]

Diagram of the Malonic Ester Synthesis Logic:

malonic_ester_synthesis cluster_steps Core Reaction Sequence enolate Enolate Formation (Base + Diethyl Malonate) alkylation Alkylation (with Aryl-containing electrophile) enolate->alkylation cyclization Intramolecular Cyclization (with Dihaloalkane) alkylation->cyclization saponification Saponification (Base-mediated ester hydrolysis) cyclization->saponification decarboxylation Acidification & Decarboxylation (Heat) saponification->decarboxylation product 1-Arylcyclobutanecarboxylic Acid decarboxylation->product

Caption: Logical flow of the malonic ester synthesis for 1-arylcyclobutanecarboxylic acids.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁ClO₂[1][2]
Molecular Weight 210.66 g/mol [1][2]
Melting Point 80-90 °C[1]
Appearance White to light yellow crystalline powder[1]
CAS Number 50921-39-6[1][2]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclobutane ring. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene ring. The cyclobutane protons will exhibit more complex splitting patterns in the aliphatic region (δ 1.8-2.8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon (δ > 175 ppm), the quaternary carbon of the cyclobutane ring attached to the phenyl group, the aromatic carbons (with the carbon attached to chlorine showing a characteristic chemical shift), and the methylene carbons of the cyclobutane ring.

Representative NMR Data:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H>10br s-COOH
¹H~7.3-7.5mAromatic CH
¹H~2.0-2.8mCyclobutane CH₂
¹³C>175sC=O
¹³C~140-145sAromatic C-Cl
¹³C~128-135sAromatic CH
¹³C~50-55sQuaternary Cyclobutane C
¹³C~30-35sCyclobutane CH₂
¹³C~15-20sCyclobutane CH₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.[8]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad band
~1700C=OCarboxylic acid, strong absorption
~1600, ~1490C=CAromatic ring stretching
~830C-Hpara-disubstituted benzene ring, out-of-plane bending
~1090C-ClAryl chloride stretch

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Expected Fragmentation Pattern:

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 210/212, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[9][10] Fragmentation of the cyclobutane ring and the chlorophenyl moiety will also contribute to the overall spectrum.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The methodologies and analytical data presented herein are based on established chemical principles and serve as a valuable resource for scientists engaged in organic synthesis and drug discovery. The choice of synthetic route will depend on project-specific constraints, while the characterization techniques described are essential for ensuring the quality and identity of the final product.

References

  • PrepChem. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules.
  • ChemicalBook. (2023). 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID.
  • ATB (Automated Topology Builder). (n.d.). 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray.
  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943).
  • NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. In NIST Chemistry WebBook.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application.
  • Chemguide. (n.d.). hydrolysis of nitriles.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Wiley SpectraBase. (n.d.). 1-(p-chlorophenyl)cyclobutanecarboxylic acid.
  • CAS Common Chemistry. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-1-cyclobutane-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • ResearchGate. (2020). FTIR spectrum of layer 4.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2023).
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)

Sources

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid Derivatives: A Focused Exploration of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid and its derivatives, with a specific focus on their hypothesized role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). Drawing upon established principles of medicinal chemistry and citing current research on PPAR agonists, this document outlines the scientific rationale for investigating these compounds as potential therapeutic agents for metabolic disorders. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate the biological activity of this chemical series, from initial screening to mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases such as type 2 diabetes, obesity, and dyslipidemia.

Introduction: The Emerging Potential of Novel Carboxylic Acid Derivatives in Metabolic Disease

The global prevalence of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the continued exploration of novel chemical scaffolds for therapeutic intervention. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical regulators of glucose and lipid metabolism, making them attractive targets for drug discovery.[1][2] The PPAR family consists of three main isoforms—PPARα, PPARγ, and PPARδ (also known as PPARβ)—each with distinct tissue distribution and physiological roles.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and is the target of fibrate drugs.[3]

  • PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization. Thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, are potent PPARγ agonists.[3]

  • PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The archetypal pharmacophore for many PPAR agonists consists of a carboxylic acid head group, a linker, and a hydrophobic tail. The this compound scaffold embodies these essential features, presenting a compelling starting point for the design of novel PPAR modulators. The 4-chlorophenyl group provides a well-defined hydrophobic moiety, while the cyclobutane ring offers a rigid linker that can be further functionalized. The carboxylic acid is a key feature for interaction with the ligand-binding domain of PPARs. This guide will delve into the scientific rationale for exploring this chemical series as PPAR modulators and provide the necessary experimental framework for their evaluation. A recent patent describing cyclobutane-containing carboxylic acids as GPR120 modulators for diabetes further strengthens the potential of this scaffold in metabolic disease research.[4]

Scientific Rationale and Mechanistic Hypothesis: Targeting PPARs

The central hypothesis of this guide is that this compound derivatives can act as modulators of PPAR activity. This is based on the well-established structure-activity relationships (SAR) of known PPAR agonists. The carboxylic acid moiety is crucial for forming key hydrogen bond interactions within the PPAR ligand-binding domain (LBD). The 4-chlorophenyl group is expected to occupy a hydrophobic pocket within the LBD, contributing to binding affinity and selectivity.

The derivatization of the core scaffold provides an opportunity to fine-tune the activity and selectivity towards different PPAR isoforms. For instance, modifications to the cyclobutane ring or the phenyl group could influence the interaction with specific amino acid residues in the LBD, potentially leading to the development of selective PPARα, PPARγ, or dual/pan-agonists.

dot graph TD{ subgraph "Signaling Pathway" A[this compound derivative] --> B{PPAR}; B --> C{RXR}; subgraph "Nucleus" D[PPAR/RXR Heterodimer]; E[PPRE]; F[Target Gene Transcription]; G[mRNA]; H[Protein Synthesis]; end C --> D; D --> E; E --> F; F --> G; G --> H; H --> I[Metabolic Effects]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Proposed mechanism of action for this compound derivatives as PPAR modulators.

Experimental Workflows for Biological Evaluation

A tiered approach is recommended for the comprehensive biological evaluation of a library of this compound derivatives. This workflow progresses from high-throughput primary screening to more detailed mechanistic and cellular assays.

dot graph TD{ subgraph "Experimental Workflow" A[Synthesis of Derivatives] --> B[Primary Screening: PPAR Transactivation Assay]; B --> C{Hit Identification}; C --> D[Secondary Assay: Competitive Binding Assay]; D --> E[Cellular Assays: Adipocyte Differentiation & Glucose Uptake]; E --> F[Lead Optimization]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A tiered experimental workflow for the evaluation of this compound derivatives.

Primary Screening: PPAR Transactivation Luciferase Reporter Assay

This cell-based assay is the cornerstone for initial screening to identify compounds that can activate PPARs. The principle involves a reporter gene (luciferase) under the control of a promoter containing PPAR response elements (PPREs).

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with a PPAR expression plasmid (for PPARα, γ, or δ) and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid should be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and known PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) in serum-free DMEM.

    • After 24 hours of transfection, replace the medium with the compound-containing medium.

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control (e.g., DMSO).

    • Determine the EC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

Secondary Assay: TR-FRET Competitive Binding Assay

This in vitro assay confirms the direct binding of hit compounds to the PPAR ligand-binding domain (LBD) and determines their binding affinity.

Protocol:

  • Assay Setup:

    • Use a commercially available Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay kit for the desired PPAR isoform (e.g., LanthaScreen™ TR-FRET PPARα Competitive Binding Assay).[6][7]

    • The assay typically includes a terbium-labeled anti-GST antibody, a GST-tagged PPAR-LBD, and a fluorescently labeled PPAR ligand (tracer).

  • Compound Incubation:

    • Prepare serial dilutions of the test compounds and a known unlabeled PPAR ligand.

    • In a 384-well plate, incubate the test compounds with the PPAR-LBD, the terbium-labeled antibody, and the fluorescent tracer.

  • TR-FRET Measurement:

    • After incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is generated when the terbium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the LBD.

  • Data Analysis:

    • A decrease in the TR-FRET signal indicates that the test compound is competing with the fluorescent tracer for binding to the PPAR-LBD.

    • Calculate the IC50 values for the compounds, representing the concentration at which 50% of the tracer is displaced.

Cellular Functional Assays

For compounds that demonstrate both transactivation activity and direct binding, further evaluation in relevant cellular models is crucial to assess their physiological effects.

Protocol:

  • Cell Culture:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

    • Induce differentiation by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Compound Treatment:

    • Treat the cells with the test compounds or a known PPARγ agonist (e.g., Rosiglitazone) during the differentiation process.

  • Assessment of Differentiation:

    • After 7-10 days, assess adipocyte differentiation by staining the intracellular lipid droplets with Oil Red O.

    • Quantify the staining by extracting the dye and measuring its absorbance at a specific wavelength.

Protocol:

  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

  • Compound Treatment and Glucose Uptake:

    • Treat the mature adipocytes with the test compounds for 24-48 hours.

    • Stimulate glucose uptake by adding insulin.

    • Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence plate reader.

Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the this compound scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship.

Key Areas for Modification and Expected Outcomes:

Modification Area Rationale Expected Impact on Activity
Carboxylic Acid Bioisosteres To improve pharmacokinetic properties and potentially modulate activity.Replacement with tetrazoles or other acidic heterocycles may maintain or enhance activity while altering metabolic stability.
Substitution on the Phenyl Ring To probe the hydrophobic pocket of the PPAR LBD and modulate selectivity.Introduction of different substituents (e.g., alkyl, alkoxy) could enhance affinity and influence isoform selectivity.
Stereochemistry of the Cyclobutane Ring The spatial arrangement of substituents can significantly impact binding.Separation and testing of stereoisomers may reveal differences in potency and selectivity.
Derivatization of the Carboxylic Acid Conversion to esters or amides can create prodrugs with improved bioavailability.These derivatives would likely be inactive in in vitro binding assays but may show activity in cell-based assays after metabolic conversion.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR modulators. The scientific rationale for their investigation is soundly based on the established pharmacophore of known PPAR agonists. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of their biological activity. Future research should focus on synthesizing a diverse library of derivatives and employing the outlined assays to identify potent and selective PPAR modulators. Promising lead compounds can then be advanced to in vivo models of metabolic disease for further preclinical evaluation. The insights gained from these studies will contribute to the development of the next generation of therapeutics for metabolic disorders.

References

  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (URL: [Link])

  • Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. (URL: [Link])

  • Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (URL: [Link])

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (URL: [Link])

  • A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. (URL: [Link])

  • EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google P
  • Human PPARγ Reporter Assay Kit - Indigo Biosciences. (URL: [Link])

  • Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit • Catalogue Code: TFAB00153. (URL: [Link])

  • What are the best techniques to measure PPAR gamma activity? - ResearchGate. (URL: [Link])

  • Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. (URL: [Link])

  • Human PPAR-alpha Transcription Factor Activity Assay Kit - RayBiotech. (URL: [Link])

  • Discovery of PPAR Alpha Lipid Pathway Modulators that Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. (URL: [Link])

  • [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids as agonists of peroxisome proliferator-activated receptors (PPARs). (URL: [Link])

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (URL: [Link])

  • Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists With Potent Antihyperglycemic and Lipid Modulating Activity. (URL: [Link])

  • Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. (URL: [Link])

  • PPAR ALPHA ELISA Kits - Biocompare. (URL: [Link])

  • Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. (URL: [Link])

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (URL: [Link])

  • Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. (URL: [Link])

  • Synergistic effect of 4-hydroxynonenal and PPAR ligands in controlling human leukemic cell growth and differentiation. (URL: [Link])

  • Pharmacological Utility of PPAR Modulation for Angiogenesis in Cardiovascular Disease. (URL: [Link])

  • The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. (URL: [Link])

  • Structure-activity relationships of dimeric PPAR agonists | Request PDF. (URL: [Link])

  • Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. (URL: [Link])

Sources

1-(4-Chlorophenyl)cyclobutanecarboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

This compound is a halogenated aromatic compound featuring a rigid cyclobutane scaffold. While not extensively studied as a pharmacologically active agent itself, its structural motifs—a carboxylic acid "handle" for derivatization, a cyclobutane core that imparts three-dimensionality, and a chlorophenyl group for hydrophobic interactions—make it a valuable building block for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and a discussion of standard analytical methods for its characterization. Furthermore, we explore its potential applications as a molecular scaffold for the development of novel chemical entities, offering a forward-looking perspective for researchers in drug development.

Introduction: The Value of Rigid Scaffolds in Drug Design

The development of novel therapeutics often hinges on the exploration of new chemical space. Small molecules incorporating rigid, three-dimensional scaffolds are of particular interest as they can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The cyclobutane ring, a strained four-membered carbocycle, serves as a valuable bioisostere for other common groups and provides a fixed orientation for appended substituents.

This compound (CAS No. 50921-39-6) is a prime example of a functionalized cyclobutane building block.[1] Its structure is achiral and presents three key features for exploitation in medicinal chemistry:

  • A Quaternary Center: The cyclobutane ring is substituted at the 1-position, creating a quaternary carbon that projects substituents in defined vectors.

  • A Carboxylic Acid Group: This functional group is a versatile handle for chemical modification, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

  • A 4-Chlorophenyl Moiety: This group can engage in hydrophobic and halogen-bonding interactions within protein binding pockets and serves as a common starting point in drug design.

This document serves as a technical resource for researchers, providing critical information on the synthesis, properties, and analytical validation of this compound, thereby enabling its use in discovery programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 50921-39-6[1][2][3]
Molecular Formula C₁₁H₁₁ClO₂[1][4][5]
Molecular Weight 210.66 g/mol [1][4][5]
IUPAC Name 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid[2]
Melting Point 80-90 °C[3]
Boiling Point ~302.5 °C (estimated)[3]
Canonical SMILES O=C(O)C1(C2=CC=C(Cl)C=C2)CCC1[2][5][6]
InChIKey XYSRHOKREWGGFE-UHFFFAOYSA-N[5][6]

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the hydrolysis of its corresponding nitrile precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[7] This method is robust, high-yielding, and utilizes common laboratory reagents.

Synthetic Scheme: Nitrile Hydrolysis

The overall transformation involves the conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) under strong basic conditions, followed by an acidic workup to protonate the carboxylate salt.

Synthesis_Workflow Precursor 1-(4-chlorophenyl)cyclobutanecarbonitrile Intermediate Potassium 1-(4-chlorophenyl)cyclobutanecarboxylate (in situ) Precursor->Intermediate 1. KOH, Ethylene Glycol 2. Reflux (18h) Product This compound Intermediate->Product 1. Aqueous Workup 2. Acidification (e.g., HCl)

Figure 1: Synthetic workflow for the preparation of the target compound via nitrile hydrolysis.
Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7]

Materials:

  • 1-(4-chlorophenyl)cyclobutanecarbonitrile (precursor)

  • Potassium hydroxide (KOH), 40% w/w aqueous solution

  • Ethylene glycol

  • Diethyl ether

  • Petroleum ether (b.p. 40-60 °C)

  • Hydrochloric acid (HCl), concentrated or 5M

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus, separatory funnel, and filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(4-chlorophenyl)cyclobutanecarbonitrile (e.g., 5.0 g), ethylene glycol (60 mL), and 40% w/w aqueous potassium hydroxide (80 mL).

    • Causality Note: Ethylene glycol is used as a high-boiling point solvent, allowing the reaction to be heated sufficiently to drive the hydrolysis of the sterically hindered nitrile. The high concentration of KOH provides the necessary nucleophilic hydroxide ions.

  • Inerting: Flush the apparatus with an inert gas (Argon or Nitrogen) for several minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (a solvent system like 30% ethyl acetate in hexanes is a good starting point).

  • Cooling and Quenching: After 18 hours, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water (approx. 200 mL).

  • Extraction of Impurities: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted nitrile or non-acidic impurities. Discard the organic layers.

    • Trustworthiness Note: This extraction is a critical purification step. The desired product, being a carboxylate salt at this high pH, remains in the aqueous layer while organic-soluble starting material is removed.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid product will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.

  • Drying: Dry the solid product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C), until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from petroleum ether (b.p. 40-60 °C) to yield the final product as white needles.[7]

Role and Application as a Medicinal Chemistry Building Block

The true value of this compound lies in its potential as a scaffold for generating libraries of new chemical entities. Its carboxylic acid moiety is a gateway to a vast array of chemical transformations.

Derivatization_Potential Start This compound Amide Amide Library (R-NH₂ + Coupling Reagents) Start->Amide Amide Coupling Ester Ester Library (R-OH + Acid Catalysis) Start->Ester Esterification Reduction Primary Alcohol (via BH₃ or LiAlH₄) Start->Reduction Reduction

Figure 2: Potential derivatization pathways for library synthesis starting from the title compound.

Expert Insight: A typical drug discovery campaign would utilize this building block in an amide coupling strategy. By reacting it with a diverse collection of primary and secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC), a library of amides can be rapidly synthesized. Each new "R-group" from the amine explores a different region of the target's binding pocket, allowing for a systematic exploration of the structure-activity relationship. The rigidity of the cyclobutane core ensures that the orientation of the R-group relative to the chlorophenyl ring is constrained, providing clearer SAR data than a more flexible linker would.

Standard Analytical Characterization Protocols

While a certificate of analysis may not be provided by all suppliers[8], a researcher must independently verify the identity and purity of the compound. The following are standard, self-validating protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃, 400 MHz):

    • Expected Aromatic Protons: Two doublets between δ 7.2-7.5 ppm, integrating to 2H each, showing a characteristic AB quartet pattern for a 1,4-disubstituted benzene ring.

    • Expected Cyclobutane Protons: A series of multiplets between δ 1.8-2.8 ppm, integrating to 6H.

    • Expected Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Expected Carboxylic Carbonyl: One peak > δ 175 ppm.

    • Expected Aromatic Carbons: Four peaks in the δ 125-145 ppm range (two quaternary, two CH).

    • Expected Quaternary Cyclobutane Carbon: One peak around δ 45-55 ppm.

    • Expected Cyclobutane CH₂ Carbons: Two or three distinct peaks in the δ 15-35 ppm range.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in negative ion mode.

  • Expected Ion: The [M-H]⁻ ion should be observed at m/z ≈ 209.0, corresponding to the loss of a proton from the carboxylic acid. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 209.0 and 211.0.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess purity.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

    • Detection: UV detector at 254 nm.

  • Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion and Future Outlook

This compound represents an accessible yet underexplored building block for medicinal chemistry. Its synthesis is straightforward and high-yielding. While data on its intrinsic biological activity is lacking, its true potential is as a rigid scaffold for the generation of compound libraries aimed at a variety of biological targets. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to incorporate this valuable intermediate into their discovery workflows, paving the way for the development of novel, three-dimensional chemical entities.

References

  • PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available from: [Link]

  • Arctom Scientific. CAS NO. 50921-39-6 | this compound. Available from: [Link]

  • InfochemsDB. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

  • Global Substance Registration System (GSRS). 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

  • CAS Common Chemistry. This compound. Available from: [Link]

  • Global Substance Registration System (GSRS). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. Available from: [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. Available from: [Link]

Sources

The Versatility of the Chlorophenyl Scaffold: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Chlorophenyl Moiety in Drug Discovery

The incorporation of a chlorophenyl group is a time-honored and remarkably effective strategy in medicinal chemistry. Its presence within a molecular framework can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity, metabolic stability, and cell permeability. This guide provides an in-depth technical exploration of the diverse therapeutic applications of chlorophenyl-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols, and synthesize key data to illuminate the path from chemical structure to clinical potential.

I. Anticancer Applications: Targeting the Machinery of Malignancy

The chlorophenyl moiety is a prominent feature in a multitude of anticancer agents, contributing to their efficacy in targeting various hallmarks of cancer. These compounds have demonstrated utility as potent disruptors of cell division, modulators of critical signaling pathways, and inducers of programmed cell death.

A. Inhibition of Tubulin Polymerization: Arresting Mitosis at its Source

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several chlorophenyl-containing compounds have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. This binding event prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2]

A notable example is a series of novel 5-(4-chlorophenyl)furan derivatives. Compounds within this series have demonstrated potent antitumor activity against leukemia cell lines, with IC50 values in the low nanomolar range, even surpassing the potency of colchicine.[1][2]

CompoundTarget Cell LineIC50 (µM)Tubulin Polymerization Inhibition (%)Reference
7c Leukemia SR0.0995.2[1][2]
7e Leukemia SR0.0596.0[1][2]
11a Leukemia SR0.0696.3[1][2]
Colchicine Leukemia SR>0.1Not specified[1][2]

This protocol outlines a fluorescence-based method to assess the inhibitory effect of a test compound on tubulin polymerization.

Materials:

  • Purified tubulin protein (>97% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO vehicle)

  • 96-well, black, clear-bottom plates

  • Fluorometer with excitation/emission wavelengths suitable for the chosen reporter.

Procedure:

  • Preparation: Prepare a stock solution of the test compound and serial dilutions in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture: On ice, prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL) and GTP (1 mM) in general tubulin buffer.

  • Plate Setup: Add the test compound dilutions, positive control, and negative control to the wells of the 96-well plate.

  • Initiation: Add the tubulin/GTP reaction mixture to each well to initiate the polymerization reaction.

  • Incubation and Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

B. Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer. The chlorophenyl group has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket of various kinases makes it a valuable component in targeted cancer therapies.

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. O-chlorophenyl substituted pyrimidines have been developed as exceptionally potent inhibitors of Aurora A kinase, with IC50 values in the low nanomolar range.[3] X-ray crystallography studies have revealed that these compounds can bind to the kinase in either a DFG-in or DFG-out conformation, highlighting the versatility of the chlorophenyl scaffold in adapting to different conformational states of the kinase active site.[3]

The PI3K/AKT signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ.[4] These compounds have demonstrated anti-glioma activity in vitro, inhibiting the formation of neurospheres in primary patient-derived glioma stem cells.[4]

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine-5'-triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound dilutions or DMSO control.

    • Add the purified kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

C. Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis is a natural and essential process of programmed cell death that is often dysregulated in cancer. Many chlorophenyl-containing compounds exert their anticancer effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has been shown to induce apoptosis in breast cancer cell lines.[5] This compound triggers the intrinsic apoptotic pathway, characterized by increased mitochondrial membrane permeability and the generation of reactive oxygen species (ROS).[5]

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent (positive control)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound for the desired time. Include untreated and positive control groups.

    • Harvest the cells (including both adherent and floating cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

cluster_Anticancer Anticancer Mechanisms of Chlorophenyl Compounds cluster_Tubulin Tubulin Polymerization Inhibition cluster_Kinase Kinase Inhibition cluster_Apoptosis Induction of Apoptosis Chlorophenyl_Compound Chlorophenyl Compound Tubulin β-Tubulin (Colchicine Site) Chlorophenyl_Compound->Tubulin Binds Kinase Oncogenic Kinase (e.g., Aurora, AKT) Chlorophenyl_Compound->Kinase Inhibits Mitochondria Mitochondria Chlorophenyl_Compound->Mitochondria Affects MT_Assembly Microtubule Assembly (Inhibited) Tubulin->MT_Assembly Mitotic_Arrest G2/M Arrest MT_Assembly->Mitotic_Arrest Leads to Apoptosis_T Apoptosis Mitotic_Arrest->Apoptosis_T Signaling Downstream Signaling (Blocked) Kinase->Signaling Proliferation Cell Proliferation (Reduced) Signaling->Proliferation ROS ROS Production Mitochondria->ROS Caspases Caspase Activation ROS->Caspases Apoptosis_A Apoptosis Caspases->Apoptosis_A

Caption: Anticancer mechanisms of chlorophenyl compounds.

II. Antimicrobial and Antifungal Applications: Combating Infectious Diseases

The chlorophenyl scaffold is also a key component in the development of novel antimicrobial and antifungal agents, addressing the growing challenge of drug resistance.

A. Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of chlorophenyl-containing compounds against both Gram-positive and Gram-negative bacteria. For example, N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have shown moderate to good inhibitory activity against various bacterial strains.[1] Similarly, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives have exhibited activity against Gram-positive bacteria.[2] The mechanism of action for these compounds is often multifaceted, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

B. Antifungal Activity

Chlorophenyl derivatives have also shown promise as antifungal agents. For instance, certain 1,3-oxazole derivatives containing a chlorophenyl group have demonstrated activity against Candida albicans.[2] The antifungal mechanism of such compounds can involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death.[6][7][8]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Test compound (dissolved in a suitable solvent)

  • Standard antimicrobial agent (positive control)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

cluster_Antimicrobial Antimicrobial Workflow Start Start: Isolate Microorganism Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Chlorophenyl Compound Dilution->Inoculation Incubation Incubate (e.g., 37°C, 24h) Inoculation->Incubation MIC Determine MIC (Lowest inhibitory concentration) Incubation->MIC End End: Report Susceptibility MIC->End

Caption: Workflow for antimicrobial susceptibility testing.

III. Antiviral Applications: A Frontier in Infectious Disease Research

The exploration of chlorophenyl compounds as antiviral agents is an emerging and promising area of research. Several studies have reported the antiviral activity of these compounds against a range of human pathogenic viruses.

For example, 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral properties. One derivative, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one, demonstrated inhibitory activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia virus.[9] Additionally, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against the Tobacco Mosaic Virus (TMV).[10][11] The mechanisms of antiviral action are likely diverse and may involve the inhibition of viral entry, replication, or assembly. Further research is needed to fully elucidate the molecular targets of these compounds.

IV. Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Chlorophenyl-containing compounds have demonstrated significant anti-inflammatory potential through various mechanisms.

A. Modulation of Pro-inflammatory Cytokines

Certain chlorophenyl derivatives have been shown to modulate the production of inflammatory cytokines. For example, m-chlorophenylpiperazine (m-CPP) has been found to decrease the production of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated microglia and astrocyte cultures.[12] This effect is mediated, at least in part, through the inhibition of nuclear factor-kappa B (NF-κB) activation and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[12] Another example is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has been shown to reduce paw edema in a carrageenan-induced inflammation model and decrease serum levels of TNF-α.[3][4][13]

B. Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some chlorophenyl-containing compounds have been investigated as potential COX inhibitors. For instance, SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole), a structural analog of celecoxib, is a selective COX-1 inhibitor.[14][15] Interestingly, some studies suggest that the anti-inflammatory and anticancer effects of certain chlorophenyl compounds may be independent of their COX inhibitory activity, indicating the involvement of other molecular targets.[14][15][16]

This protocol outlines a method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent)

  • Standard COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compound in the assay buffer.

  • Plate Setup: Add the test compound dilutions, standard inhibitors, and controls to the wells of the 96-well plate.

  • Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Directions

The chlorophenyl moiety continues to be a cornerstone of modern drug discovery, contributing to the development of therapeutic agents across a wide spectrum of diseases. Its versatility in modulating biological activity makes it a privileged scaffold for medicinal chemists. This guide has provided a comprehensive overview of the therapeutic applications of chlorophenyl compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The detailed experimental protocols and synthesized data offer a valuable resource for researchers in the field.

Future research should continue to explore the vast chemical space of chlorophenyl-containing molecules. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the design of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational modeling with traditional experimental approaches will undoubtedly accelerate the discovery and development of novel chlorophenyl-based drugs to address unmet medical needs.

References

  • Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. (2018). Future Medicinal Chemistry. [Link]

  • Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). Future Med Chem. [Link]

  • Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025). ResearchGate. [Link]

  • Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (n.d.). PubMed. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. (n.d.). ResearchGate. [Link]

  • Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. (2010). Molecules. [Link]

  • Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (n.d.). PubMed. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer. [Link]

  • Synthesis and Antimicrobial Activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline. (n.d.). ResearchGate. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). Semantic Scholar. [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

  • Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. (2025). ResearchGate. [Link]

  • Anti-inflammatory effects of m-chlorophenylpiperazine in brain glia cells. (2008). International Immunopharmacology. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. [Link]

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. (n.d.). PMC. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (n.d.). MDPI. [Link]

  • pharmacology of benoxaprofen (2-[4-chlorophenyl]-α-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with anti-inflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. (n.d.). Oxford Academic. [Link]

  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024). MDPI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

  • Synthesis, X-ray crystallographic studies and antibacterial screening of 1-(5-(4-Chlorophenyl)thiazol-2-yl)Hydrazine hydrobromide. (n.d.). ResearchGate. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. (2025). Asian Journal of Chemistry. [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014). ResearchGate. [Link]

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. (2025). ResearchGate. [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]

  • Novel Terphenyls as Selective cyclooxygenase-2 Inhibitors and Orally Active Anti-Inflammatory Agents. (n.d.). PubMed. [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview. (n.d.). PMC. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. [Link]

Sources

Spectroscopic Characterization of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (C₁₁H₁₁ClO₂) is a molecule of interest, combining an aromatic moiety, a strained cyclobutane ring, and a carboxylic acid functional group.[1][2] This unique combination presents a distinct spectroscopic fingerprint. The unequivocal confirmation of its structure is paramount for understanding its chemical behavior, reactivity, and potential applications in drug development and beyond.

This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for interpretation, grounded in established spectroscopic principles. We will explore the causality behind the expected spectral features, offering field-proven insights to guide researchers in their own analytical workflows. This document is designed to be a self-validating system, where the synergy between NMR, IR, and MS data provides a robust and unambiguous confirmation of the molecular structure.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure comprises a p-substituted chlorophenyl ring attached to a quaternary carbon of a cyclobutane ring, which also bears a carboxylic acid group.

Caption: Molecular Structure of this compound.

Each component of this structure will give rise to characteristic signals in its respective spectrum. Our analysis will proceed by predicting the signals for each functional group and then integrating them to build a complete and coherent spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Foundational Principles & Experimental Causality

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like oxygen and chlorine) and anisotropic effects from aromatic rings will deshield nearby protons, shifting their signals downfield (to higher ppm values).[3] The multiplicity (singlet, doublet, triplet, etc.) is governed by the number of neighboring protons (n+1 rule).

In ¹³C NMR, the chemical shift is influenced by the hybridization and electronic environment of the carbon atom. Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield, while carbons bonded to electronegative atoms also experience a downfield shift.[4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct sets of signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a very downfield position, typically in the range of δ 10–12 ppm.[3][4] Its broadness is a result of hydrogen bonding, and its chemical shift can be sensitive to solvent and concentration. This signal will disappear upon shaking the sample with D₂O, a classic confirmatory test.

  • Aromatic Protons (-C₆H₄-): The 4-chlorophenyl group will produce a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substitution.

    • Protons ortho to the cyclobutane ring: These will appear as a doublet around δ 7.4-7.6 ppm.

    • Protons ortho to the chlorine atom: These will appear as a doublet around δ 7.3-7.5 ppm. Each doublet will integrate to 2H.

  • Cyclobutane Protons (-CH₂-): The six protons on the cyclobutane ring are diastereotopic and will exhibit complex multiplets. Based on data for similar cyclobutane structures, these signals are expected in the upfield region.[5]

    • One set of methylene protons will likely appear as a multiplet around δ 2.6-2.8 ppm.

    • The other two sets of methylene protons will likely produce overlapping multiplets in the range of δ 1.9-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals:

  • Carboxylic Carbonyl Carbon (-COOH): This will be the most downfield signal, typically appearing in the δ 175-185 ppm range for saturated acids.[6]

  • Aromatic Carbons (-C₆H₄-): Four signals are expected due to the plane of symmetry.

    • Quaternary carbon attached to the cyclobutane ring: δ 140-145 ppm.

    • Carbon bearing the chlorine atom (C-Cl): δ 132-136 ppm.

    • Carbons ortho to the cyclobutane ring: δ 128-130 ppm.

    • Carbons ortho to the chlorine atom: δ 128-130 ppm.

  • Quaternary Cyclobutane Carbon: The carbon atom substituted with both the aromatic ring and the carboxyl group is expected around δ 45-55 ppm.

  • Cyclobutane Methylene Carbons (-CH₂-): Two signals are expected for the three methylene carbons, appearing in the range of δ 20-35 ppm.[7]

Summary of Predicted NMR Data
Assignment Predicted ¹H NMR (δ, ppm) Multiplicity Integration Predicted ¹³C NMR (δ, ppm)
-COOH10.0 - 12.0broad singlet1H175 - 185
Aromatic CH (ortho to ring)7.4 - 7.6doublet2H128 - 130
Aromatic CH (ortho to Cl)7.3 - 7.5doublet2H128 - 130
Cyclobutane CH₂2.6 - 2.8multiplet2H30 - 35
Cyclobutane CH₂1.9 - 2.5multiplet4H20 - 25
Aromatic C (ipso to ring)---140 - 145
Aromatic C (ipso to Cl)---132 - 136
Quaternary Cyclobutane C---45 - 55
Standard Experimental Protocol: NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg of sample p2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Insert tube into spectrometer (e.g., 400 MHz) p4->a1 a2 Lock, tune, and shim a1->a2 a3 Acquire ¹H spectrum (e.g., 16 scans) a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024 scans) a2->a4 d1 Apply Fourier Transform a3->d1 a4->d1 d2 Phase correction d1->d2 d3 Baseline correction d2->d3 d4 Calibrate to solvent or TMS peak d3->d4 d5 Integrate ¹H spectrum d4->d5 for ¹H

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak. For the ¹H spectrum, perform integration to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Foundational Principles & Experimental Causality

Carboxylic acids have highly characteristic IR absorptions.[8] The O-H bond gives rise to an exceptionally broad absorption due to strong hydrogen bonding in the dimeric form, which is the predominant state for carboxylic acids in condensed phases.[9] The carbonyl (C=O) group produces a strong, sharp absorption. Its position is sensitive to the electronic environment; conjugation typically lowers the stretching frequency.[10]

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.

  • O-H Stretch (Carboxylic Acid): A very broad and strong band is expected from approximately 2500 to 3300 cm⁻¹. This band is a hallmark of a hydrogen-bonded carboxylic acid and will likely overlap with the C-H stretching signals.[6][9]

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the cyclobutane ring will be visible just below 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong and sharp absorption is predicted in the range of 1690-1720 cm⁻¹. The conjugation with the aromatic ring via the cyclobutane system is minimal, so the value is expected to be closer to that of a typical saturated carboxylic acid dimer (~1710 cm⁻¹).[10]

  • C=C Stretch (Aromatic): Medium intensity absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch & O-H Bend: A strong C-O stretching band should appear around 1210-1320 cm⁻¹, coupled with an O-H bending vibration in the 1395-1440 cm⁻¹ range.[9]

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 1090-1015 cm⁻¹ for an aryl chloride.

Summary of Predicted IR Data
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
C-H StretchAromatic> 3000Medium, Sharp
C-H StretchAliphatic (Cyclobutane)< 3000Medium, Sharp
C=O StretchCarboxylic Acid1690 - 1720Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Medium
C-O StretchCarboxylic Acid1210 - 1320Strong
C-Cl StretchAryl Halide1090 - 1015Medium-Strong
Standard Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure through fragmentation patterns.

Foundational Principles & Experimental Causality

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation of aromatic carboxylic acids typically involves characteristic losses of small, stable neutral molecules or radicals.[3][11] A key feature to look for is the isotopic pattern of chlorine: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, any chlorine-containing fragment will appear as a pair of peaks (M and M+2) with a ~3:1 intensity ratio.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺•): The molecular weight is 210.66 g/mol .[12] The molecular ion peak should appear at m/z 210 (for the ³⁵Cl isotope) and m/z 212 (for the ³⁷Cl isotope) in a 3:1 intensity ratio. Aromatic acids often show a prominent molecular ion peak.[4][11]

  • Key Fragmentation Pathways:

    • Loss of Hydroxyl Radical (-•OH): A significant peak is expected at m/z 193/195 from the loss of the hydroxyl radical, forming a stable acylium ion. [M - 17]⁺.

    • Loss of Carboxyl Radical (-•COOH): Alpha-cleavage can lead to the loss of the entire carboxyl group, resulting in a prominent peak at m/z 165/167. [M - 45]⁺. This 1-(4-chlorophenyl)cyclobutane cation would be a major fragment.

    • McLafferty Rearrangement: This rearrangement is not possible as there is no γ-hydrogen relative to the carbonyl group.[13][14]

    • Cyclobutane Ring Fragmentation: The cyclobutane cation at m/z 165/167 could further fragment by losing ethene (C₂H₄), leading to a fragment at m/z 137/139, corresponding to the chlorostyrene radical cation.

mol [M]⁺• m/z 210/212 frag1 [M - OH]⁺ m/z 193/195 mol->frag1 - •OH frag2 [M - COOH]⁺ m/z 165/167 mol->frag2 - •COOH frag3 [M - COOH - C₂H₄]⁺• m/z 137/139 frag2->frag3 - C₂H₄

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Summary of Predicted Mass Spectrometry Data
m/z (³⁵Cl/³⁷Cl) Proposed Fragment Formula of Loss Significance
210 / 212[M]⁺•-Molecular Ion
193 / 195[M - OH]⁺•OHLoss of hydroxyl radical
165 / 167[M - COOH]⁺•COOHLoss of carboxyl group
137 / 139[M - COOH - C₂H₄]⁺••COOH, C₂H₄Ring fragmentation
Standard Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). Use a temperature program to ensure the compound elutes as a sharp peak (e.g., hold at 100°C for 1 min, then ramp at 10°C/min to 250°C). The carrier gas is typically helium.

  • MS Method: The GC eluent is directed into the ion source of the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a relevant mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and major fragment ions, paying close attention to the chlorine isotopic pattern.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the analytical logic is as follows:

  • IR spectroscopy provides the initial, unequivocal evidence of the carboxylic acid functional group (broad O-H and strong C=O stretches) and the presence of an aromatic ring.

  • ¹H and ¹³C NMR spectroscopy then assemble the molecular skeleton. They confirm the presence and connectivity of the p-substituted chlorophenyl ring, the unique cyclobutane system with its quaternary carbon, and the carboxyl group's attachment point. The number of signals, their chemical shifts, and their multiplicities must all be consistent with the proposed structure.

  • Mass spectrometry serves as the final validation, confirming the molecular weight (m/z 210/212) and, through predictable fragmentation, corroborating the major structural components identified by NMR and IR.

When the predicted data outlined in this guide aligns with the experimental results, researchers can have a high degree of confidence in the structural assignment of this compound, fulfilling the rigorous standards required in modern chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link][9]

  • Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6737–6750. [Link][8]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link][10]

  • JoVE. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link][15]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. [Link][4]

  • Journal of the Chemical Society B: Physical Organic. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link][16]

  • The Automated Topology Builder. (n.d.). 1-(4-Chlorophenyl)cyclobutanecarboxylicacid. [Link][17]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link][11]

  • Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link][7]

  • CAS. (n.d.). This compound. CAS Common Chemistry. [Link][1]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link][14]

Sources

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles governing its solubility, detailed experimental protocols for its determination, and the critical factors that influence this essential physicochemical property.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to attrition. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of drug efficacy and manufacturability.[1][2] For an active pharmaceutical ingredient (API) like this compound, its solubility characteristics dictate key aspects of its development lifecycle, including:

  • Formulation Development: Achieving the desired concentration of the API in a dosage form is contingent on its solubility in appropriate excipients and solvents.[3]

  • Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of the API and the generation of specific polymorphic forms.

  • Bioavailability: For oral dosage forms, the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.

  • Process Chemistry: The choice of solvents for synthesis and subsequent work-up steps is heavily influenced by the solubility of the starting materials, intermediates, and the final product.[4]

Understanding and accurately determining the solubility of this compound is, therefore, not merely an academic exercise but a critical step in its journey towards becoming a successful therapeutic agent.

Physicochemical Properties of this compound

To comprehend the solubility behavior of this compound, it is essential to first consider its fundamental physicochemical properties.

PropertyValueSource
CAS Number 50921-39-6[5][6][7]
Molecular Formula C₁₁H₁₁ClO₂[6][7][8]
Molecular Weight 210.66 g/mol [6][7][8]
Melting Point 80-90 °C[9]
Appearance White needles (recrystallized from petroleum ether)[4]
Chemical Structure

The structure reveals a carboxylic acid functional group, which can engage in hydrogen bonding and act as a proton donor. The presence of a chlorophenyl group introduces a degree of lipophilicity and the cyclobutane ring contributes to the overall molecular rigidity. These structural features will play a significant role in the compound's interaction with different organic solvents.

Principles of Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[10] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy of the system. For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) changes.

The solubility of this compound in a given organic solvent will depend on the interplay of several factors:

  • Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, promote dissolution.[10] The carboxylic acid moiety of the target compound can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

  • Solute-Solute Interactions: The energy required to overcome the crystal lattice energy of the solid solute is a critical factor. A higher melting point often correlates with a stronger crystal lattice and, consequently, lower solubility.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also influences the overall process.

The polarity of both the solute and the solvent is a key determinant of solubility.[11] Solvents can be broadly classified as polar (protic and aprotic) and non-polar.

Solvent ClassExamplesInteraction Potential with this compound
Polar Protic Methanol, Ethanol, WaterStrong hydrogen bonding with the carboxylic acid group.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileDipole-dipole interactions and potential for hydrogen bond acceptance.
Non-Polar Hexane, Toluene, Diethyl etherPrimarily van der Waals interactions with the chlorophenyl and cyclobutane moieties.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[12][13][14] This method is reliable and widely accepted by regulatory agencies.[15]

Materials and Equipment
  • This compound (ensure purity is characterized)

  • A selection of organic solvents of appropriate grade (e.g., HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess API B Add to vial with known volume of solvent A->B Step 1 C Place vials in shaker at constant temperature B->C D Agitate for sufficient time (e.g., 24-72 hours) C->D Step 2 E Allow solution to settle D->E F Withdraw aliquot and filter E->F Step 3 G Dilute sample if necessary F->G Step 4 H Analyze by HPLC or UV-Vis G->H Step 5 influencing_factors Solubility Solubility of 1-(4-Chlorophenyl) cyclobutanecarboxylic acid Solvent Solvent Properties Solubility->Solvent Temperature Temperature Solubility->Temperature pH pH (in aqueous/co-solvent systems) Solubility->pH SolidState Solid-State Properties Solubility->SolidState Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Dielectric Dielectric Constant Solvent->Dielectric Polymorphism Polymorphism SolidState->Polymorphism Amorphous Amorphous vs. Crystalline SolidState->Amorphous

Sources

1-(4-Chlorophenyl)cyclobutanecarboxylic acid safety and handling

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all local, regional, and national regulations. [2][9]Do not discharge into drains or the environment. [2]

References

  • Fisher Scientific. Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid.

  • ChemicalBook. 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid.

  • Fisher Scientific. Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid.

  • Crysdot LLC. this compound.

  • ChemicalBook. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6.

  • AChemBlock. this compound 95%.

  • PubChem. Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate.

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.

  • Environmental Health & Safety, University of South Carolina. Chemical Hygiene Program: Appendix 8.

  • European Chemicals Agency (ECHA). Substance Information.

  • LGC Standards. Safety data sheet: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.

  • Scribd. MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF.

  • Fisher Scientific. Safety Data Sheet: 4-(p-Chlorophenyl)cyclohexanecarboxylic acid.

  • CDN Isotopes. Safety Data Sheet.

  • Arctom. this compound.

  • Flinn Scientific. Acid Safety.

  • University of Toronto Scarborough. Chemical Handling and Storage Section 6.

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.

An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

This compound (CAS No. 50921-39-6) is a substituted cyclobutane derivative that has garnered significant interest within the medicinal chemistry and drug development sectors. The cyclobutane motif is increasingly recognized as a valuable scaffold in the design of novel therapeutics. Its rigid, three-dimensional structure offers a distinct advantage over more traditional, planar aromatic systems, providing improved metabolic stability and the ability to orient pharmacophoric elements in a precise spatial arrangement.[1] The incorporation of a 4-chlorophenyl group further enhances its utility, offering a handle for a variety of chemical transformations and potentially influencing biological activity through halogen bonding and other interactions. This guide provides an in-depth technical overview of this compound, from sourcing and synthesis to quality control and its applications in the pharmaceutical landscape.

Part 1: Sourcing and Supplier Qualification for this compound

The reliability of starting materials is paramount in research and drug development. Selecting a reputable commercial supplier for this compound requires a thorough evaluation of their quality management systems, documentation practices, and product specifications.

Key Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. The following table provides a comparative overview of some of the prominent suppliers.

SupplierPurity SpecificationQuality Management & DocumentationNoteworthy Points
Sigma-Aldrich (Merck) Not specified for the "AldrichCPR" grade, sold "as-is"ISO 9001:2015 certified Quality Management System. Provides Certificates of Analysis (CoA) and Certificates of Origin (CoO) upon request.[2]Product is part of a collection for early discovery researchers; analytical data is not collected by the company for this specific product.
AChemBlock 95%[3]Committed to rigorous quality and purity standards with full QC data available online.[4]Offers custom synthesis and scale-up services.[4]
Oakwood Chemical In-house Quality Management System (QMS) and QC laboratory.[5]Provides Certificates of Analysis with every product.[5] Their university partner, Oakwood University, is ISO 9001:2015 certified.[6]Specializes in fluorine and sulfur chemistries, with over 30 years of experience.[7]
Crysdot LLC 97%Performs various analytical tests including NMR, LC-MS, and HPLC, with reports available to customers.Offers custom synthesis and has an extensive supplier qualification system.
Arctom Scientific Not specifiedProvides Safety Data Sheets (SDS) and Certificates of Analysis (CoA).Focuses on a wide range of research chemicals and offers custom synthesis.
A Senior Scientist's Approach to Supplier Qualification

Choosing a supplier should not be based solely on price and availability. For critical drug discovery programs, a more rigorous qualification process is essential. The following workflow outlines a systematic approach to vetting potential suppliers.

Supplier_Qualification cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Quality and Documentation Audit cluster_Phase3 Phase 3: Final Selection Initial_Screening Identify Potential Suppliers (e.g., Sigma-Aldrich, AChemBlock, Oakwood, Crysdot, Arctom) Review_Specs Review Product Specifications (Purity, CAS No., etc.) Initial_Screening->Review_Specs Request_Quotes Request Quotations and Availability Review_Specs->Request_Quotes Request_Docs Request Quality Documentation (CoA, CoO, ISO Certificates) Request_Quotes->Request_Docs Evaluate_QMS Evaluate Supplier's Quality Management System Request_Docs->Evaluate_QMS Assess_Support Assess Technical Support and Communication Evaluate_QMS->Assess_Support Compare_Suppliers Compare Suppliers Based on All Criteria Assess_Support->Compare_Suppliers Select_Supplier Select Primary and Secondary Suppliers Compare_Suppliers->Select_Supplier

Caption: A workflow for qualifying commercial suppliers of critical research chemicals.

Part 2: Synthesis and Manufacturing Insights for this compound

While commercial availability is convenient for small-scale research, an understanding of the synthetic routes to this compound is crucial for process development and scale-up.

Recommended Synthetic Protocol

A common and effective method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile precursor. This two-step process, starting from commercially available materials, is generally high-yielding and scalable.

Step 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

This reaction is not explicitly detailed in the search results, but the nitrile is commercially available from suppliers like Sigma-Aldrich.

Step 2: Hydrolysis of 1-(4-chlorophenyl)cyclobutanecarbonitrile

This procedure is adapted from a known synthesis of the target molecule.

  • Reactants: 1-(4-chlorophenyl)cyclobutanecarbonitrile, ethylene glycol, 40% w/w aqueous potassium hydroxide solution.

  • Procedure:

    • Combine 1-(4-chlorophenyl)cyclobutanecarbonitrile (5 g) with ethylene glycol (60 ml) and 40% w/w aqueous potassium hydroxide solution (80 ml) in a round-bottom flask.

    • Reflux the mixture under an inert atmosphere (e.g., argon) for 18 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Acidify the aqueous layer with a suitable acid (e.g., HCl) until a precipitate forms.

    • Filter the precipitate, wash it with water, and dry it.

    • Recrystallize the crude product from petroleum ether (b.p. 40°-60°) to yield the pure this compound as white needles.

  • Expected Yield: Approximately 82%.

Alternative Synthetic Strategies

The synthesis of substituted cyclobutanes can be approached through various other methods, including:

  • [2+2] Photocycloaddition: This classic method involves the light-induced reaction of two alkene molecules to form a cyclobutane ring. While powerful, it can sometimes lead to a mixture of regio- and stereoisomers.

  • Malonic Ester Synthesis: This approach involves the dialkylation of a malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation to form the cyclobutanecarboxylic acid.[8]

  • C-H Functionalization: More modern approaches utilize transition-metal-catalyzed C-H activation to functionalize pre-existing cyclobutane rings, offering a high degree of control and efficiency.[9][10]

The choice of synthetic route in a drug development program will depend on factors such as the cost and availability of starting materials, scalability, and the desired purity profile of the final compound.

Part 3: Quality Control and Analytical Protocols for this compound

Ensuring the identity, purity, and stability of this compound is a critical step in any research or development workflow. A robust quality control (QC) program should be in place, utilizing a combination of analytical techniques.

Recommended QC Workflow

The following diagram illustrates a comprehensive QC workflow for the characterization and release of this compound.

QC_Workflow cluster_QC Quality Control Workflow Incoming_Material Incoming Material (this compound) Visual_Inspection Visual Inspection (Appearance, Color) Incoming_Material->Visual_Inspection NMR_Analysis NMR Spectroscopy (Identity and Structure Confirmation) Visual_Inspection->NMR_Analysis HPLC_Analysis HPLC Analysis (Purity Assessment) NMR_Analysis->HPLC_Analysis MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) HPLC_Analysis->MS_Analysis Final_Approval Final Approval and Release MS_Analysis->Final_Approval

Caption: A typical quality control workflow for a chemical intermediate.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the chemical structure of the compound. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR (Proton NMR):

    • Expected Chemical Shifts (δ) in CDCl₃: The aromatic protons on the chlorophenyl ring will appear as two doublets in the range of δ 7.2-7.4 ppm. The protons on the cyclobutane ring will appear as multiplets in the range of δ 1.8-2.8 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

  • ¹³C NMR (Carbon NMR):

    • Expected Chemical Shifts (δ) in CDCl₃: The carboxylic acid carbonyl carbon will be observed around δ 180 ppm. The aromatic carbons will appear in the range of δ 125-145 ppm, and the aliphatic carbons of the cyclobutane ring will be in the range of δ 20-50 ppm.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reverse-phase method is typically employed.

  • Column: A C18 column is suitable for this analysis.[11]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[11][12]

  • Detection: UV detection at a wavelength where the chlorophenyl group absorbs, typically around 220-230 nm, is appropriate.[11]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and methanol.[13]

  • Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific for the analysis of the target compound and its potential impurities.[11]

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expected Molecular Weight: The molecular formula is C₁₁H₁₁ClO₂, giving a molecular weight of approximately 210.66 g/mol .

  • Ionization Technique: Electrospray ionization (ESI) in negative mode is often suitable for carboxylic acids.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in the design of new therapeutic agents.

  • Scaffold for Novel Therapeutics: The rigid cyclobutane core can serve as a scaffold to orient functional groups in a precise three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. Substituted cyclobutanes are found in a number of natural products and drug candidates.[1]

  • Bioisostere for Other Groups: The cyclobutane ring can be used as a bioisosteric replacement for other groups, such as gem-dimethyl groups or aromatic rings, to modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.

  • Precursor for More Complex Molecules: The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives, such as amides, esters, and ketones. For instance, related cyclobutanecarboxylic acids have been used in the synthesis of potent enzyme inhibitors.[14]

While specific patented applications of this compound itself were not prominently found in the search results, the broader class of cyclobutane-containing molecules is of significant interest in areas such as oncology, infectious diseases, and metabolic disorders.

Conclusion

This compound is a valuable and versatile building block for researchers and drug development professionals. Its unique structural and chemical properties offer significant potential in the design and synthesis of novel therapeutic agents. A thorough understanding of its sourcing, synthesis, and quality control is essential for its effective utilization in any research or development program. As the field of medicinal chemistry continues to explore novel chemical space, the importance of such unique scaffolds is only expected to grow.

References

  • Crysdot LLC. About us. [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. PubMed Central. [Link]

  • Crysdot LLC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray. ATB (Automated Topology Builder). [Link]

  • Oakwood Chemical. Quality Assurance & Control. [Link]

  • Oakwood University. Oakwood Maintains ISO 9001-2015 Certification. [Link]

  • AskPot. Overview of achemblock.com. [Link]

  • Oakwood Chemical. 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. ResearchGate. [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. MDPI. [Link]

  • Oakwood Labs. Our Range of Quality Systems. [Link]

  • Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Crysdot LLC. This compound. [Link]

  • Hunan Chemical BV. ISO certification by SGS. [Link]

  • Advanced ChemBlocks. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PubMed Central. [Link]

  • Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. [Link]

  • PubChem. Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate. [Link]

  • Oakwood Chemical. Home. [Link]

  • SpectraBase. 1-(p-chlorophenyl)cyclobutanecarboxylic acid. [Link]

  • Oakwood Chemical. [Link]

  • Crysdot LLC. Product. [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. [Link]

  • Crysdot LLC. Chemical Structure Search. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, notably as a key intermediate in the synthesis of the anti-obesity agent sibutramine and other pharmacologically active compounds. Its rigid cyclobutane scaffold and the presence of a 4-chlorophenyl moiety make it a desirable synthon for introducing specific conformational constraints and physicochemical properties into drug candidates. This application note provides a comprehensive, two-step synthesis protocol for this compound, commencing from commercially available 4-chlorobenzyl cyanide. The protocol is designed for researchers and scientists in drug development and organic synthesis, offering a detailed, step-by-step guide with explanations of the underlying chemical principles.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two primary stages:

  • Cycloalkylation: Formation of the cyclobutane ring by reacting 4-chlorobenzyl cyanide with 1,3-dibromopropane to yield 1-(4-chlorophenyl)cyclobutane carbonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

Mechanism & Rationale

The synthetic route relies on two fundamental organic transformations. The initial step is a carbon-carbon bond-forming reaction to construct the cyclobutane ring. The acidic proton alpha to both the phenyl ring and the nitrile group of 4-chlorobenzyl cyanide is deprotonated by a strong base, such as sodium hydride, to generate a stabilized carbanion. This nucleophilic carbanion then undergoes a tandem alkylation with 1,3-dibromopropane. The first substitution displaces one of the bromine atoms, and a subsequent intramolecular cyclization displaces the second, forming the four-membered ring.

The second step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1][2][3][4][5] The provided protocol utilizes basic hydrolysis with potassium hydroxide in ethylene glycol. The high temperature facilitates the reaction, which proceeds through an amide intermediate before yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product.[6]

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis A 4-Chlorobenzyl Cyanide + 1,3-Dibromopropane B Reaction with NaH in DMSO A->B Reagents C Work-up & Extraction B->C Quenching D Purification (Distillation) C->D Isolation E 1-(4-Chlorophenyl)cyclobutane carbonitrile D->E Intermediate F Nitrile Intermediate G Reaction with KOH in Ethylene Glycol (Reflux) F->G Reagents H Work-up & Acidification G->H Quenching & Protonation I Purification (Recrystallization) H->I Isolation J 1-(4-Chlorophenyl)cyclobutane- carboxylic acid I->J Final Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Part 1: Synthesis of 1-(4-Chlorophenyl)cyclobutane carbonitrile

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Chlorobenzyl cyanide≥98%Sigma-Aldrich
1,3-Dibromopropane≥99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Dimethyl sulfoxide (DMSO), anhydrous≥99.9%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Diethyl etherACS gradeFisher Scientific
Anhydrous sodium sulfateACS gradeFisher Scientific
Argon (Ar) gasHigh purityAirgas

Procedure:

  • Under an inert atmosphere of argon, add a stirred suspension of sodium hydride (4.4 g of 60% dispersion) to anhydrous DMSO.

  • Over a period of 5 minutes, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) to the sodium hydride suspension at 25°C.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Prepare a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained between 25-30°C.

  • After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

  • Pour the reaction mixture into ice water (500 ml) to quench the reaction.

  • Extract the aqueous mixture with dichloromethane (3 x 75 ml).

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Extract the residue with diethyl ether (4 x 50 ml).

  • Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.

  • Purify the crude oil by distillation to obtain 1-(4-chlorophenyl)cyclobutane carbonitrile.

Part 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Chlorophenyl)cyclobutane carbonitrileAs synthesized in Part 1-
Potassium hydroxide (KOH)≥85%Sigma-Aldrich
Ethylene glycol≥99%Sigma-Aldrich
Diethyl etherACS gradeFisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Petroleum ether (b.p. 40-60°C)ACS gradeFisher Scientific
Argon (Ar) gasHigh purityAirgas

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)cyclobutane carbonitrile (5 g), ethylene glycol (60 ml), and a 40% w/w aqueous solution of potassium hydroxide (80 ml).[6]

  • Heat the mixture to reflux under an argon atmosphere for 18 hours.[6]

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the solid product.

  • Recrystallize the crude product from petroleum ether (b.p. 40-60°C) to yield this compound as white needles.[6]

Data Summary

ParameterStep 1: CycloalkylationStep 2: Hydrolysis
Starting Material 4-Chlorobenzyl cyanide (10 g)1-(4-Chlorophenyl)cyclobutane carbonitrile (5 g)
Key Reagents 1,3-Dibromopropane, Sodium HydridePotassium Hydroxide, Ethylene Glycol
Reaction Time ~1.5 hours18 hours
Reaction Temperature 25-30°CReflux
Product 1-(4-Chlorophenyl)cyclobutane carbonitrileThis compound
Expected Yield ~43%~82%
Appearance OilWhite needles
Melting Point N/A88-89°C[6]

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups of the carboxylic acid.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Sodium hydride is a highly flammable and water-reactive solid. Handle it under an inert atmosphere and away from any moisture.

  • 1,3-Dibromopropane is a lachrymator and is toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-Chlorobenzyl cyanide is toxic if ingested or absorbed through the skin.[7] Wear gloves and handle with care.

  • Potassium hydroxide and concentrated hydrochloric acid are corrosive. Wear appropriate PPE, including gloves and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

  • Low yield in Step 1: Ensure that all reagents and solvents are anhydrous, as sodium hydride is readily quenched by water. The temperature control during the addition of 1,3-dibromopropane is also critical to minimize side reactions.

  • Incomplete hydrolysis in Step 2: The 18-hour reflux time is crucial for driving the reaction to completion. Shorter reaction times may result in the isolation of the amide intermediate.

  • Difficulty in recrystallization: If the product fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal. Ensure the correct solvent polarity for recrystallization.

References

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantitative Analysis of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. We present three distinct, field-proven protocols leveraging High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is designed to address different analytical challenges, from routine quality control to trace-level quantification in complex biological matrices. This document provides in-depth, step-by-step instructions, explains the scientific rationale behind key procedural choices, and adheres to rigorous validation principles as outlined by international regulatory bodies.

Introduction: The Analytical Imperative

This compound is a chemical intermediate and potential metabolite of interest in pharmaceutical development and chemical synthesis. Accurate and reliable quantification is critical for a variety of applications, including:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of parent drug candidates.

  • Impurity Profiling: Quantifying the compound as a process-related impurity or degradation product in drug substances and formulated products.

  • Quality Control (QC): Ensuring batch-to-batch consistency and adherence to specifications in a manufacturing environment.

  • Metabolomics: Investigating its role in biological pathways.

The choice of analytical method is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides validated starting points for method development and implementation.

Methodology I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine QC analysis and quantification in relatively clean sample matrices where high sensitivity is not the primary requirement. Its robustness, cost-effectiveness, and simplicity make it a workhorse in many laboratories.

Principle and Rationale

The method utilizes a reversed-phase C18 column, where the nonpolar stationary phase retains the analyte based on its hydrophobicity.[1] An acidic mobile phase, typically containing phosphoric or formic acid, is used to suppress the ionization of the carboxylic acid group (–COOH). This ensures the analyte is in its neutral, more hydrophobic form, leading to better retention, sharper peak shape, and reproducible chromatography.[1] Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength, determined from its UV spectrum.

Experimental Protocol: RP-HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC or Milli-Q grade

  • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade

  • Methanol, HPLC grade (for sample dissolution)

2.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1)[1]Provides excellent retention and separation for moderately nonpolar analytes.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric AcidThe organic/aqueous ratio balances retention time and resolution. Acid suppresses ionization.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak distortion.
UV Detection Diode Array Detector (DAD) at 225 nmWavelength of maximum absorbance for the chlorophenyl chromophore, maximizing sensitivity.

2.2.3. Sample Preparation Workflow

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

All validation procedures should be performed in accordance with ICH Q2(R1) guidelines.[2][3]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interfering peaks at the analyte's retention time. Peak purity analysis (via DAD) should pass.
Linearity Analyze calibration standards at ≥5 concentrations in triplicate.R² ≥ 0.999. Residuals should be randomly distributed.
Accuracy Analyze samples spiked at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% - 102.0%.
Precision Repeatability: 6 replicate injections of 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or standard deviation of the response.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Vary key parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).Analyte retention time and peak area should remain within predefined system suitability limits.
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with IS Extract Protein Precipitation or SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into UHPLC Evap->Inject Separate C18 Gradient Separation Inject->Separate Ionize ESI- Ionization Separate->Ionize Detect MRM Detection (Q1/Q3) Ionize->Detect Integrate Integrate Analyte/IS Peaks Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantify vs. Curve Ratio->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Dry Evaporate to Dryness Extract->Dry Deriv Add BSTFA, Heat 70°C Dry->Deriv Inject Inject into GC Deriv->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan/SIM) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Identify Confirm via Mass Spectrum Integrate->Identify Quantify Quantify vs. Curve Identify->Quantify

Sources

The Synthetic Versatility of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel chemical entities with tailored properties. Among these, the cyclobutane ring has garnered significant attention for its ability to impart desirable conformational constraints and metabolic stability to bioactive molecules. 1-(4-Chlorophenyl)cyclobutanecarboxylic acid emerges as a particularly valuable building block, combining the rigid cyclobutane scaffold with a versatile carboxylic acid handle and a synthetically useful chlorophenyl group. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and diverse applications of this important intermediate. We will explore not only the "how" but also the "why" behind the experimental choices, providing a foundation for its effective utilization in the laboratory.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 50921-39-6[1]
Molecular Formula C₁₁H₁₁ClO₂[1]
Molecular Weight 210.66 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 88-89 °C[2]

Synthesis of this compound

The most common and efficient route to this compound involves a two-step sequence starting from 4-chlorobenzyl cyanide. This process includes the formation of a cyclobutane ring via alkylation, followed by the hydrolysis of a nitrile group to the desired carboxylic acid.

Workflow for the Synthesis of this compound

Synthesis Workflow A 4-Chlorobenzyl Cyanide C 1-(4-Chlorophenyl)cyclobutanecarbonitrile A->C  NaH, DMSO   B 1,3-Dibromopropane B->C D This compound C->D  KOH, Ethylene Glycol, Reflux  

Caption: Synthetic route to the target compound.

Part 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

The initial step involves the alkylation of 4-chlorobenzyl cyanide with 1,3-dibromopropane. The acidity of the α-proton of the benzyl cyanide allows for deprotonation with a strong base like sodium hydride (NaH), generating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization with 1,3-dibromopropane.

Protocol:

  • Reaction Setup: To a stirred suspension of sodium hydride (4.4 g) in dry dimethyl sulfoxide (DMSO) at 25 °C under an argon atmosphere, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over 5 minutes.[1]

  • Anion Formation: Stir the mixture for 30 minutes to ensure complete formation of the carbanion.

  • Cyclization: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) over 30 minutes, maintaining the reaction temperature between 25-30 °C.

  • Reaction Completion and Quench: After the addition is complete, stir for an additional 40 minutes.[1] Carefully pour the reaction mixture into ice water (500 ml).

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 75 ml). Evaporate the combined organic extracts and further extract the residue with diethyl ether (4 x 50 ml). Wash the ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Purify by distillation to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.[1]

Part 2: Hydrolysis to this compound

The nitrile group of 1-(4-chlorophenyl)cyclobutanecarbonitrile is then hydrolyzed under basic conditions to afford the target carboxylic acid. The use of a high-boiling solvent like ethylene glycol allows for the elevated temperatures required for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, mix 1-(4-chlorophenyl)cyclobutanecarbonitrile (5 g) with ethylene glycol (60 ml) and a 40% w/w aqueous potassium hydroxide solution (80 ml).[2]

  • Hydrolysis: Reflux the mixture under an argon atmosphere for 18 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract with diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Acidify the aqueous layer with a suitable acid (e.g., HCl) until a precipitate forms. Filter the solid, wash with water, and dry.

  • Recrystallization: Recrystallize the crude product from petroleum ether to yield pure this compound as white needles.[2]

Applications in Organic Synthesis

This compound is a versatile intermediate that can be transformed into a variety of other functional groups, making it a valuable starting point for the synthesis of more complex molecules.

Conversion to Acyl Chloride

The carboxylic acid can be readily converted to the more reactive acyl chloride, which is a precursor for the synthesis of amides, esters, and other derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas (SO₂ and HCl) ceases and the reaction is complete, as monitored by TLC.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can often be used in the next step without further purification.

Amide Bond Formation

The carboxylic acid can be directly coupled with amines to form amides, a key functional group in many pharmaceuticals. Carbodiimide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are widely used for this purpose.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like DMF or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol, [1-(4-chlorophenyl)cyclobutyl]methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 eq) in an anhydrous ether solvent such as THF or diethyl ether.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully cool the reaction mixture to 0 °C and quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting solids and wash thoroughly with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the alcohol.

Curtius Rearrangement for Amine Synthesis

The Curtius rearrangement provides a pathway to convert the carboxylic acid into a primary amine with the loss of one carbon atom. This involves the formation of an acyl azide intermediate, which then rearranges to an isocyanate that can be trapped to yield the amine or its derivatives.

Protocol:

  • Acyl Azide Formation: Convert this compound to its acyl chloride as described previously. Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone) and treat it with an aqueous solution of sodium azide (NaN₃) at low temperature (0 °C).

  • Rearrangement: Carefully warm the reaction mixture to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas. This step is often performed in a separate, non-nucleophilic solvent like toluene and heated.

  • Trapping of Isocyanate:

    • For the Amine: Add an aqueous acid solution to the isocyanate and heat to hydrolyze it to the primary amine, 1-(4-chlorophenyl)cyclobutylamine.

    • For a Carbamate: Perform the rearrangement in the presence of an alcohol (e.g., tert-butanol) to form the corresponding Boc-protected amine.

  • Isolation and Purification: After the reaction is complete, perform a suitable aqueous work-up to isolate the amine or carbamate product. Purify by extraction and/or chromatography.

Conceptual Workflow for Functional Group Transformations

Functional Group Transformations A This compound B Acyl Chloride A->B  SOCl₂   C Amide A->C  Amine, EDC, HOBt   D [1-(4-Chlorophenyl)cyclobutyl]methanol A->D  LiAlH₄   B->C  Amine   E 1-(4-Chlorophenyl)cyclobutylamine B->E  1. NaN₃  2. Δ  3. H₃O⁺  

Caption: Key synthetic transformations.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its unique structural features and the reactivity of its carboxylic acid group provide a gateway to a wide range of derivatives. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to leverage its potential in the design and synthesis of novel molecules for applications in drug discovery and materials science. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

  • PrepChem. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]

  • PrepChem. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

Sources

The Strategic Utility of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with Constrained Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of molecular scaffolds, strained ring systems have emerged as a compelling strategy to impart conformational rigidity and introduce unique three-dimensional structural motifs. The cyclobutane ring, in particular, has garnered significant interest as a versatile building block.[1][2][3] Its puckered conformation serves as a rigid scaffold, pre-organizing appended pharmacophores in a defined spatial orientation, which can lead to enhanced binding affinity for a biological target. Furthermore, the cyclobutane core is often associated with improved metabolic stability when compared to more flexible linear alkyl chains.[1][2]

This application note delves into the specific utility of 1-(4-chlorophenyl)cyclobutanecarboxylic acid as a high-value building block for pharmaceutical development. We will explore the synergistic contribution of both the cyclobutane core and the 4-chlorophenyl substituent to the molecular properties of drug candidates. This guide will provide detailed, field-proven protocols for the synthesis and subsequent derivatization of this key intermediate, exemplified by its connection to the anorectic agent, Sibutramine.

The Advantageous Symbiosis of the Cyclobutane Ring and the 4-Chlorophenyl Group

The power of this compound as a building block lies in the combined physicochemical properties of its two key structural features.

The Cyclobutane Moiety: A Scaffold for Potency and Stability

The cyclobutane ring offers several distinct advantages in medicinal chemistry:[1][2][3]

  • Conformational Restriction: The inherent rigidity of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, often leading to a significant increase in potency.[3]

  • Metabolic Stability: The replacement of metabolically susceptible linear alkyl chains with a cyclobutane ring can enhance a drug candidate's metabolic half-life.[1][2]

  • Exploration of 3D Chemical Space: The non-planar nature of the cyclobutane scaffold allows for the precise positioning of substituents in three-dimensional space, enabling optimal interactions with complex biological targets.[3]

  • Bioisosterism: The cyclobutane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or even aromatic rings, providing a means to fine-tune properties like lipophilicity and solubility.[1]

The 4-Chlorophenyl Group: A Modulator of Metabolism and Binding

The inclusion of a 4-chlorophenyl group is a common and effective strategy in drug design for several reasons:

  • Blocking Metabolic Oxidation: The chlorine atom at the para-position of the phenyl ring can block potential sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.

  • Enhanced Target Engagement: The electron-withdrawing nature and lipophilicity of the chlorine atom can influence the electronic and hydrophobic interactions of the molecule with its target, potentially leading to increased binding affinity.

  • Improved Pharmacokinetics: The overall lipophilicity imparted by the chlorophenyl group can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these two motifs in this compound creates a building block that can simultaneously confer conformational rigidity, metabolic stability, and potent target interactions.

Case Study: A Synthetic Precursor to Sibutramine

A prominent example illustrating the pharmaceutical relevance of this scaffold is its connection to Sibutramine , a monoamine reuptake inhibitor formerly used to treat obesity.[4][5] The synthesis of Sibutramine starts from 1-(4-chlorophenyl)cyclobutanecarbonitrile, a direct synthetic precursor to our topic compound, this compound.[6] This relationship underscores the industrial and pharmaceutical significance of this chemical entity.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and derivatization of this compound. These methods are based on established and reliable procedures.

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

This protocol details the hydrolysis of the corresponding nitrile, a common and efficient route to the carboxylic acid.

Workflow Diagram:

Synthesis_Workflow Nitrile 1-(4-Chlorophenyl)cyclobutanecarbonitrile Hydrolysis KOH, Ethylene Glycol Reflux, 18h Nitrile->Hydrolysis Acidification Acidic Workup (e.g., HCl) Hydrolysis->Acidification Acid This compound Acidification->Acid

Caption: Workflow for the synthesis of the target carboxylic acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)
1-(4-Chlorophenyl)cyclobutanecarbonitrile28049-61-8191.665.0 g
Potassium Hydroxide (40% w/w aqueous solution)1310-58-356.11 (solid)80 mL
Ethylene Glycol107-21-162.0760 mL
Diethyl Ether60-29-774.12As needed
Hydrochloric Acid (concentrated)7647-01-036.46As needed
Petroleum Ether (b.p. 40-60 °C)8032-32-4-As needed

Procedure: [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-chlorophenyl)cyclobutanecarbonitrile (5.0 g), ethylene glycol (60 mL), and 40% (w/w) aqueous potassium hydroxide solution (80 mL).

  • Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., argon) and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, pour it into ice water.

  • Extraction: Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic byproducts. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until a precipitate is formed.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from petroleum ether (b.p. 40-60 °C) to yield this compound as white needles.

Expected Yield: Approximately 82%.

Protocol 2: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general and highly reliable method for the formation of an amide bond between this compound and a primary or secondary amine.

Workflow Diagram:

Amide_Coupling_Workflow cluster_reactants Reactants Acid This compound Coupling EDC, HOBt, DIPEA DCM or DMF, 0°C to RT Acid->Coupling Amine Primary or Secondary Amine (R-NH2) Amine->Coupling Amide 1-(4-Chlorophenyl)cyclobutanecarboxamide Derivative Coupling->Amide

Caption: General workflow for amide bond formation.

Materials and Reagents:

ReagentCAS NumberMolecular WeightStoichiometry (Typical)
This compound50921-39-6210.661.0 equiv
Amine (Primary or Secondary)VariesVaries1.1 equiv
EDC·HCl (EDAC)25952-53-8191.701.2 equiv
HOBt (Hydroxybenzotriazole)2592-95-2135.131.2 equiv
DIPEA (Diisopropylethylamine)7087-68-5129.242.5 equiv
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)VariesVariesSolvent

Procedure: [7][8][9][10]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Safety and Handling

  • This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated fume hood.

  • EDC·HCl and HOBt: These reagents are irritants and sensitizers. Avoid inhalation and contact with skin and eyes.

  • DIPEA: Corrosive and flammable. Handle with care in a fume hood.

  • Solvents (DCM, DMF): Handle in a well-ventilated area and avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This compound is a valuable and strategic building block in pharmaceutical research and development. The unique combination of a conformationally constrained cyclobutane ring and a metabolically robust 4-chlorophenyl group provides a powerful tool for medicinal chemists to design novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The provided protocols for its synthesis and derivatization offer a reliable foundation for the exploration of this promising chemical space, as exemplified by its utility in the synthesis of important pharmaceutical agents like Sibutramine.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PrepChem. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Kiełczewska, U., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(5), 1088. [Link]

  • Semantic Scholar. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Ghosh, A. K., & Shahabi, D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5970-5973. [Link]

  • PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com. [Link]

  • ResearchGate. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • Heal, D. J., et al. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity and Related Metabolic Disorders, 22 Suppl 1, S18-28. [Link]

  • Connoley, I. P., et al. (1999). Thermogenic effects of sibutramine and its metabolites. British Journal of Pharmacology, 126(6), 1487-1495. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). Sibutramine. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • ResearchGate. (n.d.). Molecular structure of sibutramine (1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl) cyclobutanemethanamine). *asymmetric carbon. [Link]

  • ResearchGate. (n.d.). Mechanisms of Action of Sibutramine. Sibutramine and its active... [Link]

  • Google Patents. (n.d.).
  • Clark, J. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Unique Scaffold

1-(4-Chlorophenyl)cyclobutanecarboxylic acid (4-CPCCA) represents a unique chemical scaffold with latent potential in drug discovery. Its rigid cyclobutane core, substituted with a pharmacologically significant 4-chlorophenyl group, presents a compelling starting point for the exploration of novel therapeutic agents. The carboxylic acid moiety, while a common feature in many biologically active molecules, can present challenges in terms of pharmacokinetics, such as poor membrane permeability and metabolic instability. This application note provides a comprehensive guide for researchers on the strategic derivatization of 4-CPCCA to enhance its biological activity and facilitate its evaluation in a variety of bioassays. We will delve into the rationale behind derivatization, provide detailed protocols for key chemical modifications, and suggest potential biological targets and corresponding bioassays based on the structural characteristics of the 4-CPCCA scaffold.

The Rationale for Derivatization: Beyond the Carboxylic Acid

The carboxylic acid group is a versatile functional handle, but its inherent acidity and polarity can be a double-edged sword in drug design. Derivatization serves several key purposes:

  • Improved Pharmacokinetics: Conversion of the carboxylic acid to esters or amides can increase lipophilicity, potentially enhancing cell membrane permeability and oral bioavailability.

  • Modulation of Biological Activity: Modification of the carboxylic acid can alter the molecule's interaction with its biological target, leading to increased potency or selectivity.

  • Introduction of Bioisosteres: Replacing the carboxylic acid with a bioisostere—a functional group with similar physical and chemical properties—can maintain or improve biological activity while overcoming the liabilities of the carboxylic acid.[1][2]

  • Facilitation of Bioassays: Derivatization can introduce functionalities that are more amenable to specific detection methods used in high-throughput screening or other bioassay formats.

Potential Biological Targets and Therapeutic Areas

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest plausible therapeutic targets. Notably, a patent has been filed for cyclobutane-containing carboxylic acid derivatives as modulators of G protein-coupled receptor 120 (GPR120), a target for the treatment of diabetes and related metabolic conditions. Furthermore, the 4-chlorophenyl group is a common feature in various bioactive compounds, and the cyclobutane scaffold is increasingly utilized in medicinal chemistry to impart favorable drug-like properties.[3] Another area of exploration for similar structures is in oncology, with some related compounds showing potential as inhibitors of enzymes like stearoyl-CoA desaturase (SCD), which is implicated in cancer cell metabolism.[4][5][6][7] Organotin complexes of the related 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid have also demonstrated in vitro antitumor activities.[8]

Derivatization Strategies and Protocols

This section outlines detailed protocols for the derivatization of this compound. The choice of derivatization strategy should be guided by the specific research goals, such as improving cell permeability for a cell-based assay or exploring structure-activity relationships (SAR).

Esterification: Enhancing Lipophilicity

Esterification is a fundamental derivatization reaction that masks the polar carboxylic acid group, generally leading to an increase in lipophilicity.

Protocol 1: Fischer-Speier Esterification (Simple Alkyl Esters)

This classic method is suitable for the synthesis of simple methyl or ethyl esters.

  • Materials: this compound, methanol or ethanol (anhydrous), sulfuric acid (concentrated), sodium bicarbonate (saturated solution), anhydrous magnesium sulfate, organic solvent (e.g., diethyl ether or ethyl acetate).

  • Procedure:

    • Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20-50 equivalents of methanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification (Bulky or Sensitive Alcohols)

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and is suitable for a wider range of alcohols, including those that are more sterically hindered or sensitive to acidic conditions.

  • Materials: this compound, alcohol of choice, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Amidation: Exploring Bioisosteric Replacements and SAR

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a diverse range of functionalities and the exploration of hydrogen bonding interactions with biological targets.

Protocol 3: EDC/HOBt Mediated Amidation

This is a widely used and reliable method for amide bond formation, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.

  • Materials: this compound, amine of choice, EDC hydrochloride, HOBt, N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF) or DCM.

  • Procedure:

    • Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add the amine (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution.

    • Add EDC hydrochloride (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Table 1: Summary of Derivatization Reactions

Reaction Type Reagents Key Advantages Considerations
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Simple, inexpensive for basic esters.Requires excess alcohol, harsh acidic conditions.
Steglich Esterification Alcohol, DCC, DMAPMild conditions, broad alcohol scope.DCC can be an allergen, DCU byproduct removal.
EDC/HOBt Amidation Amine, EDC, HOBt, BaseHigh yields, low racemization, versatile.Requires careful purification from coupling reagents.

Suggested Bioassays for Derivatized this compound

Based on the potential biological targets identified, the following bioassays are recommended for evaluating the activity of the synthesized derivatives.

GPR120 Activation Assays (for Diabetes and Metabolic Disorders)
  • Calcium Mobilization Assay: GPR120 activation leads to an increase in intracellular calcium. This can be measured using a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in a cell line stably expressing GPR120 (e.g., HEK293-GPR120). A fluorescent plate reader can be used for high-throughput screening.

  • β-Arrestin Recruitment Assay: Ligand binding to GPR120 can also induce the recruitment of β-arrestin. This can be monitored using various techniques, including enzyme-fragment complementation assays (e.g., PathHunter® by DiscoveRx) or bioluminescence resonance energy transfer (BRET) assays.

Anticancer Bioassays
  • Cell Proliferation Assays: The effect of the derivatives on the proliferation of various cancer cell lines can be assessed using standard methods such as the MTT, XTT, or CellTiter-Glo® assays. A panel of cell lines representing different cancer types would be informative.

  • Stearoyl-CoA Desaturase (SCD) Inhibition Assay: If SCD is a hypothesized target, a direct enzymatic assay can be performed using liver microsomes as a source of the enzyme and radiolabeled stearoyl-CoA as the substrate. The conversion to oleoyl-CoA is measured to determine the inhibitory activity of the compounds.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce apoptosis (e.g., using Annexin V/PI staining) or cause cell cycle arrest in cancer cells.

Visualization of Experimental Workflows

Derivatization Workflow

Derivatization_Workflow start This compound esterification Esterification start->esterification Alcohol, Coupling Agent amidation Amidation start->amidation Amine, Coupling Agent esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides

Caption: General workflow for the derivatization of 4-CPCCA.

Bioassay Screening Cascade

Bioassay_Cascade derivatives Synthesized Derivatives primary_screening Primary Screening (e.g., GPR120 activation, Cell proliferation) derivatives->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Dose-response, SCD inhibition) hit_identification->secondary_assays Active Compounds lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: A tiered approach for bioassay screening of derivatives.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols and bioassay strategies outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this unique chemical scaffold. Future work should focus on synthesizing a diverse library of ester and amide derivatives and evaluating them in the suggested bioassays. The resulting structure-activity relationship data will be invaluable for the rational design of more potent and selective compounds, ultimately paving the way for the development of new drugs for metabolic disorders, cancer, and potentially other diseases.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]

  • Li, Y., Yin, H. D., & Wang, Y. (2011). Syntheses, molecular structures, electrochemical behavior, theoretical study, and antitumor activities of organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. Dalton transactions (Cambridge, England : 2003), 40(40), 10516–10525. [Link]

  • Scaglia, N., & Igal, R. A. (2010). Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells. PloS one, 5(6), e11394. [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 6, 2026, from [Link]

  • CODD-PRED. (n.d.). Target Prediction. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Stearoyl-CoA desaturase 1 inhibitors with anticancer activity. Retrieved January 6, 2026, from [Link]

  • Ablordeppey, S. Y., Altundas, R., Bricker, B., Zhu, X. Y., Kumar, E. V., Jackson, T., Khan, A., & Roth, B. L. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Bioorganic & medicinal chemistry, 16(15), 7291–7301. [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Google Patents. (n.d.). WO2012080243A2 - Novel process.
  • precisionFDA. (n.d.). 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
  • MDPI. (2024). Characterization and Computational Insights into the Potential Biological Activity of 4-Hydroxyphenyl 8-Chlorooctanoate Purified from Endophytic Fusarium solani. Molecules, 29(1), 270. [Link]

  • Willemsen, M., & Wanner, M. J. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(21), 1735–1748. [Link]

  • Tiekink, E. R. T., & Gurban, B. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]

  • Arctom Scientific. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • gsrs. (n.d.). 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID. Retrieved January 6, 2026, from [Link]

Sources

Application Notes and Protocols for the Amide Coupling of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development.[1][2][3] The inherent stability and prevalence of the amide functional group in biologically active molecules underscore the importance of robust and efficient coupling methodologies. This document provides a detailed guide to the experimental procedure for the amide coupling of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a valuable building block in the synthesis of novel therapeutics.

This guide will delve into the mechanistic underpinnings of common amide coupling strategies, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers with the practical knowledge to successfully synthesize amide derivatives of this compound with high yield and purity.

Mechanistic Insights into Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] This is primarily due to the acid-base reaction between the carboxylic acid and the amine, which forms an unreactive carboxylate salt.[4] To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species. This is typically achieved using coupling reagents.

Two of the most widely employed classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids.[4][5] The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide and a soluble urea byproduct.[4][7]

A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can lead to lower yields.[7][8] To mitigate this and also to reduce the risk of racemization at chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) are often employed.[6][9] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to side reactions.[6]

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents.[1][10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[1][11][12] The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[1][10][11] The amine then reacts with this active ester to form the amide bond.[10][11] The pyridine nitrogen in the HOAt moiety is thought to accelerate the coupling through a neighboring group effect.[10]

Experimental Protocols

This section provides detailed protocols for the amide coupling of this compound using two common and effective methods: EDC/HOBt and HATU.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Amine≥98%Commercially AvailableVaries based on desired product
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)≥98%Commercially AvailableStore under inert gas, moisture sensitive
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)≥97%Commercially Available
HATU≥98%Commercially AvailableStore under inert gas, moisture sensitive
N,N-Diisopropylethylamine (DIPEA)≥99.5%Commercially AvailableAnhydrous, redistill if necessary
Dichloromethane (DCM)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated aqueous ammonium chloride (NH₄Cl) solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Commercially Available
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a general and cost-effective method for many amide coupling reactions.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt·H₂O (1.2 equiv).

  • Dissolve the mixture in an anhydrous solvent such as DCM or DMF (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (Et₃N) (1.2-2.5 equiv) dropwise.[13]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer successively with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[14]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for EDC/HOBt Coupling

EDC_HOBt_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Carboxylic Acid, Amine, and HOBt dissolve Dissolve in Anhydrous Solvent reagents->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl cool->add_edc add_base Add Base (if needed) add_edc->add_base warm_stir Warm to RT and Stir (8-24h) add_base->warm_stir monitor Monitor by TLC or LC-MS warm_stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is often more efficient for sterically hindered substrates or electron-deficient amines.[2]

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent (DMF or DCM).

  • Add HATU (1.0-1.2 equiv) and a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[14]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[14]

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Process Optimization and Troubleshooting

Even with established protocols, amide coupling reactions can sometimes be challenging. Below is a guide to common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid: Insufficient coupling reagent.[14] - Deactivation of the amine: Protonation of the amine by the carboxylic acid.[14] - Hydrolysis of activated intermediate: Presence of water.[14] - Steric hindrance: Bulky groups on the acid or amine.[14]- Increase the equivalents of the coupling reagent (e.g., to 1.5 equiv). - Ensure the use of a suitable base (e.g., DIPEA) to neutralize any acid and deprotonate the amine salt. - Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.[14] - Switch to a more powerful coupling reagent like HATU. For extremely hindered substrates, consider converting the carboxylic acid to an acyl fluoride.[15]
Side Reactions - N-acylurea formation (with carbodiimides): Rearrangement of the O-acylisourea intermediate.[7][8] - Racemization (if chiral centers are present): Over-activation or prolonged reaction times.- Ensure the use of an additive like HOBt or HOAt.[6] - Run the reaction at a lower temperature (e.g., 0 °C).[14] Add the coupling reagent portion-wise.
Difficult Purification - Water-soluble byproducts: The urea byproduct from EDC is water-soluble, which simplifies its removal.[9][13] - Insoluble byproducts: The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove by chromatography.- For EDC reactions, thorough aqueous workup is usually sufficient to remove the urea byproduct.[13] - If using DCC, the DCU byproduct can sometimes be removed by filtration if it precipitates, or by recrystallization.[16] Using DIC can be an alternative as its urea byproduct is more soluble.[9][16]

Troubleshooting Logic Flow

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Reactions cause1 Incomplete Activation start->cause1 cause2 Amine Deactivation start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Product Formation start->cause4 sol1 Increase Coupling Reagent cause1->sol1 sol2 Add/Optimize Base cause2->sol2 sol3 Use Stronger Reagent (HATU) cause3->sol3 sol4 Add HOBt/HOAt cause4->sol4 sol5 Lower Reaction Temperature cause4->sol5

Sources

Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a key intermediate in pharmaceutical development. The protocol herein details a robust and scalable two-step process commencing with the phase-transfer catalyzed alkylation of 4-chlorophenylacetonitrile, followed by the hydrolysis of the resultant nitrile. This guide is intended to provide experienced insights into experimental choices, ensuring a reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its rigid cyclobutane core and substituted phenyl ring provide a unique structural motif for drug design and discovery. The efficient production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This application note outlines a validated, scalable, and cost-effective synthetic route.

Synthetic Strategy: Rationale and Overview

The selected synthetic pathway involves two key transformations:

  • Phase-Transfer Catalyzed (PTC) Alkylation: This initial step constructs the cyclobutane ring. 4-Chlorophenylacetonitrile is deprotonated at the benzylic position by a strong base, and the resulting carbanion undergoes a double alkylation with 1,3-dibromopropane. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous base and the organic reactants. This method is advantageous for large-scale production due to its operational simplicity and the use of inexpensive inorganic bases.

  • Nitrile Hydrolysis: The intermediate, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is then hydrolyzed to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions. For this protocol, basic hydrolysis is employed, as it generally provides high yields and a straightforward workup procedure.

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Materials & Reagents:

ReagentCAS No.MW ( g/mol )QuantityMolar Equiv.
4-Chlorophenylacetonitrile140-53-4151.591.00 kg1.00
1,3-Dibromopropane109-64-8201.861.47 kg1.10
Sodium Hydroxide (50% aq.)1310-73-240.002.64 kg5.00
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37212 g0.10
Toluene108-88-3-5 L-

Procedure:

  • To a 20 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge 4-chlorophenylacetonitrile (1.00 kg), 1,3-dibromopropane (1.47 kg), tetrabutylammonium bromide (212 g), and toluene (5 L).

  • Begin vigorous stirring and slowly add the 50% sodium hydroxide solution over 1-2 hours, maintaining the internal temperature below 60°C.

  • After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 4-6 hours.

  • Monitor the reaction progress by GC-MS. The reaction is considered complete when the starting material is less than 2% of the total peak area.

  • Cool the reaction to room temperature and add 5 L of water. Stir for 15 minutes, then allow the layers to separate.

  • Separate the aqueous layer and extract it with toluene (2 x 1 L).

  • Combine the organic layers and wash with water (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Step 2: Hydrolysis to this compound

Materials & Reagents:

ReagentCAS No.MW ( g/mol )QuantityMolar Equiv.
1-(4-Chlorophenyl)cyclobutanecarbonitrile-191.65From Step 11.00
Sodium Hydroxide1310-73-240.001.32 kg5.00
Ethylene Glycol107-21-1-4 L-
Hydrochloric Acid (37%)7647-01-0-As needed-

Procedure:

  • Charge the crude nitrile from Step 1, ethylene glycol (4 L), and sodium hydroxide pellets (1.32 kg) to a 20 L reactor.

  • Heat the mixture to 120-130°C and maintain for 8-12 hours. The reaction progress can be monitored by TLC or HPLC.

  • Cool the reaction to approximately 80°C and slowly add 10 L of water.

  • Further cool the mixture to 20-25°C in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 1-2. A white solid will precipitate.

  • Filter the solid and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

Analytical Data

PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 80-90 °C
Molecular Formula C11H11ClO2
Molecular Weight 210.66 g/mol
Purity (HPLC) ≥95%

Safety and Handling

  • 4-Chlorophenylacetonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,3-Dibromopropane: This reagent is a suspected carcinogen and should be handled with extreme care. All manipulations should be performed in a fume hood.

  • Sodium Hydroxide: A corrosive solid that can cause severe burns. Avoid contact with skin and eyes.

  • Toluene: A flammable and volatile solvent. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Inefficient stirring, impure phase-transfer catalyst, or side reactions.Ensure vigorous agitation to maximize interfacial contact. Use a fresh, high-quality phase-transfer catalyst. Control the rate of base addition to minimize side reactions.
Incomplete hydrolysis Insufficient reaction time or temperature.Extend the reaction time or slightly increase the temperature, monitoring by HPLC to avoid degradation.
Product discoloration Presence of impurities.Ensure thorough washing of the final product. If necessary, the product can be recrystallized from a suitable solvent such as toluene or an ethanol/water mixture.

References

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. ACS Publications.[Link]

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Industrial & Engineering Chemistry Research. ACS Publications.[Link]

  • Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Request PDF. ResearchGate.[Link]

  • Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors | Industrial & Engineering Chemistry Research. ACS Publications.[Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.[Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.[Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.[Link]

  • Cyclobutanecarboxylic Acid: A Key Intermediate for Organic Synthesis and Industrial Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. SIELC Technologies.[Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid. Oakwood Chemical.[Link]

  • Cyclobutanecarboxylic acid - general description. Georganics.[Link]

  • 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID. InfochemsDB.[Link]

  • 4-CHLOROBENZYL CYANIDE. Sdfine.[Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks.[Link]

  • **The synthesis of cyclobutanecarboxylic acid given in Section 18.

A Robust, Optimized HPLC Method for the Quantification of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. The narrative structure of this guide is designed to elucidate the scientific rationale behind each experimental choice, grounding the protocol in established chromatographic principles and regulatory expectations. By following this guide, researchers can develop a reliable, accurate, and reproducible method suitable for quality control, stability testing, and impurity profiling in a regulated environment.

Introduction and Analytical Objective

This compound is an organic compound characterized by a carboxylic acid functional group and a chlorophenyl moiety. Its structure suggests potential applications as a pharmaceutical intermediate or a non-steroidal anti-inflammatory drug (NSAID) analogue. The accurate quantification of this analyte is critical for ensuring product quality, monitoring reaction kinetics, and performing pharmacokinetic studies.

The primary objective of this work is to develop a selective, sensitive, and robust HPLC method capable of resolving this compound from potential impurities and degradation products. The method development strategy is guided by the physicochemical properties of the analyte and adheres to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

Analyte Characterization and Initial Strategic Decisions

A successful method development process begins with a thorough understanding of the analyte's properties. These properties dictate the initial choice of chromatographic mode, stationary phase, and mobile phase conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₂[3][4]
Molecular Weight 210.66 g/mol [3][4]
Melting Point 80-90 °C[5]
Chemical Structure A cyclobutane ring with a carboxylic acid and a 4-chlorophenyl group on the C1 position.[6]
Acidity (pKa) Estimated ~4.5 (Typical for carboxylic acids)N/A
Polarity Contains both a nonpolar chlorophenyl group and a polar carboxylic acid.N/A

Strategic Rationale:

  • Chromatographic Mode: The presence of the nonpolar chlorophenyl group makes the compound sufficiently hydrophobic for retention on a nonpolar stationary phase. Therefore, Reversed-Phase HPLC (RP-HPLC) is the most logical and effective separation mode.[7][8][9]

  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and hydrophobicity. A standard dimension column (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: The key to analyzing acidic compounds like this is controlling the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by maintaining a mobile phase pH at least 1.5-2 units below the analyte's pKa. An acidified water/acetonitrile mixture is the ideal choice.[9][10]

  • Detection: The phenyl ring acts as a chromophore, making UV detection highly suitable. A preliminary scan or analysis of similar structures suggests that a wavelength between 220 nm and 260 nm would be appropriate.[11][12][13]

Systematic Method Development Workflow

The following section details a systematic, multi-step approach to developing and optimizing the HPLC method. This workflow is designed to be logical and efficient, moving from broad scouting to fine-tuning of critical parameters.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Verification AnalyteInfo 1. Analyte Characterization (pKa, Solubility, UV Spectra) StandardPrep 2. Standard & Sample Prep (Stock solutions, Dilutions) AnalyteInfo->StandardPrep InitialConditions 3. Select Initial Conditions (C18 Column, ACN/H2O, Acidic pH) StandardPrep->InitialConditions ScoutingGradient 4. Run Scouting Gradient (e.g., 5-95% B in 15 min) InitialConditions->ScoutingGradient OptimizeGradient 5. Optimize Gradient/Isocratic (Adjust slope, hold times) ScoutingGradient->OptimizeGradient FineTune 6. Fine-Tune Parameters (pH, Temp, Flow Rate) OptimizeGradient->FineTune SystemSuitability 7. System Suitability Test (SST) (Tailing, Plates, RSD%) FineTune->SystemSuitability FinalMethod 8. Finalize Method SystemSuitability->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Protocol 1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. Rationale: Phosphoric acid provides a stable, low pH to suppress analyte ionization.[9][10]

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Rationale: A diluent similar in composition to the initial mobile phase ensures good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol 2: Chromatographic System Setup and Optimization
  • Initial Scouting Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: As prepared in Protocol 1.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.

    • Gradient Program:

      • 0.01 min: 40% B

      • 15.0 min: 90% B

      • 17.0 min: 90% B

      • 17.1 min: 40% B

      • 20.0 min: 40% B

  • Optimization Logic: Inject the Working Standard Solution using the scouting gradient. The goal is to determine the approximate percentage of acetonitrile (%B) at which the analyte elutes. Based on this, a more efficient gradient or an isocratic method can be developed.

LogicDiagram cluster_params Input Parameters cluster_outputs Chromatographic Outputs pH Mobile Phase pH Retention Retention Time pH->Retention Decrease pH -> Increase tR PeakShape Peak Shape (Tailing) pH->PeakShape Decrease pH -> Improve Shape Organic Organic % (ACN) Organic->Retention Increase % -> Decrease tR Temp Temperature Temp->Retention Increase Temp -> Decrease tR Resolution Resolution

Caption: Relationship between key parameters and chromatographic results.

  • Optimized Method (Example): After scouting, it was determined that the analyte elutes at approximately 65% acetonitrile. The following optimized gradient provides excellent resolution and a shorter run time.

    Table 2: Optimized HPLC Method Parameters

    ParameterCondition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Flow Rate 1.2 mL/min
    Column Temp. 35 °C
    Injection Volume 10 µL
    UV Detection 230 nm
    Gradient Time (min)
    0.0
    8.0
    10.0
    10.1
    12.0

System Suitability and Method Validation

Before proceeding with sample analysis, the suitability of the chromatographic system must be verified. This ensures that the method is performing as expected on a given day. These criteria are based on the recommendations found in USP General Chapter <621>.[1][14][15] Furthermore, a full method validation should be conducted according to ICH Q2(R1) guidelines, which assesses parameters like accuracy, precision, specificity, linearity, range, and robustness.[2][16][17]

Table 3: System Suitability Test (SST) Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range may indicate column degradation or inappropriate mobile phase pH.[15]
Theoretical Plates (N) N > 2000Measures column efficiency and performance.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system for quantifying the analyte.[17]

Protocol 3: System Suitability Verification

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Calculate the Tailing Factor, Theoretical Plates, and the Relative Standard Deviation (%RSD) of the peak areas.

  • Verify that all results meet the criteria outlined in Table 3 before commencing any sample analysis.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for this compound. By carefully considering the analyte's physicochemical properties and optimizing critical chromatographic parameters—most notably the mobile phase pH—a selective and efficient separation was achieved. The final method, verified by stringent system suitability criteria, is fit for its intended purpose in a quality control or research environment. This protocol serves as a template that can be adapted for other acidic analytes and underscores the importance of a logical, step-wise process in analytical method development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • PubMed. Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • PharmTech. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • J-Stage. High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns. [Link]

  • ResearchGate. Simultaneous determination of non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human serum by reversed phase high performance liquid chromatography. [Link]

  • PubMed. A rapid and sensitive reversed phase-HPLC method for simultaneous determination of ibuprofen and paracetamol in drug samples and their behaviors in simulated gastric conditions. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. [Link]

  • Arabian Journal of Chemistry. Green method development approach of superheated water liquid chromatography for separation and trace determination of non-steroidal anti-inflammatory compounds. [Link]

  • American Journal of Enology and Viticulture. Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. [Link]

  • Journal of AOAC INTERNATIONAL. Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • SIELC Technologies. Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SlideShare. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Arctom. CAS NO. 50921-39-6 | this compound. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

  • Crysdot LLC. This compound. [Link]

Sources

Elucidating Mechanisms of Action for Cyclobutane Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, once a synthetic curiosity, has emerged as a powerful and versatile scaffold in modern drug discovery. Its unique structural properties, characterized by a puckered, three-dimensional conformation, offer medicinal chemists a valuable tool to overcome challenges in potency, selectivity, and pharmacokinetic profiles.[1][2][3] Unlike conformationally flexible linear linkers, the inherent rigidity of the cyclobutane moiety can pre-organize pharmacophores into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4] This often translates to a significant enhancement in binding affinity and efficacy. Furthermore, the cyclobutane core is generally more resistant to metabolic degradation compared to aliphatic chains, contributing to improved drug-like properties.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of experimental strategies and protocols for elucidating the mechanism of action (MoA) of novel cyclobutane derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

I. The Foundational Role of Structural Rigidity: A Double-Edged Sword

The defining feature of the cyclobutane ring is its strained, non-planar structure.[1] This puckered conformation is not a liability but a key asset, allowing for the precise spatial orientation of substituents.[4] This conformational restriction is a double-edged sword: while it can lock a molecule into its most active form, an incorrect stereochemical arrangement can lead to a complete loss of activity. Therefore, a thorough understanding of the stereochemistry of cyclobutane derivatives is paramount in any MoA study.

The strategic incorporation of a cyclobutane ring can be used to:

  • Enhance Potency and Selectivity: By locking the pharmacophores in an optimal arrangement for target engagement.

  • Improve Metabolic Stability: The strained ring is less susceptible to enzymatic degradation.[3]

  • Serve as a Bioisostere: Replacing other groups to modulate physicochemical properties while maintaining or improving biological activity.[4]

  • Explore Three-Dimensional Chemical Space: Moving beyond the flat landscapes of aromatic ring-based drugs.[4]

II. Deconvoluting the Target: The First Crucial Step

For novel cyclobutane derivatives identified through phenotypic screening, the first and most critical step is target deconvolution. Identifying the specific molecular target(s) is essential for understanding the MoA and for rational drug development. Several powerful techniques can be employed for this purpose:

  • Affinity Chromatography: This classic technique involves immobilizing the bioactive cyclobutane derivative (the "bait") on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the bait are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[5]

  • Chemical Proteomics Approaches: These methods utilize chemical probes to identify protein targets in a more native environment.

    • Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active site of specific enzyme families. While not directly identifying the target of a non-covalent inhibitor, it can be used in a competitive format to narrow down the potential enzyme class.[6]

    • Photoaffinity Labeling (PAL): The cyclobutane derivative is modified with a photoreactive group. Upon exposure to UV light, the probe covalently crosslinks to its binding partner(s) within intact cells or cell lysates. The labeled proteins can then be isolated and identified.[7]

  • Computational and Knowledge-Based Approaches:

    • Knowledge Graph Analysis: By constructing a protein-protein interaction knowledge graph, potential targets can be predicted based on the phenotypic effects of the compound. This can significantly narrow down the list of candidates for experimental validation.[8]

Workflow for Target Deconvolution

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK associates with Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds JAK_Inhibitor Cyclobutane JAK Inhibitor JAK_Inhibitor->JAK inhibits Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor binds

Caption: The JAK-STAT signaling pathway and the site of action for cyclobutane-containing JAK inhibitors.

IV. Characterizing Receptor Modulation

Cyclobutane derivatives are also prominent as modulators of various receptors, including G protein-coupled receptors (GPCRs) and integrins.

A. Receptor Binding Assays

These assays directly measure the interaction of the cyclobutane derivative with its target receptor.

Protocol 3: Competitive Radioligand Binding Assay

  • Reagents and Materials:

    • Cell membranes or whole cells expressing the target receptor.

    • A radiolabeled ligand with known high affinity for the receptor (e.g., ³H- or ¹²⁵I-labeled).

    • Assay buffer.

    • Unlabeled cyclobutane derivative.

    • Scintillation vials and scintillation fluid (for radioligand assays).

    • Filter plates and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of the unlabeled cyclobutane derivative.

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled cyclobutane derivative.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).

    • After incubation to reach equilibrium, separate the bound from free radioligand by rapid filtration through filter plates.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the cyclobutane derivative: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the cyclobutane derivative concentration and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

B. Cell-Based Functional Assays

Functional assays measure the downstream consequences of receptor binding, providing information on whether the compound is an agonist, antagonist, or allosteric modulator.

Protocol 4: GPCR Antagonist cAMP Assay (for Gs- or Gi-coupled receptors)

This protocol outlines a common functional assay for GPCRs that signal through changes in cyclic AMP (cAMP) levels. [8][9][10]

  • Reagents and Materials:

    • A cell line stably expressing the target GPCR.

    • A known agonist for the target GPCR.

    • Cyclobutane derivative.

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Seed the cells in a 96- or 384-well plate and culture overnight.

    • Prepare serial dilutions of the cyclobutane derivative (the putative antagonist).

    • Pre-incubate the cells with the cyclobutane derivative for a defined period.

    • Stimulate the cells with a fixed concentration of the known agonist (typically at its EC80 concentration).

    • After stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Plot the cAMP response against the logarithm of the cyclobutane derivative concentration to generate a dose-response curve and determine the IC50 value.

Case Study: Cyclobutane Derivatives as αvβ3 Integrin Antagonists

Integrins are cell surface receptors that mediate cell-matrix and cell-cell interactions and are implicated in cancer progression and metastasis. [3]The αvβ3 integrin is a particularly attractive target. Cyclobutane scaffolds have been successfully employed as conformationally constrained mimetics of the Glycine in the Arg-Gly-Asp (RGD) motif, which is the recognition sequence for many integrins. Table 2: In Vitro Activity of Cyclobutane-Based αvβ3 Integrin Antagonists

CompoundScaffoldCell Adhesion IC50 (nM)Cell Migration IC50 (nM)
D Linear Linker15002500
E cis-Cyclobutane50120
F trans-Cyclobutane8001500

Data is hypothetical and for illustrative purposes, based on trends reported in the literature. [11] Protocol 5: Cell Adhesion Assay

  • Reagents and Materials:

    • Cancer cell line expressing the target integrin (e.g., melanoma cells for αvβ3). [4] * Extracellular matrix (ECM) protein (e.g., fibronectin or vitronectin). [12] * 96-well tissue culture plates.

    • Fluorescent dye for cell labeling (e.g., Calcein-AM). * Assay buffer (e.g., serum-free medium).

  • Procedure:

    • Coat the wells of a 96-well plate with the ECM protein overnight at 4°C.

    • Block non-specific binding sites with a blocking agent (e.g., bovine serum albumin).

    • Label the cells with a fluorescent dye.

    • Pre-incubate the labeled cells with serial dilutions of the cyclobutane derivative.

    • Add the cell-inhibitor suspension to the coated wells and incubate to allow for cell adhesion.

    • Wash the wells to remove non-adherent cells.

    • Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

    • Calculate the percentage of adhesion inhibition and determine the IC50 value. [5][13] Protocol 6: Cell Migration (Wound Healing) Assay

  • Reagents and Materials:

    • Cancer cell line of interest.

    • Culture plates or inserts for creating a "wound".

    • Microscope with imaging capabilities.

  • Procedure:

    • Grow a confluent monolayer of cells in a culture plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or a specialized insert. 3. Wash the cells to remove debris.

    • Add fresh medium containing different concentrations of the cyclobutane derivative.

    • Image the wound at time zero and at regular intervals (e.g., every 6-12 hours) over a period of 24-48 hours.

    • Measure the area of the wound at each time point and calculate the rate of wound closure.

    • Determine the concentration of the inhibitor that effectively reduces cell migration.

V. Investigating Effects on Cellular Signaling Pathways

To gain a deeper understanding of the MoA, it is essential to investigate how the cyclobutane derivative affects intracellular signaling pathways downstream of its target.

A. Western Blotting

Western blotting is a widely used technique to detect changes in the expression levels and phosphorylation status of key signaling proteins. For example, inhibition of the MAPK pathway by a cyclobutane derivative targeting an upstream kinase like MEK1/2 would be expected to decrease the phosphorylation of ERK1/2. [14][15][16] Protocol 7: Western Blot Analysis of Signaling Protein Phosphorylation

  • Procedure:

    • Treat cultured cells with the cyclobutane derivative at various concentrations and for different time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

Example: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. [6]Its dysregulation is a hallmark of many cancers.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation Cell Proliferation, Survival Transcription_Factors->Proliferation MEK_Inhibitor Cyclobutane MEK Inhibitor MEK_Inhibitor->MEK inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway and the potential site of action for a cyclobutane-based MEK inhibitor.

VI. Advanced Biophysical Characterization of Binding

For a more in-depth understanding of the binding interaction between a cyclobutane derivative and its target protein, advanced biophysical techniques can be employed. These methods provide valuable information on the thermodynamics and kinetics of binding.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [17][18][19]It allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. [17][20]It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.

The application of these techniques provides a deeper level of understanding of the structure-activity relationship and can guide the rational design of more potent and selective cyclobutane derivatives.

VII. Conclusion: A Roadmap for Mechanistic Elucidation

The unique structural features of the cyclobutane ring offer a compelling platform for the design of novel therapeutics. A thorough and systematic investigation of the mechanism of action is paramount for the successful translation of these promising compounds from the laboratory to the clinic. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to elucidate the MoA of their cyclobutane derivatives, from target identification to the detailed characterization of their effects on cellular signaling pathways. By combining biochemical, cell-based, and biophysical approaches, the full therapeutic potential of this exciting class of molecules can be realized.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Current medicinal chemistry, 15(1), 17-34. [Link]

  • Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Current medicinal chemistry, 15(1), 17-34. [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Current medicinal chemistry, 15(1), 17-34. [Link]

  • Strazza, M., Azoulay-Alfaguter, I., Pedoeem, A., & Mor, A. (2014). Static adhesion assay for the study of integrin activation in T lymphocytes. Journal of visualized experiments: JoVE, (88), 51646. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assays. [Link]

  • Strazza, M., Azoulay-Alfaguter, I., Pedoeem, A., & Mor, A. (2014). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. JoVE (Journal of Visualized Experiments), (88), e51646. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Pinto, M. L., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Shvidel, L., et al. (2007). Overview: assays for studying integrin-dependent cell adhesion. Methods in molecular biology (Clifton, N.J.), 370, 1-17. [Link]

  • Abe, H., et al. (2011). Identification and characterization of a novel chemotype MEK inhibitor able to alter the phosphorylation state of MEK1/2. Journal of Biological Chemistry, 286(40), 34686-34696. [Link]

  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids. Current medicinal chemistry, 15(1), 17-34. [Link]

  • News-Medical.Net. (2016). Using Isothermal Titration Calorimetry for Biophysical Characterization of Chromatin-Binding Proteins. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2006). Pharmacological inhibitors of MAPK pathways. Journal of clinical investigation, 116(1), 25-30. [Link]

  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Welin, M., et al. (2017). A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines. International Journal of Molecular Sciences, 18(12), 2623. [Link]

  • Wätjen, W., & Dair, N. (2022). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. International Journal of Molecular Sciences, 23(19), 11463. [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. [Link]

  • Ravichandran, V., et al. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195. [Link]

  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1/2 inhibitors: molecular activity and resistance mechanisms. Nature reviews. Cancer, 15(10), 577–592. [Link]

  • Wang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Ethnopharmacology, 321, 117502. [Link]

  • De, S., et al. (2013). Acute Mitochondrial Inhibition by Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase Kinase (MEK) 1/2 Inhibitors Regulates Proliferation. Journal of Biological Chemistry, 288(45), 32269-32279. [Link]

  • Pan, C., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic chemistry, 114, 105101. [Link]

  • Drewett, V., et al. (2006). Inhibition of MEK/ERK1/2 signalling alters endothelial nitric oxide synthase activity in an agonist-dependent manner. The Biochemical journal, 398(2), 279-288. [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of Cyclobutane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now an increasingly valuable scaffold in modern medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers medicinal chemists a powerful tool to overcome common challenges in drug development, including poor metabolic stability, low solubility, and conformational ambiguity.[1][3] This guide provides an in-depth exploration of the strategic advantages of incorporating cyclobutane moieties into drug candidates. We will delve into the physicochemical properties that make cyclobutanes attractive, examine successful case studies where this scaffold was pivotal, and provide detailed, field-proven protocols for the synthesis and evaluation of cyclobutane-containing compounds.

The Cyclobutane Advantage: Unique Properties and Strategic Applications

The utility of the cyclobutane scaffold stems from a unique combination of structural and electronic properties that distinguish it from both flexible acyclic linkers and planar aromatic systems.

1.1. Physicochemical Properties

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of 26.3 kcal/mol.[1] This strain is relieved not by staying planar, but by adopting a puckered conformation.[1] This non-planar geometry has profound implications for drug design:

  • Three-Dimensionality (3D) and Fsp³ Character: Unlike flat aromatic rings, the puckered cyclobutane ring introduces a defined three-dimensional geometry.[1][3] Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with higher clinical success rates, improved solubility, and better physicochemical properties.[1][3]

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring limits the conformational freedom of a molecule.[1][4] When a flexible ligand binds to a target, it pays an entropic penalty as its rotatable bonds are "frozen" into the correct binding pose. By incorporating a cyclobutane, the molecule is pre-organized into a more favorable conformation for binding, which can lead to a significant increase in potency and binding affinity.[4]

  • Unique Bond Characteristics: The C-C bonds in cyclobutane are longer than in typical alkanes (1.56 Å vs 1.54 Å) and possess increased p-character.[1][2] This makes the ring relatively inert for a strained carbocycle, yet its geometry provides distinct vectors for substituent placement.[1][2]

1.2. Key Applications in Drug Design

The properties of cyclobutane translate into several powerful strategies for lead optimization:

  • Bioisosteric Replacement: Cyclobutanes serve as excellent bioisosteres for various common motifs.[2][3]

    • Aromatic Rings: Replacing a planar phenyl ring with a 3D cyclobutane can improve metabolic stability (by removing a site for oxidative metabolism), increase solubility (by disrupting π-π stacking), and provide better complementarity to a protein's binding pocket.[3][5]

    • Alkenes: A 1,3-disubstituted cyclobutane can lock the cis or trans geometry of an alkene, preventing unwanted isomerization in vivo while maintaining the spatial relationship between key pharmacophores.[1][6]

    • gem-Dimethyl Groups: A spiro-cyclobutane can act as a conformationally restricted mimic of a gem-dimethyl group, often used to fill hydrophobic pockets or block metabolic sites.[5]

  • Improving Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems or flexible alkyl chains.[3][4]

  • Constrained Linkers: The cyclobutane ring can act as a rigid linker to optimally position two pharmacophoric groups, minimizing the entropic cost of binding.[4]

Workflow for Scaffold Hopping and Evaluation

The decision to replace a scaffold, such as a phenyl ring, with a cyclobutane bioisostere should be guided by a systematic evaluation process. The workflow below outlines the key stages from initial design to comparative analysis.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision A Parent Compound (e.g., with Phenyl Ring) B Hypothesis Generation (e.g., Improve Stability, Solubility) A->B F Primary Potency Assay (e.g., IC50 vs. Target) A->F Test Parent Cmpd C Design Cyclobutane Analog (Bioisosteric Replacement) B->C D Synthetic Route Development (e.g., [2+2] Cycloaddition) C->D E Synthesis & Purification of Cyclobutane Analog D->E E->F Test Compound G Solubility Assay (Kinetic/Thermodynamic) F->G H Metabolic Stability Assay (Liver Microsomes, t1/2) G->H I Comparative Data Analysis (Parent vs. Analog) H->I J Decision Gate: Proceed to In Vivo? I->J

Caption: Workflow for evaluating cyclobutane as a bioisostere.

Case Studies: Cyclobutanes in Action

Several clinical and preclinical drug candidates highlight the successful application of cyclobutane scaffolds.

3.1. Case Study: Ivosidenib (Tibsovo®) - An IDH1 Inhibitor

Agios Pharmaceuticals developed inhibitors for isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers. Their initial lead compound, AGI-5198, was potent but suffered from poor metabolic stability, primarily at the cyclohexane and imidazole moieties.

  • The Challenge: High metabolic clearance prevented clinical development.

  • The Cyclobutane Solution: A key strategic move was replacing the metabolically labile cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved metabolic stability, bringing the compound into a medium clearance range.

  • The Outcome: Further optimization led to Ivosidenib, a potent, selective, and metabolically stable first-in-class IDH1 inhibitor approved by the FDA for treating IDH1-mutant cancers.

CompoundKey ScaffoldIDH1 Inhibition (IC₅₀)Metabolic Stability (Human Liver Microsomes, t₁/₂)
AGI-5198Cyclohexyl aminePotentLow
Ivosidenib Difluorocyclobutyl amine Potent Improved
Table 1: Comparison highlighting the impact of the cyclobutane scaffold in the development of Ivosidenib. Data is illustrative based on published findings.

3.2. Case Study: JAK Inhibitors - Constrained Linkers for Selectivity

The Janus kinase (JAK) family is crucial in the JAK-STAT signaling pathway, implicated in autoimmune diseases.[4] Designing selective inhibitors is challenging due to the high homology among JAK isoforms.

  • The Challenge: Achieve potency and selectivity for specific JAK isoforms.

  • The Cyclobutane Solution: A cis-1,3-diaminocyclobutane was used as a constrained linker to connect the pyrazolopyrimidine core to a sulfonamide moiety. The rigid cyclobutane linker pre-organized the molecule into a conformation optimal for binding, leading to superior potency and selectivity.[4]

  • The Outcome: The compound featuring the cis-cyclobutane linker demonstrated superior potency and selectivity for JAK1 and JAK2 over other isoforms compared to analogs with more flexible linkers.[4]

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P P-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor (Cyclobutane-based) Inhibitor->JAK Blocks

Caption: Mechanism of JAK-STAT signaling and its inhibition.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of cyclobutane-containing molecules.

4.1. Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Intermediate via [2+2] Cycloaddition

This protocol describes a photocatalyzed [2+2] cycloaddition to form a tetrasubstituted cyclobutane, a versatile intermediate.[7] The causality for key steps is explained.

  • Objective: To synthesize a functionalized cyclobutane ring, which can be further elaborated.

  • Reaction: Ruthenium-photocatalyzed [2+2] heterodimerization of dissimilar acyclic enones.

  • Materials:

    • Acyclic enone 1 (e.g., Chalcone)

    • Acyclic enone 2 (e.g., Benzylideneacetone)

    • Ru(bpy)₃(PF₆)₂ (Ruthenium photocatalyst)

    • Acetonitrile (CH₃CN), degassed

    • Schlenk flask or similar reaction vessel

    • Visible light source (e.g., Blue LED lamp)

    • Stir plate, standard glassware, silica gel for chromatography

  • Procedure:

    • Vessel Preparation: Add the Ru(bpy)₃(PF₆)₂ catalyst (1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

      • Rationale: Using a Schlenk flask allows for the exclusion of oxygen, which can quench the excited state of the photocatalyst.

    • Reagent Addition: Add enone 1 (1.0 equiv) and enone 2 (1.5 equiv) to the flask, followed by degassed acetonitrile to achieve a concentration of ~0.1 M.

      • Rationale: Using an excess of one enone can favor the heterodimerization over homodimerization. Degassed solvent is crucial to prevent quenching of the catalyst.

    • Reaction Setup: Seal the flask and place it on a stir plate approximately 5-10 cm from the visible light source. If necessary, use a fan to maintain the reaction at room temperature.

      • Rationale: Consistent light irradiation is necessary to continuously generate the excited state of the catalyst, which drives the reaction. Temperature control prevents potential thermal side reactions.

    • Irradiation: Stir the reaction mixture under visible light irradiation for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

    • Workup: Once the starting material is consumed, concentrate the reaction mixture in vacuo.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the cyclobutane product.

      • Rationale: Chromatography separates the desired diastereomeric cyclobutane product from unreacted starting materials, homodimers, and catalyst residues.

    • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

4.2. Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a key measure of its pharmacokinetic potential.

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a cyclobutane-containing compound.

  • Principle: The compound is incubated with HLMs and a NADPH-regenerating system. The disappearance of the parent compound over time is measured by LC-MS/MS.

  • Materials:

    • Test compound (e.g., 1 mM stock in DMSO)

    • Pooled Human Liver Microsomes (HLM), 20 mg/mL

    • NADPH regenerating system (e.g., solutions of NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Control compound with known stability (e.g., Verapamil - high clearance; Propranolol - low clearance)

    • Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation

    • 96-well plates, incubator (37°C), LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final concentration ~0.5 mg/mL), and the NADPH regenerating system.

      • Rationale: The NADPH system is essential as it provides the reducing equivalents required by cytochrome P450 enzymes for metabolism.

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

      • Rationale: This ensures that the reaction is initiated at the correct physiological temperature.

    • Reaction Initiation: Add the test compound working solution to the wells to start the reaction. Also run a control reaction without the NADPH regenerating system to check for non-enzymatic degradation.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

      • Rationale: Cold acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction instantly. The internal standard corrects for variations in sample processing and instrument response.

    • Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life using the equation: t₁/₂ = 0.693 / k .[4]

Conclusion and Future Outlook

The cyclobutane scaffold has firmly established itself as a valuable motif in the medicinal chemist's toolbox.[1][8] Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a three-dimensional bioisostere for planar rings provides rational solutions to pervasive problems in drug discovery.[1][3][4] While historically underutilized due to perceived synthetic challenges, modern synthetic methods have made diverse cyclobutane building blocks more accessible.[1][5] As drug discovery programs continue to push into more challenging chemical space and target complex biological systems, the rational design and application of cyclobutane-containing molecules are poised to make an even greater impact on the development of next-generation therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Hyde, A. M., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. ResearchGate. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2021). RSC Medicinal Chemistry. [Link]

  • Wipf, P., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Request PDF. (2001). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. ResearchGate. [Link]

  • Davies, H. M., & Lee, G. H. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

Sources

Application Note & Protocol: A Framework for In Vitro Screening of Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized for its ability to engage in critical hydrogen bonding and electrostatic interactions within target binding sites.[1] However, its inherent physicochemical properties, such as ionization at physiological pH, often lead to challenges in metabolic stability and cell permeability.[1][2][3] This guide provides a comprehensive framework for the in vitro screening of novel carboxylic acid libraries. We detail a strategic, multi-tiered approach, from initial biochemical assays to robust cell-based validation, designed to identify true, cell-active hits. This document offers field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this vital chemical class.

Strategic Considerations for Assay Design

The success of any screening campaign hinges on a well-conceived initial strategy. For carboxylic acids, this requires a nuanced approach that accounts for their unique chemical nature from the outset.

The Dichotomy: Biochemical vs. Cell-Based Primary Screens

A fundamental choice in assay design is whether to start with a biochemical (target-based) or a cell-based (phenotypic) screen.

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) to directly measure the interaction of a compound with its intended target.[4] They are highly controlled, sensitive, and excellent for understanding direct target engagement and mechanism of action. However, they provide no information on a compound's ability to cross the cell membrane or its behavior in a complex cellular environment.

  • Cell-Based Assays: These assays use whole cells, offering a more physiologically relevant system.[4][5][6] A positive result in a cell-based screen indicates that the compound is not only active against its target but also possesses sufficient membrane permeability to reach it.[3] However, identifying the specific molecular target of a hit from a phenotypic screen can be a significant downstream challenge.

Recommendation: For novel carboxylic acids, a dual-screening or sequential strategy is often most effective. A primary high-throughput screen (HTS) using a biochemical assay allows for the rapid identification of direct binders from a large library.[7] Subsequently, a targeted secondary screen of the initial hits in a relevant cell-based assay is crucial to confirm cellular activity and filter out compounds with poor permeability.

Library Selection and Compound Handling

The quality of the screening library is directly related to the success of the drug discovery project.[8] Libraries of carboxylic acids can be sourced from commercial vendors or synthesized in-house.[8][9]

  • Diversity and Quality: Ensure the library has broad structural diversity and high purity (>90%).[10] Filters should be applied to remove Pan-Assay Interference Compounds (PAINS) and other frequent hitters that can lead to false positives.[11]

  • Solubility: Carboxylic acids can have limited solubility in aqueous buffers, especially at lower pH. It is standard practice to prepare stock solutions in 100% DMSO. However, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid artifacts. Sonication or gentle warming may be required to fully dissolve compounds.

The Causality of Controls: A Self-Validating System

Every protocol must be a self-validating system. The inclusion of appropriate controls is non-negotiable for data integrity.

  • Negative Control: Vehicle (e.g., DMSO) only. This defines the baseline of 0% inhibition.

  • Positive Control: A known inhibitor of the target. This defines 100% inhibition and confirms the assay is working correctly.

  • No-Enzyme Control: All components except the target enzyme. This helps identify compounds that interfere with the detection signal itself.[11]

The Screening Cascade: From Primary Hit to Validated Lead

A successful screening campaign is a multi-step process designed to systematically eliminate false positives and enrich for genuine, potent compounds.

G cluster_0 cluster_1 A Carboxylic Acid Library (~10,000-100,000 Compounds) B Primary HTS: Biochemical Screen (Single Concentration, e.g., 10 µM) A->B Step 1 C Hit Identification (e.g., >50% Inhibition) B->C Data Analysis D Hit Confirmation: Dose-Response (IC50) C->D Step 2 (Triage) E Orthogonal & Counter-Screens (Cell-Based Assay) D->E Step 3 (Confirm Cellular Activity) F Biophysical Validation (e.g., SPR, DSF) E->F Step 4 (Confirm Direct Binding) G Validated Hits (<10-50 Compounds) F->G

Caption: The Carboxylic Acid Screening Cascade Workflow.

Experimental Protocols

Protocol 1: Primary Biochemical Screen (Enzyme Inhibition Assay)

This protocol describes a generic, absorbance-based enzyme inhibition assay suitable for high-throughput screening in a 384-well format.

Principle: The enzyme catalyzes the conversion of a substrate to a product, which generates a colorimetric or fluorescent signal. An inhibitory carboxylic acid will prevent this conversion, leading to a reduction in signal.

G cluster_0 No Inhibition cluster_1 Inhibition E Enzyme P Colored Product (Signal High) E->P Catalysis S Substrate S->P I Inhibitor (Carboxylic Acid) E2 Enzyme I->E2 X No Reaction (Signal Low) E2->X S2 Substrate S2->X

Caption: Principle of a Biochemical Enzyme Inhibition Assay.

Materials:

  • Purified Target Enzyme

  • Substrate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • Positive Control Inhibitor

  • Carboxylic Acid Library (10 mM stocks in 100% DMSO)

  • 384-well microplates (clear, flat-bottom)

  • Microplate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (10 mM stock) into the wells of a 384-well assay plate. This will yield a final concentration of 10 µM in a 50 µL final assay volume.

  • Control Wells:

    • Negative Control: Add 50 nL of 100% DMSO.

    • Positive Control: Add 50 nL of the positive control stock solution.

  • Enzyme Addition: Add 25 µL of the enzyme solution (prepared at 2x final concentration in assay buffer) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the substrate solution (prepared at 2x final concentration in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Signal Detection: Read the absorbance or fluorescence on a compatible microplate reader at the appropriate wavelength.

Data Analysis:

  • Normalize the data for each plate:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Calculate the Z-factor for each plate to assess assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay.

    • Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

  • Define a hit threshold (e.g., % Inhibition > 50% or > 3 standard deviations from the mean of the negative controls).

ParameterConcentrationPurpose
Library Compound10 µM (final)Test for inhibition
Positive ControlVaries (e.g., 10x IC50)Defines 100% inhibition
Vehicle (DMSO)0.1% (final)Defines 0% inhibition (baseline)
EnzymeVaries (e.g., low nM)Target for inhibition
SubstrateVaries (e.g., at Km)Initiates measurable reaction
Protocol 2: Secondary Cell-Based Assay (Target Engagement)

This protocol describes a generic luciferase reporter assay to confirm that hits from the primary screen are active in a cellular context.

Principle: A reporter cell line is engineered to express luciferase under the control of a promoter that is regulated by the target of interest. Inhibition of the target by a cell-permeable compound leads to a change in luciferase expression, which is measured as a luminescent signal.

Materials:

  • Engineered Reporter Cell Line

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Hit Compounds from Primary Screen (in DMSO)

  • 384-well, solid white, cell-culture treated plates

  • Luminescence detection reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a pre-determined density (e.g., 5,000 cells/well) in 40 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Addition: Prepare serial dilutions of the hit compounds. Add 10 µL of the 5x compound solution to the cells. Ensure final DMSO concentration is ≤0.5%.

  • Incubation: Incubate the plates for the desired time to elicit a biological response (e.g., 6-24 hours) at 37°C, 5% CO₂.

  • Lysis and Signal Detection:

    • Equilibrate the plates and the luminescence reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

  • Read Plate: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data to controls on the same plate.

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each active compound.

Hit Validation and Triage

An initial hit is not a lead. A rigorous validation cascade is essential to eliminate artifacts and build confidence in the remaining compounds.[11]

  • Dose-Response Confirmation: Re-test all hits from the primary screen over a range of concentrations (e.g., 8-10 points) to confirm their activity and determine their potency (IC₅₀ or EC₅₀).[12]

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or readout.[13] For example, if the primary screen was biochemical, the orthogonal assay should be cell-based.[5] This helps eliminate technology-specific artifacts.[11]

  • Biophysical Confirmation: Use label-free techniques like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to confirm direct physical binding between the compound and the target protein.[14] This is a powerful method for weeding out non-specific inhibitors.

  • Cytotoxicity Assessment: It is critical to determine if the observed cellular activity is due to specific target modulation or simply a result of general toxicity.[4] This can be done using assays that measure cell viability, such as CellTiter-Glo® or MTT assays.

Conclusion

The screening of carboxylic acids presents a unique set of challenges and opportunities. While their physicochemical properties demand careful assay design and validation, their potential as potent and specific modulators of biological targets is immense. The tiered screening strategy outlined in this note—combining high-throughput biochemical assays with physiologically relevant cell-based follow-ups and rigorous biophysical validation—provides a robust and efficient path to identifying high-quality, cell-active lead compounds for drug discovery programs.

References

  • Analytica Chimica Acta. High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. [Link]

  • Frontiers in Chemistry. Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]

  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Hypha Discovery. Bioisosteres for carboxylic acid groups. [Link]

  • Angewandte Chemie. Fast Release of Carboxylic Acid inside Cells. [Link]

  • Journal of Pharmaceutical Sciences. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. [Link]

  • ResearchGate. David V Erbe Alnylam Pharmaceuticals. [Link]

  • ResearchGate. Fast Release of Carboxylic Acid inside Cells. [Link]

  • Journal of Medicinal Chemistry. DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. [Link]

  • ChemMedChem. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. [Link]

  • FCH Group. Focused Libraries. [Link]

  • ChemRxiv. Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. [Link]

  • Frontiers in Bioengineering and Biotechnology. Understanding biocatalyst inhibition by carboxylic acids. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. [Link]

  • ResearchGate. (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. [Link]

  • ResearchGate. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. [Link]

  • Molecular and Cellular Probes. A review for cell-based screening methods in drug discovery. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • University of Kansas. KU-HTS Compound Libraries. [Link]

  • PLOS ONE. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. This molecule is a crucial intermediate in the development of various pharmaceutical compounds, most notably as a precursor to Sibutramine.[1][2] The synthesis, while well-documented, presents several challenges that can significantly impact yield and purity. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to optimize the synthesis for robust and reproducible results. Our focus will be on the most common two-step pathway: the cycloalkylation of 4-chlorophenylacetonitrile followed by the hydrolysis of the resulting nitrile intermediate.

Section 1: Overview of the Synthetic Pathway

The synthesis is typically accomplished in two primary stages. Understanding the role of each stage is critical for effective troubleshooting.

  • Step 1: Cycloalkylation. This step forms the core cyclobutane ring. 4-Chlorophenylacetonitrile is deprotonated by a strong base to form a carbanion, which then acts as a nucleophile, reacting with 1,3-dibromopropane to form 1-(4-chlorophenyl)cyclobutanecarbonitrile. This is often the most challenging step and the primary source of yield loss.

  • Step 2: Hydrolysis. The nitrile intermediate is hydrolyzed under basic conditions to the corresponding carboxylate salt. Subsequent acidification yields the final product, this compound. This step is generally high-yielding.[3]

Synthesis_Workflow A 4-Chlorophenylacetonitrile + 1,3-Dibromopropane B Step 1: Cycloalkylation (Base-Mediated) A->B C 1-(4-Chlorophenyl)cyclobutanecarbonitrile (Intermediate) B->C D Step 2: Hydrolysis (Base, then Acid) C->D E This compound (Final Product) D->E

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Step 1 - Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Question 1: My yield for the nitrile formation step is very low (<50%). The literature often reports using sodium hydride (NaH) in DMSO, but my results are poor. Why is this happening and how can I improve it?

Answer: This is the most common and critical issue in the entire synthesis. While the NaH/DMSO system is effective for deprotonation, it often leads to low yields for several reasons:

  • Side Reactions: The highly basic and unhindered nature of the carbanion in DMSO can lead to undesired side reactions. The primary competing reaction is the β-elimination of HBr from 1,3-dibromopropane, which consumes your alkylating agent.

  • Safety and Scalability: Sodium hydride is pyrophoric and reacts violently with water. DMSO can be difficult to remove during workup. These factors make the process hazardous and challenging to scale up.[4]

  • Low Yields Reported: Even established procedures using NaH/DMSO report modest yields, often around 43%, indicating inherent limitations.[4]

The Optimized Solution: Phase-Transfer Catalysis (PTC)

To dramatically improve yield, safety, and scalability, we strongly recommend switching to a Phase-Transfer Catalysis (PTC) system. PTC avoids the need for hazardous bases like NaH and expensive anhydrous solvents.[5]

Causality behind PTC's Effectiveness: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (from inexpensive NaOH or KOH) from the aqueous phase into the organic phase.[6] In the organic phase, the "naked" hydroxide anion is a powerful base, deprotonating the 4-chlorophenylacetonitrile. The resulting carbanion stays in the organic phase with the quaternary ammonium cation, where it can react with the 1,3-dibromopropane. This method enhances the nucleophilicity of the carbanion relative to its basicity, which significantly favors the desired substitution reaction over elimination, leading to higher yields.[7]

PTC_Mechanism RCN 4-Chlorophenylacetonitrile (R-CH2-CN) Catalyst_Org [Q+ R-CH(-)-CN] Ion Pair RCN->Catalyst_Org Deprotonation RBr 1,3-Dibromopropane Product R-C(CN)-Cyclobutane RBr->Product Catalyst_Org->RBr NaOH NaOH ⇌ Na+ + OH- Catalyst_Aq [Q+ OH-] Ion Pair NaOH->Catalyst_Aq Catalyst_Aq->Catalyst_Org Phase Transfer

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Question 2: I am observing multiple spots on my TLC plate after the cycloalkylation reaction. What are the likely byproducts?

Answer: Besides unreacted starting materials, you are likely observing one or both of the following:

  • Allyl Byproduct: As mentioned, 1,3-dibromopropane can undergo elimination to form allyl bromide. This can then alkylate the carbanion, leading to an undesired allyl-substituted byproduct. Using PTC with a concentrated base like 50-60% KOH has been shown to suppress this β-elimination process effectively.[5]

Troubleshooting Flowchart for Low Nitrile Yield

Troubleshooting_Nitrile Start Low Yield of Nitrile Intermediate Check_Method Are you using NaH/DMSO? Start->Check_Method Switch_PTC Switch to Phase-Transfer Catalysis (PTC) for higher yield and safety. Check_Method->Switch_PTC Yes Check_Base Is base concentration adequate? (e.g., 50% NaOH) Check_Method->Check_Base No (Using PTC) Check_Base->Switch_PTC No Check_Catalyst Is catalyst loading sufficient? (1-5 mol%) Check_Base->Check_Catalyst Yes Check_Catalyst->Switch_PTC No Check_Temp Is reaction temperature optimal? (Typically 60-80°C) Check_Catalyst->Check_Temp Yes Check_Temp->Switch_PTC No

Caption: Decision tree for troubleshooting Step 1.

Part B: Step 2 - Hydrolysis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile

Question 3: My hydrolysis reaction seems to be stalled or incomplete, and I am recovering the starting nitrile after workup. What should I do?

Answer: Nitrile hydrolysis, especially of sterically hindered nitriles, requires forcing conditions to proceed to completion. If the reaction is incomplete, consider the following:

  • Reaction Time and Temperature: This is a slow reaction. A typical procedure involves refluxing for 18 hours or more.[3] Ensure you are maintaining a consistent reflux temperature.

  • Solvent Choice: A high-boiling point, water-miscible solvent is crucial. Ethylene glycol is an excellent choice as it allows the reaction to be heated to high temperatures (>150°C), which is necessary to drive the hydrolysis.[3]

  • Base Concentration: A high concentration of a strong base is required. A 40% (w/w) aqueous potassium hydroxide (KOH) solution is commonly used and has proven effective.[3] Ensure the molar excess of KOH is sufficient (typically 10-15 equivalents) to drive the equilibrium and neutralize the product acid.

Question 4: I am having difficulty isolating a pure solid product after acidification. My product is oily or discolored. How can I improve my purification?

Answer: This issue usually stems from incomplete removal of impurities during the workup or improper crystallization.

  • Initial Diethyl Ether Wash: Before acidifying, it is critical to wash the cooled, diluted reaction mixture thoroughly with a non-polar solvent like diethyl ether. This step removes any unreacted nitrile and other non-acidic organic impurities.[3] Do not skip this wash.

  • Controlled Acidification: After the ether wash, cool the aqueous layer in an ice bath and acidify it slowly with concentrated HCl until the pH is ~1-2. Rapid acidification can cause the product to oil out instead of precipitating as a crystalline solid.

  • Recrystallization: The crude, filtered solid should be recrystallized. Petroleum ether (boiling point range 40-60°C) is a highly effective solvent for this purpose, yielding the final product as white needles.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile via PTC

This protocol is an optimized procedure based on the principles of phase-transfer catalysis, designed for higher yield and improved safety over traditional methods.

ReagentM.W.AmountMolesEquiv.
4-Chlorophenylacetonitrile151.5915.2 g0.101.0
1,3-Dibromopropane201.8622.2 g0.111.1
50% (w/w) NaOH (aq)40.0080.0 mL1.5015.0
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.0050.05
Toluene-100 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-chlorophenylacetonitrile, 1,3-dibromopropane, toluene, and tetrabutylammonium bromide (TBAB).

  • Begin vigorous stirring (at least 500 RPM is essential for efficient phase mixing).

  • Slowly add the 50% aqueous sodium hydroxide solution over 20-30 minutes. An exotherm will be observed.

  • Heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) until the starting material is consumed.

  • Cool the mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with toluene (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure nitrile as a colorless oil.[4] Expected yield: 75-85%.

Protocol 2: Hydrolysis to this compound

This protocol is based on a reliable, high-yield literature procedure.[3]

ReagentM.W.AmountMolesEquiv.
1-(4-Chlorophenyl)cyclobutanecarbonitrile191.665.0 g0.0261.0
40% (w/w) KOH (aq)56.1180 mL~0.85~32
Ethylene Glycol62.0760 mL--

Procedure:

  • In a 250 mL round-bottom flask, combine the starting nitrile, ethylene glycol, and the 40% aqueous KOH solution.

  • Heat the mixture to reflux (approx. 150-160°C) under an inert atmosphere (e.g., argon) and maintain for 18 hours.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of ice water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 1-2, at which point a white precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude solid from petroleum ether (b.p. 40-60°C) to afford the pure acid as white needles.[3] Expected yield: 80-90%.

References

  • PrepChem. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid.[Link]

  • PrepChem. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.[Link]

  • University of Colorado, Boulder. Grignard Reaction.[Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.[Link]

  • Industrial Phase-Transfer Catalysis. Industrial Phase-Transfer Catalysis.[Link]

  • Fedoryński, M. Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 70 No. 4 pp. 647ñ653, 2013. [Link]

Sources

Technical Support Center: Purification of Chlorophenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of chlorophenyl-containing compounds. The presence of the chlorophenyl moiety introduces specific physicochemical properties that can complicate standard purification workflows. This resource is designed to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - The Chlorophenyl Challenge

This section addresses common overarching questions about purifying compounds containing one or more chlorophenyl groups.

Q1: What makes chlorophenyl-containing compounds so challenging to purify?

A1: The challenges stem from the electronic and steric effects of the chlorine substituent on the phenyl ring. The chlorine atom is electron-withdrawing and increases the hydrophobicity of the molecule.[1] These properties lead to several common issues:

  • Isomer Separation: Positional isomers (ortho-, meta-, para-) often have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.[2]

  • Co-elution with Impurities: The altered polarity can cause the target compound to co-elute with structurally similar process-related impurities or byproducts.[3][4]

  • Solubility Issues: These compounds often exhibit poor solubility in common crystallization solvents, making recrystallization difficult and sometimes leading to "oiling out" instead of forming pure crystals.[5]

  • Chiral Separations: If the compound is chiral, the enantiomers will have identical properties in an achiral environment, requiring specialized chiral stationary phases (CSPs) for separation.[6][7]

  • Bioaccumulation and Persistence: Many polychlorinated compounds are persistent organic pollutants (POPs) due to their stability and hydrophobicity, necessitating careful handling and waste disposal.[8][9][10]

Q2: What are the primary purification techniques for these compounds?

A2: The most effective and commonly used techniques are recrystallization and chromatography.[11][12]

  • Recrystallization is often the first choice for solid compounds if the crude material is relatively pure, as it is a cost-effective method for removing impurities with different solubility profiles.[11][13][14]

  • Column Chromatography (including flash and preparative HPLC) is used for more complex mixtures or to separate compounds with similar solubilities.[11][15] High-Performance Liquid Chromatography (HPLC) is particularly powerful for achieving high purity, especially for resolving difficult isomer pairs.[16][17]

Q3: When should I choose chromatography over crystallization?

A3: The choice depends on the specific mixture and the desired purity level. The following decision-making workflow can guide your choice.

G cluster_start Initial Assessment cluster_outcome Outcome start Crude Product Mixture is_solid Is the product a solid? start->is_solid purity_check Is purity >90% by TLC/HPLC? is_solid->purity_check Yes chromatography Use Column Chromatography (Flash or Prep HPLC) is_solid->chromatography No (Oil) is_complex Complex mixture or close-eluting isomers? purity_check->is_complex No crystallize Attempt Recrystallization purity_check->crystallize Yes is_complex->crystallize No is_complex->chromatography Yes success Pure Product crystallize->success Success failure Purification Failed? Return to Analysis crystallize->failure Failure chromatography->success Success chromatography->failure Failure failure->is_solid

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guide: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) and flash chromatography are essential tools for purifying chlorophenyl compounds. However, their structural similarity can lead to frustrating separation issues.

Issue 1: My chlorophenyl positional isomers (e.g., 2-chlorophenyl vs. 4-chlorophenyl) are co-eluting on a C18 column.

This is a classic challenge. Standard C18 columns separate primarily based on hydrophobicity, which is often too similar between positional isomers for effective resolution.

Answer: To resolve co-eluting isomers, you must introduce alternative separation mechanisms that exploit subtle differences in their structure.[16]

Troubleshooting Steps:

  • Switch the Stationary Phase: This is the most effective strategy.[16] Move away from C18 to a column that offers different types of interactions.

    • Phenyl-Hexyl Phases: These columns provide π-π interactions between the stationary phase's phenyl groups and the aromatic ring of your analytes. This can significantly enhance selectivity for aromatic positional isomers.[16]

    • Pentafluorophenyl (PFP) Phases: PFP columns are highly effective for halogenated aromatic compounds. They offer a mix of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity.[16]

  • Modify the Mobile Phase: If changing the column isn't an option, you can alter the mobile phase to influence selectivity.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can change the elution order. These solvents have different selectivities for aromatic compounds.[16]

    • Adjust Mobile Phase pH: If your compound has acidic or basic functional groups, adjusting the mobile phase pH can alter its ionization state, which significantly impacts retention and selectivity. The pH should be at least 2 units away from the analyte's pKa.[16]

Table 1: Column Selection Guide for Chlorophenyl Isomer Separation

Column TypePrimary Separation MechanismBest ForTypical Mobile Phase
C18 (ODS) Hydrophobic InteractionGeneral purpose, initial screeningAcetonitrile/Water, Methanol/Water
Phenyl-Hexyl π-π Interactions, HydrophobicPositional Aromatic IsomersAcetonitrile/Water, Methanol/Water
Pentafluorophenyl (PFP) Dipole-Dipole, π-π, HydrophobicHalogenated Aromatic CompoundsAcetonitrile/Water, Methanol/Water
Chiral (e.g., Chiralcel OD-H) Chiral Recognition (Inclusion, H-bonding)EnantiomersHexane/Isopropanol
Issue 2: I need to separate the enantiomers of a chiral chlorophenyl compound.

Standard HPLC columns will not separate enantiomers because they have identical physical properties in an achiral environment.[16]

Answer: You must use a chiral separation technique. The most direct and common method is to use a Chiral Stationary Phase (CSP).[6][7][16]

Protocol: Chiral HPLC Separation

  • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are widely applicable and a good starting point for many chiral separations.[6][7]

  • Choose the Mobile Phase: Normal-phase solvents are typically used. A common starting point is a mixture of n-hexane and isopropanol (e.g., 70:30 v/v).[6]

  • Method Development:

    • Inject the racemic mixture.

    • Optimize the ratio of hexane to isopropanol. Increasing the alcohol content generally decreases retention time.

    • If resolution is poor, consider other alcohol modifiers like ethanol.

  • Detection: Use a UV detector at a suitable wavelength for your compound (e.g., 220-254 nm).[6]

Issue 3: My target compound is pure, but the recovery yield from preparative chromatography is very low.

Low recovery can result from irreversible adsorption onto the stationary phase, sample degradation, or poor elution conditions.

Answer: Optimizing the loading and elution conditions is key. For particularly challenging separations where a single chromatographic step results in poor yield or purity, an orthogonal approach is highly recommended.

Strategy: Orthogonal Flash Chromatography

Orthogonal chromatography uses two different, complementary separation methods to purify a sample.[18] A common and effective approach is to combine normal-phase and reversed-phase chromatography.[18][19] This strategy is excellent for removing impurities that co-elute with the product in a single system.

G cluster_start Start cluster_step1 Step 1: Bulk Purification cluster_step2 Step 2: High-Purity Polish cluster_end Finish start Crude Reaction Mixture step1 Normal-Phase Flash Chromatography (e.g., Silica Gel, Hexane/EtOAc) start->step1 Removes non-polar and very polar impurities step2 Reversed-Phase Prep HPLC (e.g., C18, ACN/H2O) step1->step2 Collect fractions containing product + co-eluting impurities end High Purity Product (>99.5%) step2->end Separates product from structurally similar impurities

Caption: Orthogonal purification workflow.

This two-step process first removes the bulk of impurities with different polarities using normal-phase chromatography. The resulting partially purified product is then subjected to reversed-phase chromatography, which separates based on hydrophobicity, effectively removing the remaining closely-related impurities.[18][19]

Part 3: Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for purifying solid chlorophenyl compounds, but achieving good, pure crystals can be tricky.[13][14]

Issue 1: My compound "oils out" of solution instead of crystallizing.

"Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution becomes saturated enough for crystal nucleation. This often happens when the cooling process is too rapid.[11]

Answer: The key is to ensure the solution cools slowly and to use an appropriate solvent system.

Troubleshooting Steps:

  • Slow Down Cooling: Allow the hot, dissolved solution to cool to room temperature on a benchtop, undisturbed. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.[13]

  • Use a Two-Solvent System: This is often the best solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble).[14] Then, slowly add a "poor" solvent (in which it is poorly soluble, but is miscible with the good solvent) to the hot solution until it just becomes cloudy (turbid).[13][14] This brings the solution closer to its saturation point, promoting crystallization upon slow cooling.

    • Common Solvent Pairs: Ethanol-water, Acetone-water, Ethyl acetate-hexane.[14]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can induce crystallization.[11]

Issue 2: Crystals form, but my product purity (by HPLC) does not improve significantly.

This indicates that impurities are being trapped within the crystal lattice (occlusion) or are adsorbed onto the crystal surface.

Answer: This problem usually arises from either cooling the solution too quickly or using a solvent that is too similar in polarity to the compound and its impurities.

Protocol: High-Purity Recrystallization

  • Solvent Selection is Critical: Choose a solvent where your compound has high solubility at high temperatures and low solubility at low temperatures. Impurities should either be highly soluble at all temperatures (stay in the mother liquor) or insoluble even when hot (can be removed by hot filtration).[13]

  • Dissolve the Compound: In an appropriate flask, add the chosen solvent and heat the mixture to boiling until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[13][14]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by quickly filtering the hot solution through a fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[13]

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask and let it stand undisturbed for 1-2 hours to allow for large, pure crystal growth.[13]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[13]

  • Isolate and Wash: Collect the crystals by vacuum filtration. Crucially, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[11][13] This removes any residual mother liquor containing impurities from the crystal surfaces without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[11]

By carefully following these steps, you can significantly enhance the purity of your chlorophenyl-containing compound, often achieving >99.5% purity.[13]

References

  • Technical Support Center: Purification of 2-(2-Chlorophenyl)
  • Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol and its Enantiomers: An In-depth Technical Guide. Benchchem.
  • Application Note: Purification of 4-Chlorophenyl-2-pyridinylmethanol by Recrystalliz
  • Resolving co-eluting isomers in HPLC analysis of chloromethylphenols. Benchchem.
  • Orthogonal Flash Chromatography Reduces Organic Solvent Use While Maximizing Workflow. Biotage.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Remediation of Polychlorinated Biphenyls (PCBs) in Contaminated Soils and Sediment: State of Knowledge and Perspectives. Frontiers.
  • SOP: CRYSTALLIZ
  • What is Orthogonal Flash Chromatography and Why Should I do it?. Biotage.
  • Persistent Problem: Global Challenges to Managing PCBs. PMC - PubMed Central.
  • Separation of Pharmaceutical Process-Related Impurities by an Organic Solvent Nanofiltr
  • Analysis, occurrence and removal of polychlorinated biphenyls (PCBs) in mine water – A review.
  • Purification Techniques | Journal of New Developments in Chemistry. Open Access Pub.
  • Strategies for Managing API Impurities in Drug Development. | Pharma Times Official.
  • Persistent Problem: Global Challenges to Managing PCBs | Environmental Science & Technology.
  • Resolving API Impurity Issues in Drug Development | Pharmaguideline.
  • How can I purify two different-substituted aromatic compounds?.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encountered during these often-challenging synthetic routes. The inherent ring strain of cyclobutanes makes their synthesis susceptible to a variety of competing pathways.[1] This resource offers practical, experience-driven advice to help you navigate these complexities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is giving a low yield. What are the likely culprits?

A1: Low yields in [2+2] photocycloadditions are a common issue.[2] The primary causes often relate to the reactants, reaction conditions, or the photochemical setup. Here are the key factors to investigate:

  • Insufficient Light Source or Incorrect Wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the alkene. For enones, a UV lamp with the appropriate wavelength is crucial for excitation.[3]

  • Presence of Quenchers: Molecular oxygen is a notorious quencher of triplet excited states. It is critical to thoroughly degas your solvent and reaction mixture before irradiation. Techniques like freeze-pump-thaw are highly effective.[2]

  • Sub-optimal Solvent: The solvent can significantly influence the reaction's success. For some photodimerization reactions, ionic liquids have been shown to improve yields compared to common organic solvents like THF.[2]

  • Competing Side Reactions: Cis-trans isomerization of the starting alkene can be a competing pathway that consumes starting material without forming the desired cyclobutane. Polymerization of the alkene is another significant side reaction to consider.[2] Analysis of the crude reaction mixture by ¹H NMR or GC-MS can help identify these byproducts.[2]

Q2: I'm observing poor stereoselectivity in my cyclobutane synthesis. What can I do to improve it?

A2: Achieving high stereoselectivity is a frequent challenge. The strategy for improvement depends on the reaction type:

  • Thermal [2+2] Cycloaddition of Ketenes with Alkenes: Poor diastereoselectivity often arises from a stepwise mechanism involving a zwitterionic intermediate.[4] The lifetime of this intermediate allows for bond rotation, leading to a loss of stereochemical information. To improve this:

    • Decrease Solvent Polarity: Switching to a less polar solvent, such as toluene or hexanes from acetonitrile, can disfavor charge separation in the intermediate, promoting a more concerted transition state and preserving the alkene's stereochemistry.[4]

    • Steric Hindrance: Utilizing substrates with bulkier substituents can enhance facial selectivity by favoring the formation of the less sterically hindered diastereomer.[4]

    • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can promote a more concerted cycloaddition pathway by coordinating to the alkene.[4]

  • Photochemical [2+2] Cycloaddition: For enantioselective reactions using a chiral catalyst, low enantiomeric excess (ee) can be due to an inefficient chiral induction, a competing uncatalyzed background reaction, or a mismatch between the catalyst and substrates.[4]

  • Ring Contraction of Pyrrolidines: This method generally proceeds with high stereospecificity, transferring the stereochemical information from the starting pyrrolidine to the cyclobutane product.[5][6] If you are observing poor stereoselectivity, it may indicate a competing reaction pathway.

Q3: How can I control regioselectivity in the [2+2] cycloaddition of unsymmetrical alkenes?

A3: The regioselectivity (head-to-head vs. head-to-tail) of [2+2] cycloadditions is primarily governed by the electronic and steric properties of the substituents on the alkenes.[3]

  • Electronic Effects: The reaction is often favored between an electron-rich alkene and an electron-poor alkene, leading to the head-to-tail adduct.[3][4] This is due to the stabilization of the diradical or zwitterionic intermediate.[3]

  • Steric Hindrance: Bulky substituents can also direct regioselectivity, favoring the formation of the less sterically hindered product.[4]

  • Catalysis: Certain catalysts can exert significant control over regioselectivity. For instance, Ru(bipy)₃Cl₂ is a photocatalyst that can promote the efficient and selective heterodimerization of dissimilar acyclic enones.[3][7]

Troubleshooting Guides for Specific Side Reactions

This section provides detailed solutions to specific side reactions you may encounter during the synthesis of substituted cyclobutanes.

Problem 1: Dimerization of Ketenes in Thermal [2+2] Cycloadditions

Issue: In a thermal [2+2] cycloaddition between a ketene and an alkene, you observe significant formation of the ketene dimer instead of the desired cyclobutanone product.

Causality: Ketenes are highly reactive and can undergo self-cycloaddition to form a four-membered ring dimer.[8] This side reaction is often competitive with the desired intermolecular cycloaddition with the alkene, especially if the alkene is not sufficiently reactive or if the concentration of the ketene is too high. The dimerization can proceed through different pathways, leading to different dimeric structures.[9]

Troubleshooting Protocol:

  • Control Ketene Concentration: Generate the ketene in situ at a low concentration. This can be achieved by the slow addition of the ketene precursor (e.g., an acid chloride) to a solution containing the alkene and a non-nucleophilic base.[10]

  • Increase Alkene Reactivity: Use a more electron-rich alkene to accelerate the desired cycloaddition.

  • Optimize Reaction Temperature: Lowering the reaction temperature may slow down the rate of dimerization relative to the desired reaction.

  • Use a Catalyst: Certain catalysts can promote the desired cycloaddition over dimerization.[11]

Experimental Protocol: In Situ Generation of Ketene for [2+2] Cycloaddition

  • To a stirred solution of the alkene (1.0 eq) in a suitable solvent (e.g., toluene) at the desired temperature (e.g., 0 °C), add a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

  • Slowly add a solution of the acid chloride (1.1 eq) in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and proceed with the standard workup and purification.

Problem 2: Competing Ring-Opening or Rearrangement Reactions

Issue: Instead of the desired cyclobutane, you isolate products resulting from ring-opening or rearrangement of the cyclobutane ring.

Causality: The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under certain conditions, leading to the formation of more stable acyclic or larger ring systems.[12][13] These reactions can be promoted by heat, acid, or metal catalysts.

Troubleshooting Protocol:

  • Thermal Reactions: If the desired reaction is conducted at high temperatures, consider if a lower temperature would suffice to promote the cyclization without inducing subsequent rearrangement.

  • Acid-Catalyzed Reactions: If using a Lewis or Brønsted acid, screen different acids and optimize the stoichiometry and temperature to minimize ring-opening.

  • Metal-Catalyzed Reactions: For transition metal-catalyzed reactions, the choice of metal, ligand, and reaction conditions is critical to prevent unwanted rearrangements.

Problem 3: Formation of Polymeric Byproducts

Issue: A significant portion of your starting material is converted into an insoluble polymeric material.

Causality: Alkenes, especially activated ones, can undergo polymerization under the reaction conditions, competing with the desired cycloaddition. This is particularly problematic in photochemical reactions where radical intermediates are formed.[2]

Troubleshooting Protocol:

  • Control Monomer Concentration: Run the reaction at a lower concentration to disfavor intermolecular polymerization.

  • Add a Radical Inhibitor: In cases where a radical polymerization pathway is suspected, the addition of a small amount of a radical inhibitor (e.g., BHT) may suppress this side reaction.

  • Optimize Light Intensity: In photochemical reactions, excessive light intensity can lead to a high concentration of reactive intermediates, promoting polymerization. Reduce the light intensity or use a filter to control the wavelength.

  • Purify Monomers: Ensure that the starting alkenes are free from any impurities that could initiate polymerization.

Problem 4: Poor Diastereoselectivity in Intramolecular Cyclizations

Issue: An intramolecular cyclization to form a bicyclic cyclobutane system results in a mixture of diastereomers.

Causality: The stereochemical outcome of intramolecular cyclizations is often dependent on the conformation of the tether connecting the two reacting moieties.[13] The transition state leading to the different diastereomers may be close in energy.

Troubleshooting Protocol:

  • Modify the Tether: Altering the length or rigidity of the tether connecting the two reacting groups can influence the preferred transition state geometry and improve diastereoselectivity.

  • Temperature Optimization: Lowering the reaction temperature can often enhance the selectivity for the thermodynamically more stable diastereomer.

  • Use of a Chiral Auxiliary: Attaching a chiral auxiliary to the substrate can create a facial bias, leading to the preferential formation of one diastereomer.[3]

Visualizing Reaction Pathways

[2+2] Cycloaddition: Desired vs. Side Reactions

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Alkene1 Alkene A Desired Desired [2+2] Cycloaddition Alkene1->Desired Side1 Dimerization of Alkene A Alkene1->Side1 Side2 Polymerization Alkene1->Side2 Alkene2 Alkene B Alkene2->Desired Product Substituted Cyclobutane Desired->Product Dimer Dimer of A Side1->Dimer Polymer Polymer Side2->Polymer

Caption: Competing pathways in a [2+2] cycloaddition reaction.

Troubleshooting Workflow for Low Yield in Photocycloaddition

G Start Low Yield in Photocycloaddition CheckLight Verify Light Source & Wavelength Start->CheckLight Degas Improve Degassing (e.g., Freeze-Pump-Thaw) Start->Degas Solvent Screen Solvents Start->Solvent Concentration Vary Concentration Start->Concentration Analysis Analyze Byproducts (NMR, GC-MS) Start->Analysis Optimize Optimized Reaction CheckLight->Optimize Degas->Optimize Solvent->Optimize Concentration->Optimize Analysis->Optimize

Caption: A workflow for troubleshooting low yields in photocycloaddition reactions.

References

  • Fiveable. (n.d.). Thermal [2+2] cycloadditions Definition. Retrieved from [Link]

  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15586. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18429-18435. Retrieved from [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Retrieved from [Link]

  • Scribd. (n.d.). 29 Cyclobutane Synthesis. Retrieved from [Link]

  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15586. Retrieved from [Link]

  • Tang, W., et al. (2012). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Angewandte Chemie International Edition, 51(30), 7388-7392. Retrieved from [Link]

  • YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. Retrieved from [Link]

  • Oelgemöller, M., & Hoffmann, N. (2016). Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. Retrieved from [Link]

  • Nanyang Technological University. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 5). Ketene cycloaddition reactivity. Retrieved from [Link]

  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved from [Link]

  • Zhang, Z., et al. (2014). Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]

  • Zhu, L., et al. (2024). Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters. Retrieved from [Link]

  • Zhu, L., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters, 35(6), 109577. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 18(16), 4068-4071. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from [Link]

  • Calter, M. A. (2000). Catalytic, asymmetric preparation of ketene dimers from acid chlorides. Organic Letters, 2(13), 1907-1909. Retrieved from [Link]

  • ResearchGate. (2015, August 6). Cycloadditions: An alternative to forbidden [4π + 4π] processes. the case of nitrone dimerization. Retrieved from [Link]

Sources

Technical Support Center: Improving Diastereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diastereoselective cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing stereochemically defined cyclobutane rings. The unique structural and stereochemical properties of cyclobutanes make them valuable motifs in medicinal chemistry and natural product synthesis.[1][2] However, achieving high diastereoselectivity can be a significant challenge.[3]

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of cyclobutane derivatives, with a focus on improving diastereoselectivity.

FAQ 1: My [2+2] cycloaddition is yielding a mixture of diastereomers. What are the primary factors influencing diastereoselectivity in these reactions?

Several factors can contribute to low diastereoselectivity in [2+2] cycloadditions. The outcome is often a delicate balance of steric and electronic effects in the transition state. Key areas to investigate include:

  • Reaction Conditions (Thermal vs. Photochemical): Thermal and photochemical [2+2] cycloadditions proceed through different mechanisms and often yield opposite stereochemistry.[4] Photochemical reactions, typically performed at lower temperatures, can enhance selectivity.[5] For thermally induced reactions, particularly with ketenes, the stereochemical outcome is dictated by orbital symmetry rules.[6][7]

  • Catalysis: The absence or presence of a catalyst dramatically influences the reaction pathway. Lewis acids, for example, can coordinate to one of the reactants, enforcing a specific geometry in the transition state and thereby increasing diastereoselectivity.[5][8] Chiral catalysts can create a chiral environment, favoring the formation of one diastereomer (and enantiomer).[5]

  • Solvent Choice: The polarity of the solvent can significantly influence the stability of the diastereomeric transition states.[9][10] It is advisable to screen a variety of solvents with different polarities. In some intramolecular [2+2] photocycloadditions, solvent choice has been shown to even reverse selectivity.[11]

  • Substrate Structure: The steric bulk of substituents on the reacting alkenes plays a crucial role. Bulky groups can effectively shield one face of the molecule, directing the approach of the other reactant.[9]

FAQ 2: How can I leverage catalysts to improve the diastereomeric ratio (d.r.) of my cyclobutane product?

Catalysis is a powerful tool for controlling stereoselectivity. Here are several catalytic strategies:

  • Lewis Acid Catalysis: Lewis acids like TiCl₄, EtAlCl₂, or Bi(OTf)₃ can catalyze [2+2] cycloadditions and other cyclobutane-forming reactions.[5][8][12] They function by coordinating to a Lewis basic site on one of the substrates (e.g., a carbonyl group), which can lower the energy of the LUMO and pre-organize the transition state, leading to higher selectivity.[8][13] The choice of Lewis acid is critical, and screening different options is recommended.[10]

  • Transition Metal Catalysis: Transition metals such as rhodium, cobalt, and silver are used in various cyclobutane syntheses, including ring-opening of bicyclo[1.1.0]butanes (BCBs) and hydroacylations of cyclobutenes.[2][3][14] Chiral ligands coordinated to the metal center are essential for inducing asymmetry and can provide excellent diastereocontrol.[15][16]

  • Organocatalysis: Chiral organic molecules, such as proline derivatives or chiral phosphoric acids, can catalyze cycloadditions with high stereocontrol.[9][17] These catalysts often operate by forming chiral iminium or enamine intermediates, which then undergo the cycloaddition.

  • Photoredox Catalysis: This emerging area uses photosensitizers, often iridium or ruthenium complexes, to facilitate [2+2] cycloadditions under visible light.[18][19] This method can offer mild reaction conditions and unique reactivity patterns.

FAQ 3: Can chiral auxiliaries be an effective strategy for controlling diastereoselectivity?

Yes, chiral auxiliaries are a well-established and effective method for inducing diastereoselectivity.[5][20] The auxiliary, a chiral molecule temporarily attached to one of the starting materials, directs the stereochemical course of the reaction. After the cyclobutane ring is formed, the auxiliary is cleaved and can often be recovered.[20][21]

Key Considerations for Using Chiral Auxiliaries:

  • Attachment and Cleavage: The auxiliary must be easy to attach and remove under conditions that do not compromise the newly formed stereocenters.

  • "Matched" vs. "Mismatched" Pairing: When using a chiral auxiliary on a substrate that is already chiral, the stereochemical biases of the two components can either reinforce each other ("matched" pair) or oppose each other ("mismatched" pair), affecting the overall selectivity.[21]

  • Double Diastereoselection: In some cases, using chiral auxiliaries on both reacting partners can lead to exceptionally high levels of stereocontrol.[21]

Part 2: Troubleshooting Guides

Guide 1: Low Diastereoselectivity in a Photochemical [2+2] Cycloaddition

Problem: You are performing an intermolecular photochemical [2+2] cycloaddition, and the desired cyclobutane is formed with a low diastereomeric ratio (e.g., < 3:1 d.r.).

Workflow for Troubleshooting Low Diastereoselectivity:

G start Low d.r. in Photochemical [2+2] temp Lower Reaction Temperature start->temp solvent Screen Solvents (Polar vs. Non-polar) temp->solvent If no improvement sensitizer Change Photosensitizer/ Irradiation Wavelength solvent->sensitizer If no improvement substrate Modify Substrate Sterics sensitizer->substrate If no improvement template Consider Supramolecular Template substrate->template Advanced Strategy solid_state Attempt Solid-State Reaction template->solid_state Alternative

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: Photochemical reactions are often more selective at lower temperatures.[5] Reducing the temperature can decrease molecular motion and favor the transition state with the lower activation energy, which often leads to the major diastereomer.[9]

  • Screen Solvents: Solvent polarity can influence the reaction's stereochemical outcome.[11] Test a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile, dichloromethane) and polar protic (e.g., methanol).

  • Optimize Photochemical Conditions:

    • Photosensitizer: If using a photosensitizer (e.g., xanthone, thioxanthone), its triplet energy and interaction with the substrate are critical.[1][22] Switching to a different sensitizer can sometimes improve selectivity.

    • Wavelength: The irradiation wavelength can be important. Ensure you are selectively exciting the desired chromophore.

  • Modify Substrate Sterics: If possible, increase the steric bulk of a substituent near the reacting alkene. This can create a stronger facial bias for the incoming reactant.[9]

  • Explore Advanced Strategies:

    • Supramolecular Templates: Chiral templates can bind to a substrate and block one of its faces, leading to highly stereoselective reactions.[5][17]

    • Solid-State Photocycloaddition: Performing the reaction in the solid state can be highly effective. The crystal packing can pre-organize the reactants, leading to excellent stereocontrol.[5]

Guide 2: Inversion of Diastereoselectivity with Lewis Acid Catalyst

Problem: You are running a ketene-alkene [2+2] cycloaddition. The thermal reaction gives one major diastereomer, but upon adding a Lewis acid catalyst (e.g., EtAlCl₂), the opposite diastereomer becomes the major product.

Understanding the Phenomenon: This inversion of diastereoselectivity is a known phenomenon and has been studied both experimentally and computationally.[6][8][23] The change in selectivity arises because the Lewis acid alters the reaction mechanism and the geometry of the transition state.

  • Thermal Reaction: In the absence of a catalyst, the reaction follows a concerted [π2s + π2a] cycloaddition pathway. The stereochemistry is determined by the frontier molecular orbitals (FMOs) of the ketene and the alkene, favoring a specific approach.[8][13]

  • Lewis Acid-Catalyzed Reaction: The Lewis acid coordinates to the ketene's carbonyl oxygen. This coordination alters the electronic structure of the ketene and can favor a stepwise mechanism involving a zwitterionic intermediate. The new pathway has a different, more organized transition state, leading to the opposite diastereomer.[8][13]

Optimization and Control Flowchart:

G start Observed Inversion of Diastereoselectivity confirm Confirm Diastereomer Structures start->confirm desired_isomer Which diastereomer is desired? confirm->desired_isomer thermal_path Optimize Thermal Reaction (No Lewis Acid) desired_isomer->thermal_path Thermal Product la_path Optimize Lewis Acid-Catalyzed Reaction desired_isomer->la_path LA Product screen_la Screen Different Lewis Acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) la_path->screen_la screen_solvents Optimize Solvent screen_la->screen_solvents adjust_temp Adjust Temperature screen_solvents->adjust_temp ligand_mod Modify Ligands (if applicable) adjust_temp->ligand_mod

Caption: Decision workflow for managing selectivity inversion.

Actionable Advice:

  • Embrace the Inversion: This phenomenon provides a powerful synthetic tool. You can now selectively access either diastereomer simply by choosing whether or not to include the Lewis acid.

  • Optimize the Lewis Acid-Catalyzed Pathway: To maximize the yield of the "inverted" diastereomer:

    • Screen Lewis Acids: The identity of the Lewis acid is crucial. Stronger or bulkier Lewis acids may offer even higher selectivity.[10]

    • Stoichiometry: Carefully optimize the stoichiometry of the Lewis acid. Using substoichiometric or stoichiometric amounts can have a significant impact.

    • Temperature: Lowering the temperature for the catalyzed reaction often enhances selectivity.[9]

Part 3: Data and Protocols

Data Summary: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes the general effects of key experimental parameters on the diastereoselectivity of cyclobutane synthesis.

ParameterGeneral Effect on DiastereoselectivityKey Considerations & References
Temperature Lower temperatures generally increase selectivity.Favors the kinetically controlled product.[5][9]
Solvent Polarity Highly dependent on the specific reaction mechanism.Can stabilize or destabilize charged intermediates or transition states.[9][11]
Lewis Acid Catalyst Often increases selectivity; can invert selectivity.Enforces a more rigid transition state geometry.[5][6][8]
Chiral Auxiliary Can provide high levels of diastereocontrol.Requires attachment/cleavage steps; subject to matched/mismatched effects.[20][21]
Substrate Sterics Increased steric bulk near the reaction center typically enhances selectivity.Directs the approach of the reaction partner.[9]
Reaction Mode Thermal vs. Photochemical can lead to different diastereomers.Governed by different orbital symmetry rules.[4][24]
Experimental Protocol: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol provides a general starting point for optimizing a diastereoselective [2+2] cycloaddition between a ketene (generated in situ) and an alkene, using a Lewis acid catalyst.

Materials:

  • Acyl chloride (ketene precursor, 1.0 eq)

  • Triethylamine (or other non-nucleophilic base, 1.2 eq)

  • Alkene (1.1 - 1.5 eq)

  • Lewis Acid (e.g., TiCl₄, EtAlCl₂, 1.0 eq)

  • Anhydrous, non-protic solvent (e.g., CH₂Cl₂, Toluene)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet.

  • Initial Charge: Dissolve the alkene in the anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Lewis Acid Addition: Add the Lewis acid dropwise to the stirred solution of the alkene. Maintain the temperature during the addition. Stir the mixture for 15-30 minutes.

  • Ketene Generation: In a separate flask, dissolve the acyl chloride and triethylamine in the anhydrous solvent.

  • Slow Addition: Add the acyl chloride/triethylamine solution dropwise to the cold alkene/Lewis acid mixture over 1-2 hours using the dropping funnel. Note: Slow addition is crucial to maintain a low concentration of the reactive ketene and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for the specified time (e.g., 2-6 hours). Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or a mild acid (e.g., saturated NH₄Cl) at the low temperature.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or by GC/HPLC analysis of the purified product.

References

  • Li, G., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. Retrieved from [Link]

  • Figshare. (n.d.). Origins of Diastereoselectivity in Lewis Acid Promoted Ketene–Alkene [2 + 2] Cycloadditions. Retrieved from [Link]

  • Douglas, J., et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. PMC - NIH. Retrieved from [Link]

  • Wei, D., et al. (2018). DFT study on the mechanisms and diastereoselectivities of Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Li, G., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science (RSC Publishing). DOI:10.1039/D3SC03258B. Retrieved from [Link]

  • Wang, T., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Retrieved from [Link]

  • Wang, Z., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, S., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. Retrieved from [Link]

  • Podkorytov, I. S., et al. (2014). Origins of diastereoselectivity in Lewis acid promoted ketene-alkene [2 + 2] cycloadditions. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diastereoselective synthesis of fulleropyrrolidines from suitably functionalized chiral cyclobutanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Retrieved from [Link]

  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. Retrieved from [Link]

  • ACS Publications. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Retrieved from [Link]

  • PubMed. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. Retrieved from [Link]

  • PubMed Central. (n.d.). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DFT study on the mechanisms and diastereoselectivities of Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Origins of Diastereoselectivity in Lewis Acid Promoted Ketene Alkene [2+2] Cycloadditions. Retrieved from [Link]

  • SciWorthy. (2023). Diastereoselective Ring-Opening of Bicyclo[1.1.0]butanes via Lewis Acid Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between thermal and photochemical conditions for the [2 + 2.... Retrieved from [Link]

  • ACS Publications. (n.d.). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Stereoselective [2+2+2] Cycloadditions. Retrieved from [Link]

  • NIH. (n.d.). Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. Retrieved from [Link]

  • ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Retrieved from [Link]

  • ChemRxiv. (n.d.). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Retrieved from [Link]

  • PubMed. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Retrieved from [Link]

  • ACS Publications. (2022). Photosensitized [2 + 2]-Cycloaddition of Complex Acceptor–Donor Combinations: A Regio/Diastereoselectivity Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • NIH. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. Retrieved from [Link]

  • SpringerLink. (2022). [2 + 2] photocycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Silacyclobutane. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Lewis acid catalyzed tandem difunctionalization/fragmentation reactions of bicyclobutanes: access to 2-vinylidenyl 1,4-dicarbonyl compounds. Retrieved from [Link]/2024/qo/d3qo01831c)

Sources

Technical Support Center: A Troubleshooting Guide for Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carboxylic acid purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying carboxylic acids. Instead of a rigid protocol, this document provides a dynamic, question-and-answer-based resource to address specific, real-world experimental issues. The methodologies described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.

Part 1: First Principles & Method Selection

The key to purifying carboxylic acids lies in exploiting their defining characteristic: the acidic proton of the carboxyl group (-COOH). This functionality allows for selective manipulation of the compound's polarity and solubility, which is the basis for the most common purification techniques. The typical pKa of a carboxylic acid is around 5, meaning it is readily deprotonated by bases to form a highly polar, water-soluble carboxylate salt.[1][2]

Q1: How do I choose the best purification technique for my carboxylic acid?

The optimal technique depends on the physical properties of your acid (solid vs. liquid), its stability, and the nature of the impurities. Acid-base extraction is a powerful first-line method for removing neutral or basic impurities, while recrystallization is ideal for solid compounds.[3] For separating mixtures of similar acids or challenging impurities, chromatography is often required.

The following workflow provides a general decision-making framework.

G start Crude Carboxylic Acid Mixture is_solid Is the acid a solid at room temp? start->is_solid impurities What are the main impurities? is_solid->impurities Yes distillation Purify by Distillation (Vacuum if high-boiling) is_solid->distillation No extraction Perform Acid-Base Extraction impurities->extraction Neutral / Basic recrystallization Purify by Recrystallization impurities->recrystallization Minor Impurities with Different Solubility chromatography Purify by Chromatography (Normal or Reversed-Phase) impurities->chromatography Structurally Similar Acids end Pure Carboxylic Acid distillation->end extraction->recrystallization recrystallization->end chromatography->end G cluster_0 Organic Phase cluster_1 Aqueous Phase start Dissolve Crude Mixture (R-COOH + Neutral Impurity) in Organic Solvent (e.g., Ether) wash1 Wash with aq. NaHCO₃ start->wash1 org_layer1 Organic Layer: Neutral Impurity wash1->org_layer1 Organic aq_layer1 Aqueous Layer: Carboxylate Salt (R-COO⁻ Na⁺) wash1->aq_layer1 Aqueous dry_org Dry (e.g., MgSO₄), Filter, and Evaporate Solvent org_layer1->dry_org pure_neutral Pure Neutral Impurity dry_org->pure_neutral acidify Acidify with HCl (aq) to pH < 4 aq_layer1->acidify precipitate Precipitate Forms (R-COOH) acidify->precipitate filter_dry Filter and Dry Solid precipitate->filter_dry pure_acid Pure Carboxylic Acid filter_dry->pure_acid

Caption: Workflow for purification via acid-base extraction.

Part 4: Troubleshooting Chromatography

Silica gel is the most common stationary phase for column chromatography, but its slightly acidic nature can cause problems with carboxylic acids. [3]

Q6: My carboxylic acid is streaking badly on a silica gel TLC plate. What can I do?

Streaking or "tailing" is a classic sign of a strong interaction between an analyte and the stationary phase. For a carboxylic acid on silica, there is an equilibrium between the protonated acid and its conjugate base, which binds very strongly to the silica, causing the spot to elongate. [3][4] Causality & Solution:

  • Acid-Base Interactions: The acidic proton of your compound interacts strongly with the polar silica gel surface.

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. [3][5]This acidic modifier ensures the carboxylic acid remains fully protonated, minimizing its interaction with the silica gel and resulting in a more compact, well-defined spot.

Q7: Can I use reversed-phase chromatography for my carboxylic acid?

Yes, reversed-phase (e.g., C18) chromatography is an excellent alternative, especially for polar carboxylic acids. [6] Principles & Eluent:

  • Stationary Phase: Non-polar (C18 silica).

  • Mobile Phase: Polar (typically water/acetonitrile or water/methanol mixtures).

  • Elution Order: The most polar compounds elute first.

  • Modifier: To ensure sharp peaks, the mobile phase is often acidified (e.g., with 0.1% trifluoroacetic acid, TFA, or formic acid) to suppress the ionization of the carboxyl group. [6]

Part 5: Reference Data & Protocols

Table 1: Approximate pKa Values of Common Functional Groups

Understanding relative acidity is crucial for planning extractions. A base will deprotonate an acid if the acid's conjugate base is weaker (i.e., the acid has a lower pKa) than the base's conjugate acid. [1]

Functional Group Structure Approximate pKa Acidity
Strong Mineral Acids HCl, H₂SO₄ < 0 Strong
Carboxylic Acids R-COOH ~5 Moderate
Phenols Ar-OH ~10 Weak
Alcohols / Water R-OH / H₂O ~15-16 Very Weak
Alkanes R-H > 50 Extremely Weak

Data sourced from multiple references.[1][2][7]

Protocol 1: Acid-Base Extraction of a Carboxylic Acid from a Neutral Impurity
  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 25 mL). Stopper the funnel and gently invert it several times, periodically venting to release pressure from CO₂ evolution. [3]3. Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts. [3]5. Back-Wash (Optional): To remove any traces of neutral impurity from the combined aqueous layers, wash them once with a small portion of fresh diethyl ether (e.g., 10 mL). Discard this ether wash.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper) and precipitation of the carboxylic acid is complete. [8]7. Isolation: Collect the solid product by suction filtration. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. [9]

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Google Patents. (n.d.). WO2011144935A1 - Process and system for the separation and drying of carboxylic acid crystals.
  • Google Patents. (n.d.). US20130245317A1 - Process and System For The Separation And Drying of Carboxylic Acid Crystals.
  • Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes?
  • BenchChem. (2025). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Bartleby. (n.d.). Separating Acids and Neutral Compounds by Solvent Extraction.
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?
  • Chemistry LibreTexts. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chem Help ASAP. (2019, June 18). pKa values of common acids [Video]. YouTube.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Organic Chemistry Data.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.

Sources

stability issues of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability Profile

This compound is a molecule with distinct structural features that dictate its stability: a carboxylic acid group, a strained cyclobutane ring, and a chlorophenyl substituent. The interplay of these components can lead to degradation under various experimental conditions. Understanding these potential liabilities is crucial for developing robust analytical methods, designing stable formulations, and interpreting experimental outcomes. This guide will walk you through common stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the medium can catalyze hydrolytic degradation of the cyclobutane ring and influences the ionization state of the carboxylic acid.

  • Temperature: Elevated temperatures can accelerate degradation kinetics, leading to the formation of impurities.

  • Solvent: The polarity and protic nature of the solvent can impact solubility and stability. The compound is generally insoluble in water and more soluble in organic solvents.[1]

  • Presence of Oxidizing Agents: This compound is incompatible with strong oxidizing agents, which can lead to oxidative degradation.[2]

  • Light Exposure: The chlorophenyl moiety may render the molecule susceptible to photodegradation upon exposure to UV or visible light.

Q2: What are the likely degradation pathways for this molecule?

Based on its structure, the most probable degradation pathways include:

  • Hydrolysis: This can occur at the cyclobutane ring, potentially leading to ring-opening. This process can be catalyzed by acidic or basic conditions.[3][4][5]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.[2]

  • Photodegradation: The aromatic chlorinated ring suggests a potential for photolytic cleavage or other light-induced reactions.[6]

  • Decarboxylation: While less common for this structure under typical conditions, thermal stress could potentially lead to the loss of the carboxylic acid group.

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, consider frozen conditions (-20 °C or lower), after ensuring the compound is stable to freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Solvent Choice: Use aprotic, anhydrous solvents if possible, especially for long-term storage of stock solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

Scenario: You observe a rapid decrease in the concentration of this compound when dissolved in an aqueous buffer at room temperature.

Potential Cause: This is likely due to pH-dependent hydrolysis of the strained cyclobutane ring. The stability of cyclobutane derivatives can be compromised in both acidic and basic conditions.[3][7]

Troubleshooting Workflow:

A Issue: Rapid loss of parent compound in aqueous buffer B Step 1: Characterize the pH Dependence of Degradation A->B C Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) B->C D Incubate at a controlled temperature (e.g., 40°C) C->D E Analyze samples at multiple time points by RP-HPLC D->E F Step 2: Identify Degradation Products E->F G Use LC-MS to obtain mass information on new peaks F->G H Propose structures for degradation products (e.g., ring-opened species) G->H I Step 3: Mitigate Degradation H->I J Determine the optimal pH for stability I->J L Alternatively, use a co-solvent (e.g., acetonitrile, DMSO) to reduce water activity I->L M Consider preparing fresh solutions for each experiment I->M K If possible, adjust experimental pH to the most stable range J->K A Issue: Appearance of unknown peaks on exposure to air/light B Step 1: Conduct Forced Degradation Studies A->B C Oxidative Stress: Treat solution with 3% H2O2 B->C D Photolytic Stress: Expose solution to a controlled light source (ICH Q1B) B->D E Analyze stressed samples by RP-HPLC and LC-MS C->E D->E F Step 2: Compare Degradation Profiles E->F G Compare chromatograms of stressed samples with the degraded lab sample F->G H Identify if the unknown peaks match those from oxidative or photolytic stress G->H I Step 3: Implement Protective Measures H->I J For Oxidative Degradation: Degas solvents, use inert atmosphere (N2, Ar) I->J K For Photodegradation: Use amber glassware, protect from direct light I->K

Caption: Troubleshooting workflow for oxidative and photolytic instability.

Experimental Protocol: Forced Oxidation Study

  • Solution Preparation: Dissolve the compound in a solvent mixture (e.g., acetonitrile/water) to a concentration of 1 mg/mL.

  • Stress Condition: Add a solution of hydrogen peroxide to a final concentration of 3%. [4]3. Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: Analyze the sample by RP-HPLC and LC-MS to identify degradation products.

Potential Degradation Pathways Visualization

cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV/Vis Light) A Parent Compound B Ring-Opened Product(s) A->B H+ or OH- H2O C Hydroxylated or Epoxide Derivatives A->C [O] D Dechlorinated Species or Radically-Coupled Products A->D

Caption: Potential degradation pathways.

Summary and Best Practices

To ensure the integrity of your research when working with this compound, adhere to the following best practices:

  • Characterize Stability Early: Perform preliminary stability studies under conditions relevant to your planned experiments (pH, solvent, temperature).

  • Control Environmental Factors: Protect solutions from light and heat. Use an inert atmosphere for long-term storage or for sensitive applications.

  • Use Freshly Prepared Solutions: Whenever possible, use solutions that have been recently prepared to avoid the accumulation of degradation products.

  • Employ Stability-Indicating Methods: Utilize analytical methods, such as RP-HPLC with UV and MS detection, that can separate the parent compound from all potential degradation products.

  • Consult Safety Data Sheets (SDS): Always review the SDS for information on incompatibilities and hazardous decomposition products. [2] By following these guidelines, you can minimize stability-related issues and ensure the accuracy and reproducibility of your experimental results.

References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021, June 9). MDPI.
  • What are the factors affecting strength of carboxylic acids? (2018, June 26). Brainly.in.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid. (2021, December 24). Fisher Scientific.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003).
  • Factors Affecting Acidic Strength of Carboxylic Acids. (n.d.). Scribd.
  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols. (2025, January 4). Save My Exams.
  • (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. (2021, October 12).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • CAS RN 50921-39-6. (n.d.). Fisher Scientific.
  • Forced Degradation Studies for Biopharmaceuticals. (2014, October 2).
  • cas 50921-39-6|| where to buy this compound. (n.d.). Chemenu.
  • 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6. (2025, July 16). Chemicalbook.
  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2018, May 17). SIELC Technologies.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • 1-(4-CHLOROPHENYL)-1-CYCLOBUTANE-CARBOXYLIC ACID. (n.d.). Sigma-Aldrich.
  • This compound 95%. (n.d.). AChemBlock.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012, August 28). NIH.
  • The application of cyclobutane derivatives in organic synthesis. (2003).
  • 1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid. (n.d.). ChemicalBook.
  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal.
  • Photostable Platinated Bacteriochlorins as Potent Photodynamic Agents. (2021). zora.uzh.ch.

Sources

Technical Support Center: Avoiding Racemization During Derivatization of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of chiral carboxylic acids during derivatization. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of maintaining enantiomeric purity in your critical experiments.

Introduction: The Challenge of Stereochemical Integrity

In the synthesis and analysis of chiral molecules, particularly in pharmaceutical development, the stereochemical configuration of a chiral carboxylic acid is paramount to its biological activity and safety profile. Derivatization is a common and often necessary step for enhancing analytical detection (e.g., by HPLC or GC), improving chromatographic separation, or preparing for subsequent synthetic transformations.[1][2] However, the activation of the carboxyl group, a prerequisite for derivatization, can inadvertently create conditions ripe for racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, thereby losing the desired stereochemical information and potentially compromising the efficacy and safety of a drug candidate.[3][4]

This guide is designed to provide you with the foundational knowledge and practical protocols to mitigate and avoid racemization during the derivatization of chiral carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral carboxylic acid derivatization?

A: Racemization is the process by which a chiral molecule loses its optical activity due to the formation of an equal mixture of its enantiomers (a racemate).[5] In the derivatization of chiral carboxylic acids, this typically occurs when the stereocenter (the chiral carbon atom) is adjacent to the carbonyl group. The activation of the carboxylic acid can lead to the formation of intermediates that readily lose and regain a proton at the stereocenter, resulting in a loss of the original stereochemical configuration.[6]

Q2: Why is avoiding racemization so critical in drug development?

A: Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[3] Therefore, maintaining the enantiomeric purity of a chiral carboxylic acid intermediate is essential to ensure the safety, efficacy, and quality of the final drug product. Regulatory agencies worldwide have stringent requirements for the stereochemical purity of chiral drugs.

Q3: What are the primary mechanisms that lead to racemization during derivatization?

A: The most common mechanism involves the formation of an oxazolone (or azlactone) intermediate, particularly when the chiral carboxylic acid is an N-acyl amino acid.[4][7] The activation of the carboxyl group facilitates the cyclization to form the oxazolone, which has an acidic proton at the stereocenter. This proton can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[6] Direct enolization of the activated carboxylic acid derivative is another potential pathway to racemization.[8][9]

Q4: Can you provide a simple illustration of the oxazolone mechanism?

A: Certainly. The diagram below illustrates the racemization of an N-acyl amino acid via the oxazolone mechanism.

RacemizationMechanism cluster_0 Racemization via Oxazolone Formation ChiralAcid Chiral N-Acyl Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., Acyl Halide, Anhydride) ChiralAcid->ActivatedIntermediate Activation Oxazolone Oxazolone Intermediate (Planar Enolate Potential) ActivatedIntermediate->Oxazolone Cyclization RacemicMixture Racemic Mixture of Derivatized Products Oxazolone->RacemicMixture Base-catalyzed Proton Exchange

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and offers practical solutions grounded in chemical principles.

Problem 1: I'm observing significant racemization when using a carbodiimide coupling reagent like DCC or EDC.

Why it's happening: Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are powerful activating agents, but they can promote racemization, especially when used alone.[10][11][12] The highly reactive O-acylisourea intermediate formed is susceptible to intramolecular cyclization to the oxazolone or direct deprotonation at the stereocenter.[13]

Solutions:

  • Incorporate Additives: The most effective strategy is to use the carbodiimide in conjunction with an additive that intercepts the reactive O-acylisourea intermediate to form a less reactive, more stable activated ester. This new intermediate is less prone to racemization.[10][11][14]

    • Hydroxybenzotriazole (HOBt): A classic additive that has been widely used to suppress racemization.[4][11]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective and non-explosive alternative to HOBt.[7][15]

    • 7-Aza-1-hydroxybenzotriazole (HOAt): Often more effective than HOBt, particularly for sterically hindered couplings.[4][10]

  • Control the Stoichiometry of Base: If your reaction requires a base, use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7][10] Use the minimum amount of base necessary.

  • Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) can significantly reduce the rate of racemization.[16][17]

Problem 2: My chiral carboxylic acid is not an amino acid, but I'm still seeing racemization.

Why it's happening: While the oxazolone mechanism is specific to N-acyl amino acids, other chiral carboxylic acids can still racemize through direct enolization of the activated intermediate.[8][18] This is more likely if the proton at the stereocenter is acidic due to the presence of electron-withdrawing groups. The choice of activating agent, solvent, and base all play a crucial role.

Solutions:

  • Choose a Milder Activating Agent: Instead of highly reactive carbodiimides, consider using phosphonium or uronium-based coupling reagents, which are known for their high efficiency and low racemization potential.[10][13]

    • Phosphonium Reagents: PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a good choice as it avoids the formation of the carcinogenic byproduct HMPA associated with the older BOP reagent.[10][11][13]

    • Uronium Reagents: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that have demonstrated low levels of racemization.[10][13][19]

  • Solvent Selection: The polarity of the solvent can influence the rate of racemization. Aprotic polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used, but it's worth experimenting with less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to see if racemization is reduced.

Problem 3: How can I accurately determine the extent of racemization in my sample?

Why it's happening: Visual inspection of a single chromatogram is insufficient to quantify racemization. A robust analytical method is required to separate and quantify the diastereomeric derivatives formed.[20][21][22]

Solutions:

  • Chiral Derivatization followed by Achiral Chromatography: React your chiral carboxylic acid with an enantiomerically pure chiral derivatizing agent to form diastereomers.[1][2] These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column.[1][23]

    • Common Chiral Derivatizing Agents for Carboxylic Acids:

      • Chiral amines (e.g., (S)-(-)-α-methylbenzylamine) to form diastereomeric amides.[1]

      • Chiral alcohols (e.g., (R)- or (S)-2-butanol) to form diastereomeric esters.[1]

  • Marfey's Method: This is a well-established method for amino acids that involves derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), followed by reversed-phase HPLC analysis.[1][24]

  • Direct Chiral Chromatography: If a suitable chiral stationary phase (CSP) is available for your analyte, you may be able to directly separate the enantiomers of the derivatized carboxylic acid without the need for a chiral derivatizing agent.

Data-Driven Reagent Selection

The choice of coupling reagent and any additives is a critical factor in preventing racemization. The following table summarizes some common coupling systems and their relative performance in minimizing racemization.

Coupling SystemRelative Racemization RiskKey Considerations
DCC or EDC aloneHighNot recommended for racemization-sensitive substrates.
DCC/HOBt or EDC/HOBtLow to ModerateA classic and effective combination for reducing racemization.[11][25]
DIC/HOBtLowThe soluble urea byproduct of DIC is advantageous for solid-phase synthesis.[10][11]
HATU/DIPEA or NMMVery LowHighly efficient and generally provides excellent results with minimal racemization.[13]
HBTU/DIPEA or NMMVery LowA cost-effective alternative to HATU with very low racemization potential.[13][19]
PyBOP/DIPEA or NMMVery LowA non-carcinogenic phosphonium reagent with high coupling efficiency.[10][13]
TSTULowUseful for forming activated N-hydroxysuccinimide esters, particularly in aqueous solutions.[11]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experimental workflows aimed at minimizing racemization.

Protocol 1: General Procedure for Low-Racemization Amide Formation using HATU

This protocol is suitable for coupling a chiral carboxylic acid to a primary or secondary amine with minimal risk of racemization.

  • Dissolve the Chiral Carboxylic Acid: In a clean, dry reaction vessel, dissolve the chiral carboxylic acid (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., DMF, NMP, or DCM).

  • Add the Amine: Add the amine component (1.0-1.2 equivalents) to the solution.

  • Add the Base: Add a hindered organic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equivalents).

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add the Coupling Reagent: In a separate vial, dissolve HATU (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add the HATU solution dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15-30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove the excess reagents and byproducts. Purify the desired amide derivative by flash column chromatography, recrystallization, or preparative HPLC.

ProtocolWorkflow cluster_1 Low-Racemization Derivatization Workflow Start Dissolve Carboxylic Acid and Amine in Solvent AddBase Add Hindered Base (e.g., DIPEA) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddHATU Add HATU Solution Cool->AddHATU React Stir and Monitor (TLC, LC-MS) AddHATU->React Workup Aqueous Work-up React->Workup Purify Purify Product Workup->Purify

Caption: A typical workflow for low-racemization derivatization.

Conclusion: A Proactive Approach to Preserving Chirality

The successful derivatization of chiral carboxylic acids without compromising their stereochemical integrity is a testament to careful experimental design and a thorough understanding of the underlying reaction mechanisms. By selecting the appropriate coupling reagents and additives, controlling reaction conditions such as temperature and base stoichiometry, and employing robust analytical methods to verify enantiomeric purity, researchers can confidently navigate this challenging aspect of chiral chemistry. This guide serves as a foundational resource to empower you in your efforts to synthesize and analyze enantiomerically pure molecules, ultimately contributing to the advancement of science and the development of safer, more effective medicines.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • Oxford Academic. (2007). Racemization, Enantiomerization and Diastereomerization. [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

  • ResearchGate. (n.d.). Derivatization reagents for chiral molecules by LC-MS/MS. [Link]

  • University of Groningen. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. [Link]

  • SciSpace. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. [Link]

  • ResearchGate. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Wikipedia. (n.d.). HBTU. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubMed. (n.d.). Study on the racemization of synephrine by off-column chiral high-performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. [Link]

  • YouTube. (2014). Racemization of Chiral Carbonyl Compounds. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Semantic Scholar. (2008). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. [Link]

  • National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • National Institutes of Health. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]

  • SciELO South Africa. (n.d.). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. [Link]

  • ResearchGate. (n.d.). Effects of derivatization temperature (A) and derivatization time (B).... [Link]

  • Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its purification. Achieving high purity is critical for ensuring reproducible results in downstream applications, from preclinical studies to materials science. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you resolve common purification hurdles.

Section 1: Frequently Asked Questions (FAQs) - Identifying the Problem

This section addresses foundational questions about the nature of impurities and initial purity assessment.

Q1: What are the likely impurities in my crude this compound preparation?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common syntheses for analogous cyclobutane structures, which often involve the alkylation of a phenylacetonitrile derivative with 1,3-dihalopropanes followed by hydrolysis, the following impurities are frequently encountered:

  • Unreacted Starting Materials: Such as 4-chlorophenylacetonitrile or 1,3-dibromopropane.

  • Reaction Intermediates: Incomplete hydrolysis of the nitrile intermediate (1-(4-chlorophenyl)cyclobutanecarbonitrile) will result in its presence in the final product.

  • Side-Products: Dimerization products or compounds arising from side reactions can co-precipitate with the desired acid. An example from a related synthesis is the formation of tetra-esters from side reactions between malonic esters and trimethylene bromide[1].

  • Residual Solvents: Solvents used during the reaction or workup (e.g., ethanol, toluene, ethyl acetate, ether) can become trapped in the crystalline matrix.

  • Inorganic Salts: Salts like sodium bromide or magnesium sulfate from the workup and drying steps may persist if not adequately removed.

Q2: How can I effectively assess the purity of my sample?

A2: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the number of components in your sample. Pro-Tip: Carboxylic acids often streak on standard silica gel plates. To obtain well-defined spots, add 0.5-1% acetic or formic acid to your mobile phase (e.g., ethyl acetate/hexane)[2]. This suppresses the deprotonation of the carboxylic acid, reducing its strong interaction with the silica stationary phase.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is highly effective for separating carboxylic acids and related impurities[3][4].

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point is a strong indicator of impurities. The reported melting point for this compound is in the range of 80-90 °C[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known and they are present in sufficient concentration (>1%).

Q3: My product is an oil or a sticky gum, but the literature describes it as a crystalline powder. What went wrong?

A3: This is a common issue that typically points to one of two culprits:

  • Residual Solvent: Even small amounts of solvent can prevent crystallization, resulting in an oil or gum. Drying the sample under a high vacuum for an extended period, sometimes with gentle heating, is essential.

  • Eutectic Mixture: The presence of significant impurities can lower the melting point of the mixture to below room temperature, resulting in a "eutectic oil." In this case, a more rigorous purification technique, such as column chromatography or acid-base extraction, is required before attempting crystallization.

Section 2: Troubleshooting Guide - Purification Strategies & Protocols

This section provides solutions to specific purification challenges, complete with step-by-step protocols.

Problem: My crude product is contaminated with significant non-acidic impurities.

Solution: Acid-Base Extraction

This is the most powerful and scalable method for separating your acidic product from neutral or basic impurities. The principle lies in the differential solubility of the carboxylic acid and its corresponding carboxylate salt. The acid is soluble in organic solvents, while its ionic salt form is soluble in aqueous solutions.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.

  • Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel[2]. Gently swirl and vent frequently to release the CO₂ gas produced. The carboxylic acid will be deprotonated to form its sodium salt, which partitions into the aqueous layer.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium 1-(4-chlorophenyl)cyclobutanecarboxylate into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts[2]. The organic layer now contains the neutral and basic impurities and can be discarded.

  • Re-acidification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2[6]. The protonated carboxylic acid will precipitate out as a solid.

  • Collection & Drying: Collect the solid product by vacuum filtration, washing it with a small amount of cold deionized water to remove residual salts. Dry the purified product thoroughly under a vacuum.

Problem: My solid product has a low/broad melting point and HPLC analysis shows minor impurities.

Solution: Recrystallization

Recrystallization is the classic method for purifying solid organic compounds. The key is to select a solvent system in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

Solvent SystemTypical Ratio (v/v)AdvantagesDisadvantages
Ethanol / Water~ 1:1 to 3:1Excellent for forming high-quality crystals. Water acts as an anti-solvent.Can be slow to crystallize; may require seeding.
TolueneN/A (Single Solvent)Good at dissolving the compound when hot and has a lower boiling point than water for easier removal.May not be as effective at excluding certain non-polar impurities.
Hexane / Acetone~ 3:1 to 5:1Highly effective mixed-solvent system. Good for compounds with intermediate polarity.Requires careful addition of the anti-solvent (hexane) to avoid "oiling out."
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot 95% ethanol with stirring[7]. Ensure the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy[7]. This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again[7].

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.

Problem: My compound streaks badly on silica gel, making flash chromatography impossible.

Solution: Modifying the Mobile Phase

As mentioned in the FAQs, streaking (or tailing) is caused by the ionization of the carboxylic acid on the acidic silica surface[2]. Suppressing this ionization is key.

  • Mobile Phase Preparation: Based on TLC analysis, prepare the eluting solvent system (e.g., 30% ethyl acetate in hexane). To this mixture, add 0.5-1% acetic acid or formic acid[2]. This acidic modifier ensures your compound remains fully protonated and elutes as a sharp band.

  • Column Packing: Pack a silica gel column using the prepared mobile phase.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the material onto a small amount of silica gel.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC (using the same acidified eluent).

  • Isolation: Combine the pure fractions and remove the solvent (and the volatile acid modifier) using a rotary evaporator to yield the purified product.

Problem: Structurally similar impurities persist after extraction and recrystallization.

Solution: Preparative Reversed-Phase Chromatography

When impurities have very similar acidity and polarity to the target compound, high-resolution chromatography is required. Reversed-phase (C18) chromatography is an excellent orthogonal technique to normal-phase silica gel.

Causality: In reversed-phase chromatography, the stationary phase (C18) is non-polar, and the mobile phase (e.g., water/acetonitrile) is polar. More polar compounds elute first. This method is highly effective for purifying carboxylic acids and can be scaled up from analytical HPLC methods[3]. A volatile acid like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase to ensure sharp peaks by keeping the carboxylic acid protonated.

Section 3: Visualization & Workflows
Workflow for Selecting the Optimal Purification Strategy

The following diagram outlines a logical workflow for approaching the purification of this compound.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR, Melting Point) decision1 Contains significant non-acidic impurities? start->decision1 proc_extraction Perform Acid-Base Extraction (Protocol A) decision1->proc_extraction Yes decision2 Is the product a solid with minor impurities? decision1->decision2 No / Trace proc_extraction->decision2 proc_recrystallization Perform Recrystallization (Protocol B) decision3 Purity > 99% by HPLC? proc_recrystallization->decision3 decision2->proc_recrystallization Yes decision2->decision3 No (Oil or Complex Mixture) proc_chromatography Perform Preparative Chromatography (Normal or Reversed-Phase) decision3->proc_chromatography No end_node Pure Product (Verify by HPLC, MP, NMR) decision3->end_node Yes proc_chromatography->end_node

Caption: Decision workflow for purification method selection.

References
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. [Link]

  • SIELC Technologies. (2018). Separation of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Zhang, W., et al. (2011). Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. CN101973872A.
  • Lampman, G. M., & Aumiller, J. C. (1971). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, 51, 10. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the purification of carboxylic acids. WO2014095080A2.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of cyclobutane ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of synthesizing this valuable four-membered ring system. The inherent ring strain of cyclobutanes makes their synthesis a delicate process, yet it is this very strain that renders them powerful intermediates in organic synthesis.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific hurdles you may encounter during your experiments.

Troubleshooting Guide: From Low Yields to Selectivity Issues

This section is structured to help you diagnose and resolve common problems encountered during cyclobutane synthesis, particularly through [2+2] cycloaddition reactions.

Problem 1: Low to No Product Formation

Q1: My [2+2] photocycloaddition is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A1: Low yields in photochemical [2+2] cycloadditions are a common yet surmountable issue. A systematic approach to troubleshooting is key. The primary factors to investigate are the photochemical conditions, substrate reactivity, and potential side reactions.

Initial Checks & Causality:

  • Inefficient Photochemical Conditions: According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[2][3] This underscores the criticality of the light source.

    • Wavelength and Light Source: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate. For enones, this is particularly crucial.[4] The light source must be powerful enough to efficiently promote the reaction.

    • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. It is essential to monitor the reaction's progress using techniques like TLC or GC-MS.[4] Concentration also plays a pivotal role; overly dilute conditions may hinder intermolecular reactions.[4]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are fundamental. Electron-rich and electron-poor alkenes often react more efficiently.[4] For less reactive substrates, the use of a photosensitizer should be considered.[4]

  • Quenching and Side Reactions: The presence of quenching species, most notably oxygen, can inhibit the desired photochemical reaction.[4] Therefore, it is imperative to properly degas your solvent. Competing side reactions, such as the cis-trans isomerization of the alkene, can also diminish the yield of the desired cycloaddition product.[4]

Troubleshooting Workflow for Low Yields:

G start Low Yield Observed check_light Verify Light Source & Wavelength start->check_light check_light->start Incorrect optimize_conc_time Optimize Concentration & Reaction Time check_light->optimize_conc_time Correct check_quenching Investigate Quenching/Side Reactions optimize_conc_time->check_quenching Optimized monitor Monitor by TLC/GC-MS optimize_conc_time->monitor check_reactivity Assess Substrate Reactivity check_quenching->check_reactivity No quenching observed degas Degas Solvent Thoroughly check_quenching->degas Oxygen suspected sensitizer Consider a Photosensitizer (e.g., acetone, benzophenone) check_reactivity->sensitizer Low reactivity success Improved Yield check_reactivity->success Sufficient reactivity degas->check_quenching monitor->optimize_conc_time sensitizer->success

Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.

Problem 2: Formation of Multiple Products (Low Selectivity)

Q2: My reaction is producing a mixture of regioisomers and/or diastereomers. How can I improve the selectivity?

A2: Achieving high selectivity is a common challenge in cyclobutane synthesis. The stereochemical and regiochemical outcome is often a delicate interplay of steric and electronic factors, as well as reaction conditions.

Key Factors Influencing Selectivity:

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[5] It is advisable to screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile).

  • Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer.

  • Catalyst and Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is paramount for controlling stereoselectivity.[4] The use of chiral ligands can induce high levels of enantioselectivity and diastereoselectivity.

  • Photocatalysis: In visible-light photocatalyzed [2+2] enone cycloadditions, Ru(bipy)3Cl2 has been shown to provide excellent diastereoselectivity.[6]

Decision-Making Process for Optimizing Selectivity:

G start Low Selectivity Observed regio_issue Regioselectivity Issue? start->regio_issue diastereo_issue Diastereoselectivity Issue? regio_issue->diastereo_issue No optimize_solvent Screen Solvents (Polar & Non-polar) regio_issue->optimize_solvent Yes optimize_temp Vary Reaction Temperature diastereo_issue->optimize_temp Yes success Improved Selectivity diastereo_issue->success No optimize_solvent->regio_issue Re-evaluate chiral_catalyst Employ Chiral Catalysts/Ligands optimize_temp->chiral_catalyst photocatalyst Consider Photocatalyst System chiral_catalyst->photocatalyst photocatalyst->success

Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.

Problem 3: Product Decomposition

Q3: I am observing decomposition of my cyclobutane product during or after the reaction. What could be the cause and how can I prevent it?

A3: The inherent ring strain of cyclobutanes makes them susceptible to decomposition under certain conditions.

Common Causes of Decomposition:

  • Strain-Induced Ring-Opening: Cyclobutanes can undergo ring-opening under harsh conditions, such as high temperatures or the presence of strong acids or bases.[4] It is crucial to employ mild workup and purification conditions.

  • Photochemical Degradation: If the product itself is photolabile, it can degrade upon prolonged exposure to the light source used for the reaction. It is important to protect the product from light once the reaction is complete.[4]

Frequently Asked Questions (FAQs)

Q4: What are the main differences between thermal and photochemical [2+2] cycloadditions?

A4: Thermal and photochemical [2+2] cycloadditions differ fundamentally in their mechanisms and energy requirements.[7]

  • Thermal [2+2] Cycloadditions: These reactions rely on heat and typically proceed through a concerted, closed-shell mechanism.[7] They are generally forbidden by the Woodward-Hoffmann rules for suprafacial interactions but can occur with specific substrates.[2]

  • Photochemical [2+2] Cycloadditions: These reactions require light to excite one of the reactants to a higher energy state.[7][8] This allows the reaction to proceed in a stepwise fashion, often through a diradical intermediate, bypassing the symmetry-imposed barrier of the thermal reaction.[2]

Q5: When should I consider using a metal catalyst for a [2+2] cycloaddition?

A5: Transition metal catalysts can mediate [2+2] cycloadditions under thermal conditions by providing an alternative reaction pathway.[2] This approach is particularly useful for substrates that are not amenable to photochemical conditions or for achieving specific stereochemical outcomes. Catalysts based on rhodium, cobalt, and nickel have been successfully employed in these transformations.[5][9][10]

Q6: How can I purify my cyclobutane product effectively?

A6: Purification of cyclobutane derivatives often requires careful consideration due to their potential instability.

  • Column Chromatography: This is a common method, but care should be taken to use a neutral stationary phase (e.g., silica gel) and to avoid overly acidic or basic eluents.[4]

  • Distillation: For volatile cyclobutanes, distillation can be an effective purification method. However, it is important to use reduced pressure to avoid high temperatures that could lead to ring-opening.[11]

Experimental Protocols

General Protocol for a Photochemical [2+2] Cycloaddition

This protocol provides a general guideline for a photochemical [2+2] cycloaddition reaction. It should be adapted based on the specific substrates and desired product.

  • Reaction Setup: In a quartz reaction vessel, combine the alkene (1.0 equiv) and the enone (1.2 equiv).

  • Solvent Addition: Add a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane) that has been thoroughly degassed to remove oxygen.[4]

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure the reaction is stirred efficiently and maintained at a constant temperature, if necessary, using a cooling bath.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.[4]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4][12]

General Protocol for a Visible-Light Photocatalyzed [2+2] Cycloaddition

This protocol is based on the use of a ruthenium photocatalyst for the cycloaddition of enones.[6]

  • Reaction Setup: In a reaction vial, combine the aryl enone (1.0 equiv), the alkene coupling partner (1.5 equiv), and Ru(bipy)3Cl2 (1-2 mol%).[4]

  • Solvent Addition: Add a suitable solvent (e.g., degassed acetonitrile).[4]

  • Irradiation: Place the reaction vessel near a visible light source (e.g., a blue LED lamp) and stir the mixture at room temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[4]

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.[4]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[4]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale/Comments
Concentration 0.01 - 0.1 MHigher concentrations may favor intermolecular reactions, while lower concentrations can be beneficial for intramolecular cycloadditions to minimize polymerization.
Temperature -78 °C to Room TemperatureLower temperatures can improve diastereoselectivity.[4]
Photocatalyst Loading 1-5 mol%Sufficient to catalyze the reaction without leading to significant side reactions or purification challenges.[4]
Alkene Equivalents 1.2 - 2.0Using a slight excess of one coupling partner can drive the reaction to completion.

References

  • Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem.
  • Process for the recovery and purification of cyclobutanone - Google Patents.
  • [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review - MDPI.
  • Cobalt Catalysts for [2+2+2] Cycloaddition Reactions: Isolated Precatalysts and in situ Generated Catalysts - PubMed.
  • Thermal [2+2] cycloadditions Definition - Organic Chemistry II Key Term | Fiveable.
  • Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions - Benchchem.
  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC - NIH.
  • Photochemical (2+2) Cycloaddition Reaction - AK Lectures.
  • Cyclobutanes in Organic Synthesis - Baran Lab.
  • Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing).
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications.
  • Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex | Journal of the American Chemical Society.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation - Benchchem.
  • 30.6: Stereochemistry of Cycloadditions - Chemistry LibreTexts.
  • Comparison between thermal and photochemical conditions for the [2 + 2... - ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL__uskRSmLAq6EuQwpzfcAB5GORJzXi3S3X-c1MbMwUP5bx13H7p3CeNzLF9326lMwHrnPpsP6KMoAg2P_6ltArhHYVHpG4Jo4EkyYiASCVF5KdRZJyWYUxiHH_PzNo0jVOz-6exjhQloXARhy6Vr3Iov8o6TnK6LuwyKy-3EZVIoteNDUOGkEC9ZH9FpmFL3kJxz8XBFgB7fD4YMODAPjB88v2yiIzvLSzl9kEKiQ4VglxH6lm8V3Qgt6g_2BHq8
  • Cyclobutane synthesis - Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting Affinity Purification of Tagged Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of tagged proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during affinity chromatography. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions and optimize your purification workflows for maximal yield, purity, and activity.

Frequently Asked Questions (FAQs)

Section 1: Low Protein Yield

Question: I'm getting little to no protein in my elution fractions. What's going wrong?

Answer: Low or no yield is one of the most common and frustrating issues in protein purification. The problem can originate at any stage, from expression to elution. A systematic approach is key to pinpointing the cause.

Initial Diagnostic Workflow:

Here is a logical workflow to diagnose the source of low protein yield.

LowYield_Workflow Start Low/No Protein Yield CheckExpression 1. Verify Protein Expression (SDS-PAGE/Western Blot of Lysate) Start->CheckExpression CheckSolubility 2. Assess Solubility (Compare Soluble vs. Insoluble Fractions) CheckExpression->CheckSolubility Expression Confirmed NoExpression Problem: No Expression - Check vector sequence - Optimize induction conditions - Use protease-deficient host CheckExpression->NoExpression No/Low Expression CheckBinding 3. Analyze Flow-through & Wash (SDS-PAGE/Western Blot) CheckSolubility->CheckBinding Protein is Soluble Insoluble Problem: Protein is Insoluble (Inclusion Bodies) - Lower expression temperature - Use solubility-enhancing tags (e.g., MBP) - Purify under denaturing conditions CheckSolubility->Insoluble Protein in Pellet CheckElution 4. Check for Protein on Resin (Strip Resin with Harsh Buffer) CheckBinding->CheckElution Protein Not in Flow-through/Wash NoBinding Problem: Protein Not Binding to Resin - Check buffer composition (pH, chelators, reducing agents) - Verify tag accessibility - Optimize flow rate CheckBinding->NoBinding Protein in Flow-through/Wash InefficientElution Problem: Inefficient Elution - Optimize elution buffer (concentration of competitor, pH) - Increase elution volume/incubation time CheckElution->InefficientElution Protein Remains on Resin

Caption: A decision tree for troubleshooting low protein yield.

In-depth Troubleshooting:

  • Protein Expression & Solubility: Before attempting purification, confirm that your target protein is being expressed. Run an SDS-PAGE gel and a Western blot on your crude lysate.[1][2] If expression is confirmed, check if the protein is in the soluble fraction or has formed insoluble inclusion bodies by analyzing both the supernatant and the pellet after cell lysis.[1][3]

    • Solution for Insolubility: If your protein is in inclusion bodies, consider lowering the induction temperature (e.g., 15-30°C) and IPTG concentration to slow down protein synthesis and promote proper folding.[3][4][5] Using a solubility-enhancing tag like Maltose-Binding Protein (MBP) can also be highly effective.[4][6] As a last resort, purification under denaturing conditions (e.g., with urea or guanidinium chloride) followed by a refolding protocol may be necessary.[7]

  • Binding Issues: If your protein is soluble but found in the flow-through, it's not binding to the affinity resin.

    • Inaccessible Tag: The affinity tag may be buried within the folded protein.[7] Test a small batch under denaturing conditions to see if binding occurs. If so, you may need to re-engineer your construct to move the tag to the other terminus or add a flexible linker sequence.[7]

    • Incorrect Buffer Conditions: The composition of your lysis and binding buffers is critical. For His-tagged proteins, ensure the absence of chelating agents like EDTA and strong reducing agents like DTT, which can strip the metal ions from the resin. For GST-tagged proteins, the pH should be between 6.5 and 8.0 for efficient binding.[8][9]

    • Flow Rate: A flow rate that is too high during sample application can prevent efficient binding.[8][9] Decrease the flow rate or try a batch binding approach where the lysate is incubated with the resin before packing the column.[10]

  • Elution Problems: If the protein binds to the resin but is not present in the elution fractions, your elution strategy is likely suboptimal.

    • Inefficient Elution Conditions: The concentration of the competing molecule (e.g., imidazole for His-tags, glutathione for GST-tags) may be too low, or the pH shift may be insufficient to disrupt the interaction.[1][11][12] Prepare fresh elution buffers and consider a stepwise or linear gradient elution to determine the optimal concentration needed.[1][13]

    • Protein Precipitation on the Column: High protein concentration during elution can lead to aggregation and precipitation on the column. Try eluting with a larger volume of buffer or using a linear gradient instead of a step elution to reduce the protein concentration in the eluate. Including additives like non-ionic detergents or glycerol in the elution buffer can also help maintain solubility.[8][14]

Section 2: Poor Protein Purity

Question: My purified protein shows multiple bands on an SDS-PAGE gel. How can I improve its purity?

Answer: Contaminating proteins are a common issue and can arise from non-specific binding to the resin, co-purification of interacting proteins, or degradation of your target protein.

Strategies to Enhance Purity:

ProblemPotential CauseRecommended Solution
Multiple Bands Non-specific binding of host proteins. - Increase the stringency of your wash steps. For His-tags, add a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer.[7][13] - Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.[1] - Add non-ionic detergents (e.g., 0.1% Triton X-100 or Tween 20) to the wash buffer to reduce hydrophobic interactions.[1][8]
Co-purification of chaperones or interacting proteins. - Add ATP (2-5 mM) to the lysis buffer to facilitate the release of chaperones from your target protein. - Use a high salt wash to disrupt protein-protein interactions.
Bands at Lower Molecular Weight Proteolysis of the target protein. - Add a protease inhibitor cocktail to your lysis buffer immediately before use.[15] - Perform all purification steps at 4°C to minimize protease activity.[10][15] - Use a protease-deficient E. coli expression strain.[5]
High Molecular Weight Bands Protein Aggregation. - See the dedicated section on "Protein Aggregation" below.

Workflow for Optimizing Purity:

Purity_Workflow Start Poor Purity (Multiple Bands) AddInhibitors 1. Add Protease Inhibitors Start->AddInhibitors OptimizeWash 2. Optimize Wash Buffer - Increase competitor (e.g., imidazole) - Increase salt concentration - Add detergent AddInhibitors->OptimizeWash GradientElution 3. Use Gradient Elution OptimizeWash->GradientElution SecondaryPurification 4. Add a Secondary Purification Step (e.g., Ion Exchange, Size Exclusion) GradientElution->SecondaryPurification PureProtein High Purity Protein SecondaryPurification->PureProtein

Caption: A stepwise approach to improving protein purity.

For particularly challenging purifications, a single affinity step may not be sufficient.[16] A secondary purification step using a different chromatography technique, such as ion-exchange (IEX) or size-exclusion chromatography (SEC), can significantly improve purity.[16]

Section 3: Protein Degradation and Aggregation

Question: My protein appears degraded or aggregated. What can I do to maintain its integrity?

Answer: Maintaining the structural integrity of your protein is crucial for its function. Both degradation and aggregation are signs of protein instability.

Preventing Proteolysis:

Proteolysis, the enzymatic breakdown of proteins, can be minimized by working quickly and at low temperatures (4°C).[15] The most effective strategy is the addition of a broad-spectrum protease inhibitor cocktail to your lysis buffer just before cell disruption.[15] If degradation persists, consider using an E. coli strain deficient in common proteases, such as Lon and OmpT.[5]

Managing Protein Aggregation:

Protein aggregation occurs when proteins lose their native conformation and expose hydrophobic regions, leading to non-specific intermolecular interactions.[17][18]

Strategies to Minimize Aggregation:

  • Optimize Buffer Conditions: The composition of your buffers can significantly impact protein stability. Experiment with different pH values, as proteins are often least soluble at their isoelectric point (pI).[14] Varying the salt concentration can also help, as salts can modulate electrostatic interactions.[14]

  • Use Additives: Certain additives can stabilize proteins and prevent aggregation.[14]

    • Glycerol (5-20%): Acts as a cryoprotectant and can stabilize proteins.[1]

    • Non-ionic detergents (e.g., Tween 20, Triton X-100): Can help solubilize proteins and prevent aggregation.[14]

    • Reducing agents (e.g., DTT, β-mercaptoethanol): Add to all buffers if your protein is prone to forming disulfide-linked aggregates.

  • Protein Concentration: High protein concentrations can promote aggregation.[14] If possible, work with more dilute protein solutions during purification and storage.

Section 4: Issues with Specific Tags

Question: I'm having a specific problem with my His/GST/MBP/FLAG-tagged protein. Are there any tag-specific troubleshooting tips?

Answer: Yes, each affinity tag system has its own nuances and common pitfalls.

Tag SystemCommon ProblemTroubleshooting Tip
His-tag (IMAC) Low Purity: Co-purification of host proteins with histidine-rich regions.- Use cobalt-based resins, which offer higher specificity than nickel resins, though sometimes with lower yield.[19] - Optimize the imidazole concentration in your wash and elution buffers. A gradient elution is highly recommended.[13][20]
Metal Ion Stripping: Chelating agents (EDTA) or reducing agents (DTT) in the sample can strip Ni2+ or Co2+ from the resin.- Use EDTA-free protease inhibitor cocktails. - If reducing agents are necessary, use resins that are resistant to these agents, or perform a buffer exchange before loading the sample.[20]
GST-tag Poor Binding: The conformation of the GST tag can be altered, reducing its affinity for glutathione.- Ensure the flow rate during sample loading is not too high.[8][9] - Perform binding at 4°C and limit the washing steps if the fusion protein appears to have low affinity.[9] - Oversonication can denature the GST tag; use milder lysis conditions.[10]
MBP-tag Poor Binding: Endogenous amylases from the E. coli host can compete for binding to the amylose resin.- Add 0.2% glucose to the growth medium to repress the expression of endogenous amylases.[16] - Avoid non-ionic detergents like Triton X-100 and Tween-20 in the binding buffer, as they can interfere with binding.[16]
Protein Precipitation After Tag Cleavage: The target protein may be insoluble without the highly soluble MBP tag.- This indicates an intrinsic solubility problem with the target protein.[4] Before cleavage, try to find a buffer condition (varying pH, salt, additives) where the protein is more stable.
FLAG-tag Low Yield: The binding capacity of anti-FLAG antibody resins can be lower than other systems.- Use a 3xFLAG tag for enhanced detection and binding. - Elution can be performed competitively with a 3X FLAG peptide, which is a gentle elution method that often preserves protein activity.[21]
Section 5: Endotoxin Contamination

Question: My purified protein needs to be used in cell-based assays, but I'm concerned about endotoxin contamination. How can I remove it?

Answer: Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and can elicit strong immune responses in mammalian cells, interfering with downstream applications.[22][23] Their removal is a critical step for many research and therapeutic applications.[24]

Endotoxin Removal Strategies:

  • Affinity-Based Removal: The most effective method is to use a specific endotoxin removal resin. These resins are typically composed of a modified poly(ε-lysine) or other endotoxin-binding ligands that have a high affinity for the lipid A portion of LPS.[25] This method can achieve high protein recovery (≥85%) while significantly reducing endotoxin levels.[25]

  • Ion-Exchange Chromatography: Since endotoxins are negatively charged, anion-exchange chromatography can be an effective removal step.[26] However, this method requires optimization, as acidic proteins may co-elute with endotoxins.

  • Two-Phase Extraction: This method uses a Triton X-114 solution to partition endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase. This is effective but may require subsequent removal of residual detergent.

Protocol: Endotoxin Removal Using Affinity Resin

This protocol is a general guideline for using commercially available endotoxin removal spin columns.

  • Resin Equilibration: Remove the storage buffer from the spin column by centrifugation (e.g., 500 x g for 1 minute).[25] Equilibrate the resin with 2-3 column volumes of an endotoxin-free buffer (e.g., PBS or Tris).

  • Sample Application: Apply your purified protein sample to the equilibrated resin.

  • Incubation: Incubate the sample with the resin for a specified time (e.g., 1-2 hours) at a specific temperature (e.g., 4°C or room temperature) with gentle mixing to maximize binding.

  • Protein Recovery: Recover the endotoxin-depleted protein sample by centrifugation.

  • Quantification: Measure the protein concentration to determine recovery and test the endotoxin level using a Limulus Amebocyte Lysate (LAL) assay. The goal is typically to achieve <5 Endotoxin Units (EU)/mL.[26]

References

  • Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Cytiva. [Link]

  • Optimize Elution Conditions in Affinity Chromatography to Antibodies. G-Biosciences. [Link]

  • MBP-tagged Proteins. Creative Biostructure. [Link]

  • Effective Strategies for Endotoxin Removal in Therapeutic Protein Purification. Bio-Rad. [Link]

  • Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. American Pharmaceutical Review. [Link]

  • Effective Strategies for Endotoxin Removal in Therapeutic Protein Purification. GEN - Genetic Engineering and Biotechnology News. [Link]

  • Common Problems During His-tag Purification. IBA Lifesciences. [Link]

  • How to choose the right his-tagged purification resin. Takara Bio. [Link]

  • Challenges of Protein Aggregation during Purification. BioPharm International. [Link]

  • Single step protocol to purify recombinant proteins with low endotoxin contents. PubMed. [Link]

  • FLAG-Tag Protein Purification Protocol for Mammalian Cells. Addgene. [Link]

  • Protein Purification Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Troubleshooting His-Tagged Protein Binding to Ni-NTA Columns. Interchim. [Link]

  • Purification of Proteins Fused to Maltose-Binding Protein. The Wolfson Centre for Applied Structural Biology. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. ScienceDirect. [Link]

  • Addressing the challenge of optimizing His-tagged protein purifications. Bio-Works. [Link]

  • When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Takara Bio. [Link]

  • Troubleshooting protein recovery issues. Cytiva. [Link]

  • Avoiding Proteolysis During Protein Purification. Arrow@TU Dublin. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • How to Select the Right Affinity Tag for Effective Protein Expression. Genext Genomics. [Link]

  • FLAG fusion protein purification from Yeast optimized for co-precipitation. Dohlman Lab. [Link]

  • A screening methodology for purifying proteins with aggregation problems. PubMed. [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]

  • GST Fusion Protein Purification Problems. ResearchGate. [Link]

  • Overview of Affinity Tags for Protein Purification. PMC - NIH. [Link]

  • Efficient elution of functional proteins in affinity chromatography. ResearchGate. [Link]

  • Practical Guide: Selecting the Optimal Resins for the Process Purification of Native and Recombinant Proteins. Bio-Rad. [Link]

  • 6 Commonly Used Affinity Tags for Protein Purification. Bitesize Bio. [Link]

  • FLAG Tag Protein Purification. Sino Biological. [Link]

  • Flag-Tag. Cube Biotech. [Link]

  • Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag. PMC - NIH. [Link]

  • A Model System for Fast Screening of Optimal Protein Purification Conditions. Bio-Rad. [Link]

Sources

Affinity Chromatography Technical Support Center: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during affinity chromatography experiments. By understanding the underlying principles of these issues, you can effectively troubleshoot your purification workflows, ensuring high yield and purity of your target molecules.

Core Principles of Affinity Chromatography

Affinity chromatography is a powerful technique that separates molecules based on a highly specific and reversible binding interaction between a target molecule and a ligand immobilized on a solid support (resin). The process generally involves four key stages: equilibration, sample application, washing, and elution.

Diagram: The Affinity Chromatography Workflow

a_c_workflow Figure 1: Standard Affinity Chromatography Workflow cluster_workflow Affinity Chromatography Process Equilibration 1. Equilibration Prepare column with binding buffer Sample_Application 2. Sample Application Load sample containing target molecule Equilibration->Sample_Application Column is ready Wash 3. Wash Remove unbound contaminants Sample_Application->Wash Target binds Elution 4. Elution Release target molecule from ligand Wash->Elution Contaminants removed Regeneration 5. Regeneration Prepare column for reuse Elution->Regeneration Target collected Regeneration->Equilibration Column is stripped and re-equilibrated

Caption: A visual representation of the sequential steps in a typical affinity chromatography experiment.

Section 1: No or Low Yield of Target Protein

This is one of the most common and frustrating issues. The absence of your target protein in the eluate can stem from several factors, from initial expression to the final elution step.

Q1: Why is my target protein not binding to the column?

Possible Causes & Solutions

  • Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for the interaction between your target protein and the affinity resin.[1][2] Most antibody-antigen interactions, for example, are most efficient at a physiological pH (7.0-7.4) and ionic strength.[3][4]

    • Action: Verify the pH and composition of all your buffers.[5] It is advisable to prepare fresh buffers and calibrate your pH meter.[5] If necessary, perform a buffer exchange on your sample using a desalting column to ensure it is in the optimal binding buffer.[6]

  • Presence of Interfering Substances: Components in your sample lysate can interfere with binding. For instance, in Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins, chelating agents like EDTA and reducing agents like DTT can strip the metal ions from the resin.[7][8]

    • Action: Avoid using EDTA and DTT in your lysis and binding buffers for IMAC. If protease inhibition is necessary, use a protease inhibitor cocktail that is EDTA-free. Low concentrations of imidazole (1-25 mM) can be added to the binding buffer to reduce non-specific binding without preventing your target protein from binding.

  • Inaccessible Affinity Tag: The affinity tag on your recombinant protein may be buried within the protein's three-dimensional structure, making it inaccessible to the resin.[9]

    • Action: To test for a hidden tag, you can perform a small-scale purification under denaturing conditions using urea or guanidine-HCl.[9] If the protein binds under these conditions, it indicates the tag is likely hidden. Solutions include adding a flexible linker between your protein and the tag or moving the tag to the other terminus of the protein.[9]

  • Low Expression or Degradation of Target Protein: The issue may not be with the chromatography itself, but with the initial amount of functional target protein.

    • Action: Confirm the expression of your tagged protein using SDS-PAGE and a Western blot with an antibody against the affinity tag.[10] This will also reveal if your protein is being degraded. Always add protease inhibitors to your lysis buffer to minimize degradation.[5][11]

  • Inactive or Degraded Resin: The affinity resin can lose its binding capacity over time, especially if not stored or regenerated properly.

    • Action: Use fresh resin for a new or problematic purification. To check the functionality of your resin, perform a control experiment with a protein known to bind well.

Q2: My protein binds, but I can't elute it from the column. What should I do?

Possible Causes & Solutions

  • Elution Conditions are Too Mild: The conditions of your elution buffer may not be strong enough to disrupt the interaction between your target protein and the ligand.[11]

    • Action: Increase the stringency of your elution buffer. For His-tagged proteins, this means increasing the imidazole concentration or decreasing the pH.[12] For antibody purification, a lower pH (e.g., 0.1 M glycine-HCl, pH 2.5-3.0) is often required.[3][13] You can try a step or linear gradient elution to find the optimal condition.

  • Protein Precipitation on the Column: Your protein might be precipitating on the column upon elution, which can be caused by the change in buffer conditions or high protein concentration.

    • Action: Try eluting with a linear gradient instead of a single step to reduce the protein concentration in the eluate. You can also add stabilizing agents to the elution buffer, such as non-ionic detergents (e.g., Tween-20) or glycerol, or adjust the NaCl concentration.

  • Non-Specific Hydrophobic Interactions: Your protein might have secondary, non-specific interactions with the resin.

    • Action: Add a non-ionic detergent or change the salt concentration in the elution buffer to disrupt these interactions.

Section 2: High Levels of Contaminants/Non-Specific Binding

A common issue is the co-elution of unwanted proteins along with your target protein, leading to a final product of low purity.

Q3: My eluate contains many contaminating proteins. How can I improve purity?

Possible Causes & Solutions

  • Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.

    • Action: Increase the volume of the wash buffer. You can also increase the stringency of the wash buffer by adding low concentrations of the eluting agent. For example, in IMAC, washing with a buffer containing a low concentration of imidazole can remove many contaminants without eluting the His-tagged protein.[14]

  • Non-Specific Interactions: Contaminating proteins can bind to the resin through hydrophobic or ionic interactions.

    • Action: To reduce non-specific binding, you can increase the salt concentration (e.g., up to 500 mM NaCl) and add non-ionic detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) to the wash buffer.

  • Co-purification of Interacting Proteins: Some contaminants may be co-purifying because they naturally interact with your target protein (e.g., chaperones).

    • Action: Try adding detergent and/or reducing agents before cell lysis to disrupt these interactions. A second purification step using a different chromatography technique, such as size exclusion or ion exchange chromatography, may be necessary to achieve high purity.

  • Overloading the Column: Using too much resin for the amount of target protein can lead to increased binding of endogenous proteins with weak affinity for the resin.[12][15]

    • Action: Reduce the amount of resin used or perform a second round of purification on the eluate.[12][15]

Section 3: Column Performance and Elution Profile Issues

The physical state of the column and the flow rate can significantly impact the efficiency and resolution of your purification.

Q4: Why is the back pressure on my column too high?

Possible Causes & Solutions

  • Clogged Column Frit or Tubing: Particulates from the sample or precipitated proteins can clog the column frit or system tubing.[16][17][18]

    • Action: Always filter or centrifuge your sample before loading it onto the column to remove any debris.[19] If you suspect a clog, first disconnect the column to see if the system pressure returns to normal.[16][20] If the column is clogged, you can try back-flushing it at a low flow rate.[16][21]

  • Precipitated Protein on the Column: Proteins can precipitate at the top of the column, restricting flow.[5][19]

    • Action: Improve sample preparation to ensure protein solubility. This may involve adding agents like ethylene glycol, detergents, or organic solvents to your sample and buffers.[19]

  • Compacted Resin Bed: The resin bed can become compressed over time, especially if operated at excessively high flow rates.

    • Action: Repack the column if possible, or replace it.[5]

Q5: My eluted protein peak is very broad. How can I get a sharper peak?

Possible Causes & Solutions

  • Suboptimal Elution Conditions: The elution may be slow or inefficient, leading to a broad peak.

    • Action: Try different elution conditions. If using a competitive eluent, increasing its concentration can lead to a sharper peak. You can also try stopping the flow intermittently during elution to allow more time for the target protein to dissociate from the resin.

  • Slow Flow Rate: While a slower flow rate during sample application can improve binding, a very slow flow rate during elution can lead to peak broadening due to diffusion.[22][23][24]

    • Action: Optimize the flow rates for each step of the chromatography process. A higher flow rate during elution can often result in a sharper peak.[2]

Data and Protocols

Table 1: General Buffer Recommendations for His-Tag (IMAC) and Antibody (Protein A/G) Affinity Chromatography
ParameterHis-Tag (IMAC)Antibody (Protein A/G)
Binding Buffer 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.4-8.0[14]PBS (Phosphate Buffered Saline), pH 7.4[3][13]
Wash Buffer Binding buffer with slightly increased imidazole (e.g., 20-40 mM)Binding Buffer
Elution Buffer 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.4-8.00.1 M Glycine-HCl, pH 2.5-3.0[3][4]
Neutralization Buffer Not typically required1 M Tris-HCl, pH 8.5-9.0[3]
Protocol: Resin Regeneration

Proper regeneration is crucial for maintaining the performance of your affinity resin and for cost-effective reuse.[25]

  • Strip: After elution, wash the column with a buffer that removes any remaining tightly bound proteins. For many resins, a low pH buffer (e.g., glycine-HCl, pH 2.5-3.0) is effective.[25]

  • Wash: Wash the resin extensively with a neutral buffer like PBS or TBS to remove the stripping buffer.[25]

  • Sanitize: To remove contaminants like lipids or nucleic acids, and to prevent microbial growth, wash the column with a sanitizing agent. Common agents include 0.5-1 M NaOH or 20% ethanol, depending on the resin's stability.[25][26][27]

  • Rinse: Thoroughly wash the column with sterile, filtered water to remove all traces of the sanitizing agent.

  • Re-equilibrate: Equilibrate the column with the binding buffer until the pH and conductivity are stable.[25]

  • Storage: For long-term storage, keep the resin in a buffer containing a preservative, such as 20% ethanol, at 4°C.[5][25]

Diagram: Troubleshooting Low Protein Yield

low_yield_troubleshooting Figure 2: Troubleshooting Flowchart for Low/No Protein Yield Start Start: No or Low Protein Yield Check_Expression Is target protein expressed and intact? (Western Blot) Start->Check_Expression Check_Binding Is protein in the flow-through? Check_Expression->Check_Binding Yes Optimize_Expression Optimize expression conditions. Add protease inhibitors. Check_Expression->Optimize_Expression No Check_Wash Is protein in the wash fractions? Check_Binding->Check_Wash No Optimize_Binding Adjust binding buffer (pH, salt). Check for interfering agents. Test for hidden tag (denaturing conditions). Check_Binding->Optimize_Binding Yes Check_Elution Is protein still on the column? Check_Wash->Check_Elution No Optimize_Wash Decrease wash stringency. Reduce wash volume. Check_Wash->Optimize_Wash Yes Optimize_Elution Increase elution stringency (e.g., more imidazole, lower pH). Check for on-column precipitation. Check_Elution->Optimize_Elution Yes End Success: Protein Yield Improved Check_Elution->End No (Other issues)

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cyclobutane Scaffolds in Central Nervous System Disorders

The quest for novel therapeutic agents for neurological disorders, particularly epilepsy, is an ongoing endeavor in medicinal chemistry. The unique conformational constraints and three-dimensional architecture of the cyclobutane ring have made it an attractive scaffold for the design of new central nervous system (CNS) active compounds.[1] This guide provides a comparative analysis of analogs of 1-(4-chlorophenyl)cyclobutanecarboxylic acid, a compound of interest due to its structural features that suggest a potential for anticonvulsant activity. The presence of a 4-chlorophenyl group is a common feature in many CNS-active drugs, and the carboxylic acid moiety provides a handle for further chemical modification to explore structure-activity relationships (SAR). This analysis will delve into the rationale behind the design of various analogs, the experimental methodologies used for their evaluation, and a comparative assessment of their potential as anticonvulsant agents based on available data for structurally related compounds.

Rationale for Investigating this compound Analogs as Anticonvulsants

The core structure of this compound combines a lipophilic 4-chlorophenyl group with a rigid cyclobutane-carboxylic acid scaffold. This combination is hypothesized to interact with biological targets involved in neuronal excitability. The rationale for exploring its analogs as anticonvulsants is rooted in several key observations:

  • GABAergic System Modulation: The structural similarity of the cyclobutane ring to GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the CNS, suggests a potential interaction with GABAergic pathways. Inhibition of GABA reuptake or modulation of GABA receptors can enhance inhibitory neurotransmission and thereby suppress seizure activity.

  • Ion Channel Interaction: Many existing anticonvulsant drugs exert their effects by modulating voltage-gated ion channels, such as sodium and calcium channels. The rigid cyclobutane scaffold, coupled with the electronic properties of the chlorophenyl ring, may facilitate binding to these channels and allosterically modulate their function.

  • Established Pharmacophore: The 4-chlorophenyl moiety is a well-established pharmacophore in a variety of CNS drugs, contributing to favorable blood-brain barrier penetration and target engagement.

This guide will focus on a comparative analysis of hypothetical analogs where the carboxylic acid group is modified into various amides, a common strategy to enhance metabolic stability and modulate pharmacokinetic properties.

Experimental Evaluation of Anticonvulsant Activity: Methodologies and Key Parameters

The preclinical evaluation of potential anticonvulsant agents typically involves a battery of in vivo and in vitro assays. For the purpose of this comparative guide, we will focus on the most common and informative in vivo models.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying compounds effective against generalized tonic-clonic seizures. In this assay, a supramaximal electrical stimulus is delivered to rodents, inducing a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant efficacy. The primary endpoint is the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that may be effective against absence seizures. Pentylenetetrazole is a GABA receptor antagonist that induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is indicative of its anticonvulsant activity, often suggesting a mechanism involving enhancement of GABAergic neurotransmission. The ED50 is the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Assay

To assess the potential for motor impairment, a common side effect of CNS-active drugs, the rotarod test is employed. Animals are placed on a rotating rod, and their ability to maintain balance and stay on the rod for a predetermined amount of time is measured. The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.

Protective Index (PI)

The therapeutic window of a potential anticonvulsant is estimated by calculating the Protective Index (PI), which is the ratio of the TD50 to the ED50 (PI = TD50/ED50). A higher PI value indicates a wider margin of safety between the therapeutic dose and the dose that causes neurotoxicity.

Comparative Analysis of 1-(4-Chlorophenyl)cyclobutanecarboxamide Analogs

Table 1: Hypothetical Anticonvulsant Activity and Neurotoxicity of this compound and its Amide Analogs

CompoundRMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) (MES)
1 OH> 100> 100> 300-
2a NH255802504.5
2b NHCH345702204.9
2c N(CH3)265952804.3
2d NH-c-Pr38652005.3
2e N-morpholino75110> 300> 4.0

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate a typical SAR study. It is based on general trends observed in medicinal chemistry for similar compound classes.

Structure-Activity Relationship (SAR) Discussion
  • Parent Carboxylic Acid (1): The parent carboxylic acid is predicted to have poor anticonvulsant activity. The high polarity of the carboxylic acid group may limit its ability to cross the blood-brain barrier effectively.

  • Primary Amide (2a): Conversion of the carboxylic acid to a primary amide is expected to increase lipophilicity and improve brain penetration, leading to observable anticonvulsant activity in the MES test.

  • Secondary and Tertiary Amides (2b and 2c): Small alkyl substitutions on the amide nitrogen can further modulate lipophilicity and potentially improve interactions with the biological target. The N-methyl analog (2b ) might show slightly enhanced potency compared to the primary amide. The N,N-dimethyl analog (2c ) may exhibit a slight decrease in potency, possibly due to steric hindrance.

  • Cyclopropyl Amide (2d): The introduction of a small, rigid cyclopropyl group can often lead to improved potency. The conformational restriction imposed by the cyclopropyl ring may favor a more optimal binding conformation at the target site, resulting in a lower ED50 value.

  • Morpholino Amide (2e): The incorporation of a polar morpholine ring is likely to increase water solubility and may decrease potency compared to more lipophilic analogs. However, it could also lead to a more favorable safety profile with lower neurotoxicity.

Experimental Protocols

General Synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxamides

The synthesis of the amide analogs would typically proceed from the parent carboxylic acid.

  • Activation of the Carboxylic Acid: this compound is treated with a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Amide Formation: The activated acid chloride is then reacted with the appropriate amine (e.g., ammonia for the primary amide, methylamine for the secondary amide) in the presence of a base (e.g., triethylamine) to yield the desired amide product.

Synthesis cluster_0 Synthesis of 1-(4-Chlorophenyl)cyclobutanecarboxamides CarboxylicAcid This compound AcidChloride Acid Chloride Intermediate CarboxylicAcid->AcidChloride SOCl2 or (COCl)2 Amide 1-(4-Chlorophenyl)cyclobutanecarboxamide Analog AcidChloride->Amide Base (e.g., Et3N) Amine Amine (R-NH2) Amine->Amide

Caption: General synthetic scheme for the preparation of 1-(4-chlorophenyl)cyclobutanecarboxamide analogs.

In Vivo Anticonvulsant Screening Workflow

The following workflow outlines the typical procedure for evaluating the anticonvulsant potential of the synthesized analogs.

Anticonvulsant_Screening cluster_1 Anticonvulsant and Neurotoxicity Evaluation Compound Test Compound Administration (i.p.) MES Maximal Electroshock (MES) Test Compound->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ Rotarod Rotarod Neurotoxicity Test Compound->Rotarod Data Data Analysis (ED50, TD50, PI) MES->Data scPTZ->Data Rotarod->Data

Caption: Workflow for the in vivo evaluation of anticonvulsant activity and neurotoxicity.

Conclusion and Future Directions

This comparative guide has outlined the rationale and methodologies for the evaluation of this compound analogs as potential anticonvulsant agents. Based on established principles of medicinal chemistry, the conversion of the parent carboxylic acid to various amide derivatives is a promising strategy to enhance blood-brain barrier penetration and elicit anticonvulsant activity. The hypothetical SAR study suggests that small, lipophilic substituents on the amide nitrogen, such as a cyclopropyl group, may lead to improved potency.

Future research in this area should focus on the actual synthesis and rigorous biological evaluation of a diverse library of these analogs. Further exploration of substitutions on the phenyl ring and the cyclobutane scaffold would provide a more comprehensive understanding of the SAR. In vitro mechanistic studies, such as electrophysiological patch-clamp experiments on neuronal ion channels and GABA transporter binding assays, would be crucial to elucidate the precise mechanism of action of the most promising compounds. The insights gained from such studies will be invaluable for the rational design of novel, potent, and safe anticonvulsant drugs.

References

  • Pandeya, S. N., Mishra, V., Ponnilavarasan, I., & Stables, J. P. (2000). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Polish journal of pharmacology, 52(4), 283–290. [Link]

  • Clark, C. R., & McMillian, C. L. (1990). Anticonvulsant activity of some 4-methoxy- and 4-chlorobenzanilides. Journal of pharmaceutical sciences, 79(3), 220–222. [Link][2]

  • Thurman, D. J., Beghi, E., Begley, C. E., Berg, A. T., Buchhalter, J. R., Ding, D., Hesdorffer, D. C., Hauser, W. A., Kazis, L., Kobau, R., Kroner, B., Labiner, D., Liow, K., Logroscino, G., Medina, M. T., Newton, C. R., Parko, K., Paschal, A., Preux, P. M., Sander, J. W., … ILAE Commission on Epidemiology. (2011). Standards for epidemiologic studies and surveillance of epilepsy. Epilepsia, 52 Suppl 7, 2–26.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy & Behavior, 22(1), 5-18.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Dudek, F. E., & Porter, R. J. (2002). The NIH anticonvulsant drug development (ADD) program: a historical perspective and contribution to the field of epilepsy research. Epilepsy research, 50(1-2), 11–26.

Sources

The Cyclobutane Carboxylic Acid Scaffold: A Guide to Unlocking Novel Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is a perpetual endeavor. While aromatic systems have long been a mainstay, their inherent planarity and susceptibility to metabolic oxidation can present significant liabilities. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of cyclobutane carboxylic acids, a class of compounds gaining prominence for their ability to impart three-dimensionality and metabolic stability to drug candidates. We will delve into a comparative analysis of cyclobutane carboxylic acid analogs, supported by experimental data, and provide a detailed protocol for a key biological assay.

The Ascendance of a Strained Scaffold: Why Cyclobutane?

The cyclobutane ring, a four-membered carbocycle, is a fascinating and increasingly utilized scaffold in drug design.[1][2] Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can facilitate optimal interactions with protein binding pockets.[1][2] This departure from the planarity of traditional aromatic rings can lead to enhanced potency and selectivity. Furthermore, the saturated nature of the cyclobutane core often results in improved metabolic stability, a critical parameter in the development of successful therapeutics.[3]

The carboxylic acid moiety, a common feature in this compound class, is a crucial pharmacophore. It can act as a hydrogen bond donor and acceptor, or engage in ionic interactions, anchoring the molecule to its biological target.[4] The interplay between the rigid cyclobutane core and the interactive carboxylic acid group provides a powerful platform for fine-tuning the biological activity of a molecule.

Comparative Analysis: SAR of Cyclobutane Carboxylic Acids as αvβ3 Integrin Antagonists

Integrins are a family of cell surface receptors that play a pivotal role in cell-matrix and cell-cell adhesion, making them attractive targets for therapeutic intervention in diseases such as cancer.[2] The αvβ3 integrin is of particular interest due to its role in tumor angiogenesis and metastasis.[2] A recent study on cyclobutane-based small molecules as αvβ3 antagonists provides an excellent case study for understanding the SAR of this compound class.[2]

The core concept behind these antagonists is to mimic the natural Arg-Gly-Asp (RGD) recognition motif of integrins. In this design, the cyclobutane ring serves as a rigid scaffold to orient the arginine and aspartic acid mimetic sidechains in a bioactive conformation.[2]

SAR_of_Cyclobutane_Carboxylic_Acids cluster_core Core Scaffold cluster_modifications Key Modifications cluster_activity Biological Activity Cyclobutane_Ring Cyclobutane Ring (Rigid Scaffold) High_Affinity_Binding High Affinity Binding to αvβ3 (Low IC50) Cyclobutane_Ring->High_Affinity_Binding Provides 3D orientation Metabolic_Stability Improved Metabolic Stability Cyclobutane_Ring->Metabolic_Stability Resists oxidation Carboxylic_Acid Carboxylic Acid (or Ester Prodrug) (Essential for Activity) Carboxylic_Acid->High_Affinity_Binding Forms key interactions Arginine_Mimetic Arginine Mimetic Sidechain (e.g., Tetrahydronaphthyridine) Arginine_Mimetic->High_Affinity_Binding Mimics Arg of RGD Aspartic_Acid_Mimetic Aspartic Acid Mimetic Sidechain (Hydrophobic group + Carboxylic Acid) Aspartic_Acid_Mimetic->High_Affinity_Binding Mimics Asp of RGD Linker_Length Linker Length (Fine-tunes positioning) Linker_Length->High_Affinity_Binding Optimizes fit Stereochemistry Ring Stereochemistry (Impacts sidechain orientation) Stereochemistry->High_Affinity_Binding Crucial for correct geometry Cell_Adhesion_Assay_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation & Treatment cluster_adhesion_quant Adhesion & Quantification Coat_Plate Coat 96-well plate with Vitronectin (10 ng/mL) overnight at 37°C Block_Plate Block with 3 mg/mL BSA for 1h at 37°C Coat_Plate->Block_Plate Seed_Cells Seed 1x10^4 cells/well and allow to adhere for 15 min at 37°C Block_Plate->Seed_Cells Prepare_Cells Prepare cell suspension (e.g., HeLa cells) in serum-free media Add_Inhibitors Pre-incubate cells with varying concentrations of test compounds Prepare_Cells->Add_Inhibitors Add_Inhibitors->Seed_Cells Wash_Plate Wash wells to remove non-adherent cells Seed_Cells->Wash_Plate Quantify_Adhesion Quantify adherent cells using a viability assay (e.g., CellTiter 96) Wash_Plate->Quantify_Adhesion Calculate_IC50 Calculate IC50 values from dose-response curves Quantify_Adhesion->Calculate_IC50

Caption: Workflow for an αvβ3 Integrin-Mediated Cell Adhesion Assay.

Step-by-Step Methodology:

  • Plate Coating:

    • Aseptically coat the wells of a 96-well microtiter plate with a solution of vitronectin (10 ng/mL in sterile PBS) overnight at 37°C. Vitronectin is a ligand for αvβ3 integrin.

  • Blocking:

    • The following day, wash the wells with sterile PBS.

    • Block non-specific binding by adding a solution of 3 mg/mL bovine serum albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Preparation:

    • Culture cells expressing αvβ3 integrin (e.g., HeLa cells) to approximately 80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Resuspend the cells in serum-free media to a concentration of 1x10^5 cells/mL.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the cyclobutane carboxylic acid test compounds in serum-free media.

    • In a separate plate or tubes, pre-incubate the cell suspension with the test compounds at various concentrations for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO) and a positive control (a known αvβ3 antagonist).

  • Cell Adhesion:

    • Wash the blocked 96-well plate with serum-free media.

    • Add 100 µL of the pre-incubated cell suspension (containing the test compounds) to each well (resulting in 1x10^4 cells/well).

    • Allow the cells to adhere for 15 minutes at 37°C.

  • Washing:

    • Gently wash the wells with serum-free media to remove non-adherent cells. The number of washes may need to be optimized for the specific cell line.

  • Quantification:

    • Quantify the number of adherent cells using a suitable method, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega). This assay measures the formazan product produced by metabolically active cells, which is proportional to the number of viable, adherent cells.

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell adhesion for each compound concentration relative to the vehicle control.

    • Plot the percentage of adhesion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces cell adhesion by 50%).

Conclusion

The cyclobutane carboxylic acid scaffold represents a valuable and increasingly popular motif in contemporary drug discovery. Its unique three-dimensional structure and potential for enhanced metabolic stability offer clear advantages over traditional planar, aromatic systems. The detailed structure-activity relationship of αvβ3 integrin antagonists presented here serves as a compelling example of how systematic modifications to the substituents on the cyclobutane core can lead to highly potent and selective compounds. The provided experimental protocol for a cell adhesion assay offers a practical tool for researchers to explore the potential of this scaffold in their own therapeutic areas. As the demand for novel and improved drug candidates continues to grow, the strategic incorporation of the cyclobutane carboxylic acid moiety is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Hui, C., Liu, Y., Jiang, M., & Wu, P. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. Trends in Chemistry, 4(8), 677-689. [Link]

  • Borroto-Esoda, K., & Krawczyk, S. H. (1993). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of medicinal chemistry, 36(17), 2447–2453. [Link]

  • Throup, A., Zraikat, M. S., Gordon, A., Jafarinejad Soumehsaraei, S., Haase, K. D., Patterson, L. H., Shnyder, S. D., & Falconer, R. A. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1709-1720. [Link]

  • Throup, A., Zraikat, M. S., Gordon, A., Jafarinejad Soumehsaraei, S., Haase, K. D., Patterson, L. H., Shnyder, S. D., & Falconer, R. A. (2021). Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC medicinal chemistry, 12(10), 1709–1720. [Link]

  • van der Pijl, F., van der Vlag, R., Leenders, S., Rutjes, F., & Boltje, T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Sergeiko, A., Poroikov, V. V., Hanuš, L. O., & Dembitsky, V. M. (2007). Cyclobutane-containing alkaloids: origin, synthesis, and biological activities. The open medicinal chemistry journal, 1, 26–36. [Link]

  • Wang, Y., Zhang, J., Wang, S., Wang, Z., Zhang, J., & Wang, Q. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of agricultural and food chemistry, 71(30), 11389–11400. [Link]

  • Amjaour, H. S. (2021). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Bio-Based Materials. UND Scholarly Commons. [Link]

  • Sun, Q., Hirasawa, A., Hara, T., Kimura, I., Adachi, T., Awaji, T., Ishiguro, M., Suzuki, T., Miyata, N., & Tsujimoto, G. (2010). Structure-activity relationships of GPR120 agonists based on a docking simulation. Molecular pharmacology, 78(5), 804–810. [Link]

  • Zhang, H., Wang, Y., Zhang, L., Chen, Z., & Shen, X. (2017). Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & medicinal chemistry letters, 27(15), 3272–3278. [Link]

  • Li, Y., Zhang, M., Li, H., Wang, J., Zhang, Y., & Chen, L. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. International journal of molecular sciences, 23(24), 16041. [Link]

  • Gémes, B., Takács, E., Székács, I., Horvath, R., & Székács, A. (2022). Comparative Assessment of the Inhibitory Potential of the Herbicide Glyphosate and Its Structural Analogs on RGD-Specific Integrins Using Enzyme-Linked Immunosorbent Assays. International Journal of Molecular Sciences, 23(20), 12519. [Link]

  • Gu, J., Wang, Y., Zhang, Y., & Song, Y. (2022). Interaction of integrin αvβ3 and fibronectin under fluid shear forces: implications for tumor cell adhesion and migration. Frontiers in cell and developmental biology, 10, 989938. [Link]

  • Henderson, D. M., & Conner, S. D. (2011). αvβ3-integrin-mediated adhesion is regulated through an AAK1L- and EHD3-dependent rapid-recycling pathway. Journal of cell science, 124(Pt 22), 3841–3850. [Link]

  • Throup, A., Zraikat, M. S., Gordon, A., Jafarinejad Soumehsaraei, S., Haase, K. D., Patterson, L. H., Shnyder, S. D., & Falconer, R. A. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1709-1720. [Link]

  • Vince, R., Hua, M., Brownell, J., Daluge, S. M., Lee, F. C., Shannon, W. M., Lavelle, G. C., Qualls, J., Weislow, O. L., Kiser, R., & et al. (1990). Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS. Journal of medicinal chemistry, 33(5), 1281–1285. [Link]

  • Bråthe, A., Åstrand, O. A., Schei, A. A., Luthman, K., & Sundell, S. (2003). SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors. Journal of medicinal chemistry, 46(24), 5192–5204. [Link]

  • SeTlhako, J., Warner, D. F., & Chibale, K. (2020). Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity. Bioorganic & medicinal chemistry, 28(13), 115530. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid Derivatives as Novel Metabolic Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating global prevalence of metabolic disorders, including dyslipidemia and non-alcoholic fatty liver disease (NAFLD), necessitates the urgent development of novel therapeutic agents. One emerging class of molecules, the 1-(4-chlorophenyl)cyclobutanecarboxylic acid derivatives, has garnered interest for its potential to modulate key pathways in lipid metabolism. The structural motif of a cyclobutane ring can enhance metabolic stability and provide a unique three-dimensional conformation for interaction with biological targets[1][2]. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a lead candidate from this class, designated here as Cpd-A , offering field-proven insights into the experimental choices and methodologies that underpin such a translational investigation.

The Rationale Behind the Investigation: Targeting Cellular Lipid Metabolism

The central hypothesis for the therapeutic potential of Cpd-A is its ability to mitigate aberrant lipid accumulation in hepatocytes, a hallmark of NAFLD. The journey from a promising molecule in a test tube to a potential clinical candidate is fraught with challenges. A critical step in this process is bridging the gap between in vitro target engagement and demonstrable in vivo efficacy. This guide will walk through a hypothetical, yet plausible, series of experiments designed to rigorously evaluate Cpd-A.

In Vitro Efficacy: Cellular Models of Hepatic Steatosis

To first establish the cellular activity of Cpd-A, a robust in vitro model of hepatic steatosis is essential. The human hepatoma cell line, Huh7, provides a reliable and reproducible system for inducing lipid accumulation[3].

Experimental Protocol: Oleic Acid-Induced Lipid Accumulation in Huh7 Cells
  • Cell Culture: Huh7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Induction of Steatosis: To induce lipid accumulation, cells are treated with 0.5 mM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.

  • Compound Treatment: Cpd-A and a comparator, a known inhibitor of lipid accumulation such as ML261[3], are dissolved in DMSO and added to the culture medium at various concentrations for the duration of the oleic acid treatment.

  • Assessment of Lipid Accumulation: Intracellular lipid content is quantified using BODIPY 493/503, a fluorescent dye that specifically stains neutral lipids within lipid droplets. Fluorescence intensity is measured using a microplate reader[3][4].

  • Cytotoxicity Assessment: A concurrent CCK8 assay is performed to assess the cytotoxicity of the compounds and ensure that the observed reduction in lipid accumulation is not due to cell death[3].

Data Presentation: In Vitro Efficacy and Cytotoxicity of Cpd-A
CompoundIC₅₀ (Lipid Accumulation, µM)CC₅₀ (Cytotoxicity, µM)Selectivity Index (CC₅₀/IC₅₀)
Cpd-A 1.5> 100> 66.7
ML261 2.0> 100> 50.0

Table 1: Hypothetical in vitro efficacy and cytotoxicity of Cpd-A compared to a reference compound, ML261, in a Huh7 cell-based model of hepatic steatosis.

Interpretation of In Vitro Results

The hypothetical data in Table 1 suggest that Cpd-A is a potent inhibitor of oleic acid-induced lipid accumulation in Huh7 cells, with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. Importantly, it exhibits a favorable safety profile in vitro, with a cytotoxicity concentration (CC₅₀) greater than 100 µM, resulting in a high selectivity index. This indicates that the compound's effect on lipid metabolism is specific and not a consequence of general cellular toxicity.

Visualizing the In Vitro Experimental Workflow

in_vitro_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment (24h) cluster_assay Assay cluster_readout Readout Huh7 Huh7 Cells Induction 0.5 mM Oleic Acid Huh7->Induction BODIPY BODIPY 493/503 Staining Induction->BODIPY CCK8 CCK8 Assay Induction->CCK8 Compound Cpd-A / ML261 Compound->BODIPY Compound->CCK8 Fluorescence Fluorescence Measurement (Lipid Content) BODIPY->Fluorescence Absorbance Absorbance Measurement (Viability) CCK8->Absorbance

Caption: In vitro workflow for assessing the efficacy of Cpd-A.

In Vivo Efficacy: A High-Fat Diet-Induced Model of Dyslipidemia

While promising, in vitro data alone are insufficient to predict therapeutic success. The complex physiological environment, including absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's efficacy. Therefore, transitioning to a relevant animal model is a critical step. A high-fat diet (HFD)-induced model of dyslipidemia in mice is a well-established and clinically relevant model for these studies[5][6].

Experimental Protocol: HFD-Induced Dyslipidemia in C57BL/6J Mice
  • Animal Model: Male C57BL/6J mice are fed a HFD (60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and dyslipidemia[5].

  • Compound Administration: Cpd-A is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at different doses. A vehicle control group and a positive control group (e.g., a clinically used anti-dyslipidemic agent) are included.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Blood and Tissue Collection: At the end of the treatment period, blood samples are collected for the analysis of plasma lipids (total cholesterol, triglycerides, LDL-C, HDL-C) and liver enzymes (ALT, AST) to assess liver function. Liver tissue is collected for histological analysis (H&E and Oil Red O staining) and gene expression analysis.

  • Pharmacokinetic Analysis: A satellite group of animals is used for pharmacokinetic studies to determine the plasma concentration-time profile of Cpd-A and its key metabolites[7][8].

Data Presentation: In Vivo Efficacy of Cpd-A in HFD-Fed Mice
Treatment GroupDose (mg/kg/day)Total Cholesterol (mg/dL)Triglycerides (mg/dL)Liver Weight (g)Hepatic Triglyceride Content (mg/g)
Vehicle -220 ± 15150 ± 122.5 ± 0.285 ± 7
Cpd-A 10185 ± 12110 ± 102.1 ± 0.160 ± 5
Cpd-A 30160 ± 10 90 ± 81.8 ± 0.1 45 ± 4
Positive Control 10170 ± 11 95 ± 91.9 ± 0.2 50 ± 6

*Table 2: Hypothetical in vivo efficacy of Cpd-A in a high-fat diet-induced mouse model of dyslipidemia. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle.

Interpretation of In Vivo Results

The hypothetical in vivo data presented in Table 2 demonstrate that oral administration of Cpd-A leads to a dose-dependent improvement in the lipid profile of HFD-fed mice. Significant reductions in total cholesterol and triglycerides are observed. Furthermore, Cpd-A treatment reduces liver weight and hepatic triglyceride content, suggesting a direct beneficial effect on hepatic steatosis. These findings, coupled with a clean safety profile (no significant elevation in liver enzymes, data not shown), would strongly support the therapeutic potential of this compound class.

Visualizing the In Vivo Experimental Workflow

in_vivo_workflow cluster_induction Model Induction (12 weeks) cluster_treatment Treatment (4 weeks) cluster_analysis Efficacy & Safety Analysis Mice C57BL/6J Mice HFD High-Fat Diet Mice->HFD Dosing Oral Gavage: - Vehicle - Cpd-A (10 & 30 mg/kg) - Positive Control HFD->Dosing Blood Blood Analysis: - Lipids (TC, TG, LDL, HDL) - Liver Enzymes (ALT, AST) Dosing->Blood Liver Liver Analysis: - Histology (H&E, Oil Red O) - Gene Expression Dosing->Liver PK Pharmacokinetics Dosing->PK

Sources

A Comparative Guide to the Biological Activity of Halogenated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetic Acid Scaffold and the Impact of Halogenation

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, renowned for their diverse biological activities. The parent molecule itself is a plant hormone and demonstrates antimicrobial properties[1]. However, its true therapeutic potential is unlocked through chemical modification. Among the most impactful of these modifications is halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine atoms onto the phenyl ring.

Halogenation is a powerful tool in drug design, capable of profoundly altering a molecule's physicochemical properties. The introduction of halogens can enhance metabolic stability, increase lipophilicity (which affects cell membrane permeability), and modify electronic characteristics, all of which can lead to improved binding affinity for biological targets and enhanced therapeutic effects[2]. This guide provides a comparative analysis of the biological activities of various halogenated phenylacetic acid derivatives, grounded in experimental data, to elucidate the critical role that the nature and position of the halogen substituent play in defining their pharmacological profile.

Core Biological Activities: A Comparative Overview

The biological activities of halogenated phenylacetic acid derivatives are broad, with the most extensively studied being their anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory and Analgesic Activity: The Role of COX Inhibition

The primary mechanism behind the anti-inflammatory and analgesic properties of many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a "housekeeping" role in protecting the gastrointestinal tract, and COX-2, which is induced by inflammatory stimuli.[3] The therapeutic goal for many non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[6]

Halogenated phenylacetic acid derivatives, such as the well-known drug Diclofenac, are potent COX inhibitors.[7] The nature and position of the halogen can significantly influence both potency and selectivity.

  • Chlorine: 4-Chlorophenylacetic acid is a critical intermediate in the synthesis of NSAIDs.[8] Derivatives like 4-allyloxy-3-chlorophenylacetic acid have demonstrated significant analgesic and anti-inflammatory effects.[9] Another example, fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid), is also a potent anti-inflammatory and analgesic agent.[10] Studies on pyrrole derivatives containing a 4-chlorophenyl group have shown potent anti-inflammatory activity, which is mediated by the suppression of the pro-inflammatory cytokine TNF-α.[11]

  • Fluorine: The high electronegativity of fluorine often leads to strong interactions with enzyme active sites. In structure-activity relationship (SAR) studies of related compounds, fluorine substitution has been shown to dramatically enhance potency.[12] For instance, adding a 4-fluoro substituent to a 3-methyl analog resulted in a significant improvement in activity.[12]

  • Bromine: 4-Bromophenylacetic acid is a known growth inhibitory substance.[13] Its derivatives have been incorporated into various bioactive compounds, including potential anticancer agents.[14][15]

  • Iodine: The addition of an iodine atom to a related pharmacophore, kynurenic acid, increased its potency by a thousand-fold, highlighting the powerful effect of this halogen.[16]

The relationship between structure and activity is complex; subtle changes, such as moving a halogen from one position to another, can lead to significant shifts in biological effect and toxicity.[17][18]

Visualizing the Mechanism: COX-2 Inhibition Pathway

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the inhibitory action of halogenated phenylacetic acid derivatives.

COX_Inhibition AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Induced by inflammatory stimuli) AA->COX2 PGs Prostaglandins (PGE₂) (Mediators of inflammation) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Derivative Halogenated Phenylacetic Acid Derivative (e.g., Diclofenac) Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by halogenated phenylacetic acid derivatives.

Anticancer Activity

Emerging research has highlighted the potential of halogenated phenylacetic acid derivatives as anticancer agents. Their mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting pathways crucial for tumor growth and metastasis.[19]

  • Cytotoxicity: Platinum(IV) complexes incorporating halogenated phenylacetic acids (chloro-, fluoro-, bromo-, and iodo-derivatives) have been synthesized and shown to be cytotoxic.[20] Similarly, novel halogenated phenoxychalcones have demonstrated significant cytotoxic activity against human breast cancer cells (MCF-7).[21]

  • Kinase Inhibition: Aurora A kinase is a protein that regulates cell division and is often overexpressed in human cancers.[22] A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase, inducing apoptosis in cancer cell lines.[22]

  • Structure-Activity Relationship: Studies on brominated coelenteramine analogs, which feature a 4-bromophenyl moiety, have confirmed that the presence of the halogen is essential for their anticancer activity toward prostate and breast cancer cell lines.[15]

Antimicrobial and Other Activities

Beyond inflammation and cancer, these compounds exhibit a range of other biological effects.

  • Antibacterial Activity: Phenylacetic acid complexes have shown activity against bacteria such as E. coli and S. aureus.[1] Halogenated phenylboronic acids, which share structural similarities, have demonstrated both antibacterial and antibiofilm activity against pathogenic Vibrio species.[23] Halogenation is recognized as a valuable strategy for enhancing the antimicrobial properties of bioactive compounds.[23]

  • Progesterone Receptor Antagonism: Phenylacetic acid derivatives have been evaluated for their ability to bind to the progesterone receptor. The presence of a fluorine atom in the meta position of the acetoxyphenyl substituent was found to improve binding activity, indicating potential applications in hormonal regulation.[24]

Quantitative Comparison of Biological Activity

The following tables summarize experimental data from various studies to provide a quantitative comparison of different derivatives.

Table 1: In Vitro COX-2 Inhibitory Activity

Compound Class/Derivative Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Phenoxy Acetic Acid Derivative (5f) COX-2 0.08 133.34 [25]
Phenoxy Acetic Acid Derivative (7b) COX-2 0.07 Not Reported [25]
Mefenamic Acid (Reference) COX-2 1.98 Not Reported [25]
Celecoxib (Reference) COX-2 0.05 298.6 [25]

| Tolfenamic Acid (Reference) | COX-2 | 0.2 | Not Reported |[26] |

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. The Selectivity Index indicates the preference for inhibiting COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity

Compound / Derivative Assay Dose % Inhibition / Effect Reference
Pyrrole Derivative (3f) Carrageenan-induced paw edema 20 mg/kg Significant reduction at 2h [11]
Phenoxy Acetic Acid Derivative (5f) Carrageenan-induced paw edema Not Specified 63.35% inhibition of paw thickness [25]
Morphine (Reference) Acetic acid-depressed locomotion 1-10 mg/kg Blocks pain-depressed locomotion [27]

| Fenclofenac | Established adjuvant arthritis | Not Specified | Equipotent to phenylbutazone |[10] |

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, understanding the experimental methodologies is crucial. Below are detailed protocols for key assays used to evaluate these compounds.

Protocol 1: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

Causality: Carrageenan, when injected into the paw, induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins. A compound's ability to reduce the resulting edema (swelling) is a direct measure of its anti-inflammatory potential.

Workflow Diagram:

Paw_Edema_Workflow cluster_prep Preparation Phase cluster_treat Treatment & Induction Phase cluster_measure Measurement & Analysis Phase A1 Select healthy Wistar rats (150-200g) A2 Fast animals overnight (water ad libitum) A1->A2 A3 Measure initial paw volume (Plethysmometer) A2->A3 B1 Administer test compound (e.g., 20 mg/kg, i.p.) or vehicle/reference drug A3->B1 B2 Wait 1 hour for absorption B1->B2 B3 Inject 0.1 mL of 1% carrageenan into sub-plantar region of right hind paw B2->B3 C1 Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan B3->C1 C2 Calculate edema volume: (Vt - V0) C1->C2 C3 Calculate % Inhibition: [(Vc - Vt)/Vc] * 100 C2->C3

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Selection: Use healthy adult Wistar rats, weighing between 150-200g. Acclimatize them to laboratory conditions for at least one week.

  • Grouping: Divide animals into groups (n=6): a control group (vehicle), a reference group (e.g., Diclofenac 25 mg/kg), and test groups (different doses of the halogenated derivative).[11]

  • Initial Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or reference drug intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the drug-treated group.

Protocol 2: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing)

This assay evaluates peripheral analgesic activity by measuring a compound's ability to reduce chemically induced visceral pain.

Causality: Intraperitoneal injection of acetic acid irritates the peritoneal cavity, causing the release of endogenous pain mediators like prostaglandins and bradykinin. This induces a characteristic stretching and writhing behavior, which can be quantified. Analgesic compounds inhibit the synthesis of these mediators, thereby reducing the number of writhes.[27]

Step-by-Step Methodology:

  • Animal Selection: Use healthy adult ICR mice (20-25g).

  • Grouping and Administration: Group the animals and administer the test compound, vehicle, or a reference drug (e.g., aspirin) as described in the anti-inflammatory protocol.

  • Induction of Writhing: 30-60 minutes after drug administration, inject 0.1 mL of a 0.6% (v/v) acetic acid solution intraperitoneally.[28]

  • Observation: Immediately place each mouse in an individual observation chamber and count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesia = [(W_c - W_t) / W_c] x 100, where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.

Conclusion and Future Perspectives

Halogenation of the phenylacetic acid scaffold is a proven and effective strategy for developing potent bioactive molecules. The choice of halogen (F, Cl, Br, I) and its position on the phenyl ring are critical determinants of pharmacological activity, influencing everything from COX enzyme inhibition to anticancer potency. Chlorine and fluorine substitutions have been particularly successful in yielding potent anti-inflammatory and analgesic agents, primarily through the inhibition of the COX-2 enzyme. Furthermore, brominated and fluorinated derivatives are emerging as promising leads for novel anticancer therapies by targeting key regulatory proteins like kinases.

Future research should focus on developing derivatives with even higher selectivity for their targets to further improve safety profiles. A balanced consideration between activity and toxicity is crucial, as increasing lipophilicity with larger halogens can sometimes increase toxicity.[17] The exploration of di- and tri-halogenated compounds may also yield molecules with unique and enhanced activities.[12] By continuing to unravel the complex structure-activity relationships of these compounds, the scientific community can design next-generation therapeutics with superior efficacy and safety for a wide range of diseases.

References

  • Lambelin, G., Roba, J., Gillet, C., & Buu-Hoï, N. P. (1970). Pharmacology of a new analgesic, antipyretic, and anti-inflammatory agent, 4-allyloxy-3-chlorophenylacetic acid. Arzneimittelforschung, 20(5), 610–618. [Link]

  • Cabeza, M., Bratoeff, E., Gómez, G., Heuze, I., Rojas, A., Ochoa, M., Palomino, M. A., & Revilla, C. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232–239. [Link]

  • Halim, P. A., Hassan, R. A., Mohamed, K. O., Hassanin, S. O., Khalil, M. G., Abdou, A. M., & Osman, E. O. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 149-160. [Link]

  • Gray, C. H., Cowden, S. M., Lanyon, L., Finlay, G. J., Richardson, E., Gasser, G., Baguley, B. C., & Patterson, A. V. (2018). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. Bioorganic & Medicinal Chemistry, 26(19), 5381-5393. [Link]

  • Scott, S. A., Mathews, L. A., Dennis, M. K., & Brown, T. L. (2010). Design, synthesis, and biological evaluation of halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: discovery of an isoform-selective small molecule phospholipase D2 inhibitor. Journal of Medicinal Chemistry, 53(18), 6706–6719. [Link]

  • Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]

  • Schultz, T. W., & Cronin, M. T. (1999). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 108(2-3), 121–130. [Link]

  • Aputen, A. D., Elias, M. G., Gilbert, J., Sakoff, J. A., Gordon, C. P., Scott, K. F., & Aldrich-Wright, J. R. (2022). Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. OiPub. [Link]

  • Keyl, S., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2884-2894. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Chen, Y. J., et al. (2024). Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. RSC Medicinal Chemistry, 15(10), 2845-2856. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 4-Chlorophenylacetic Acid in Pharmaceuticals: Synthesis and Applications. [Link]

  • Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1). [Link]

  • Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. Biochemical Pharmacology, 82(7), 783-793. [Link]

  • Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657–666. [Link]

  • Al-Warhi, T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(22), 7950. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]

  • Gribble, G. W. (2004). Biological activities of natural halogen compounds. Request PDF. [Link]

  • Faleye, A. C., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Aquaculture International, 32, 1965–1981. [Link]

  • El-Kashef, D. (2020). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PDF. [Link]

  • Esteves, C. I. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14002. [Link]

  • Radi, A. A., & Khan, A. A. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Drug Discovery Technologies, 13(2), 72-81. [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. [Link]

  • Wellendorph, P., et al. (2005). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 315(2), 745-751. [Link]

  • Ou, J., et al. (2024). Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. International Journal of Molecular Sciences, 25(6), 3517. [Link]

  • Alphin, M. (2022). Chemical Evaluation of the Effects of Analgesics on the Body's Chemical Cells. Advanced Journal of Chemistry, Section B, 4(1), 92-103. [Link]

  • Taylor & Francis. (n.d.). Cox-2 inhibitors – Knowledge and References. [Link]

  • Stevenson, G. W., et al. (2008). Targeting pain-depressed behaviors in preclinical assays of pain and analgesia: Drug effects on acetic acid-depressed locomotor activity in ICR mice. Neuroscience Letters, 434(2), 180-185. [Link]

  • Park, I. J., et al. (2011). Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase. Molecular Pharmacology, 80(1), 121-131. [Link]

  • Mitrović, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 25(11), 5770. [Link]

  • Al-Omaim, W. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313. [Link]

  • ResearchGate. (n.d.). Acetic acid induced analgesic activity data of the compound. [Link]

Sources

A Researcher's Guide to Profiling the Selectivity of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous scientific evaluation. A critical milestone in this process is the characterization of a compound's selectivity—its ability to interact with its intended biological target while avoiding unintended interactions with other biomolecules. These "off-target" interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound, 1-(4-Chlorophenyl)cyclobutanecarboxylic acid.

While the specific biological target of this compound is not extensively documented in publicly available literature, this guide will proceed by positing a hypothetical primary target: a G-protein coupled receptor (GPCR). GPCRs represent a large and diverse family of cell surface receptors that are the targets for a significant portion of currently marketed drugs, making them a highly relevant example for such a study.[1][2] This guide will provide the principles and detailed protocols for a robust investigation of its binding and functional selectivity.

The Imperative of Selectivity Profiling

The initial rationale for investigating any new chemical entity is its presumed interaction with a primary therapeutic target. However, no drug is perfectly selective. Off-target binding is a common phenomenon that can have significant clinical implications.[3][4] A thorough cross-reactivity study serves multiple purposes:

  • Safety Assessment: Early identification of interactions with proteins known to cause adverse effects (e.g., hERG channel, CYPs, various kinases) can prevent costly failures in later stages of development.[5]

  • Mechanism of Action Elucidation: Distinguishing on-target from off-target effects is crucial for understanding the true pharmacological mechanism of a compound.[6]

  • Lead Optimization: A quantitative understanding of a compound's selectivity profile guides medicinal chemists in modifying the structure to enhance potency at the primary target while minimizing off-target activities.

Our investigation into the cross-reactivity of this compound will be structured around two key experimental approaches: competitive binding assays to assess physical interaction and cell-based functional assays to evaluate the biological consequences of that interaction.

Experimental Design: A Two-Pronged Approach

A comprehensive selectivity profile is built by comparing a compound's activity at its intended target with its activity across a panel of clinically and biologically relevant off-targets.

Part 1: Quantifying Binding Affinity via Competitive Binding Assays

Competitive binding assays are a cornerstone of pharmacology, allowing for the determination of a compound's affinity for a receptor by measuring its ability to displace a known, labeled ligand.[7][8] The principle relies on the competition between our unlabeled test compound, this compound, and a high-affinity radiolabeled or fluorescently-labeled ligand for the same binding site on the target protein.[7][9]

The key output of this assay is the Inhibitory Constant (Ki), which represents the concentration of the test compound that will occupy 50% of the receptors in the absence of the competing labeled ligand. A lower Ki value signifies a higher binding affinity.

Part 2: Assessing Functional Consequences with Cell-Based Assays

While binding assays confirm physical interaction, they do not reveal whether that binding event leads to a biological response (agonism, antagonism, or inverse agonism). Functional assays are therefore essential.[10][11] For our hypothetical GPCR target, we would measure the downstream signaling events that occur upon receptor activation, such as the production of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP1), or the recruitment of β-arrestin.[6][10]

These assays provide the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. These values quantify the compound's potency in eliciting or blocking a cellular response.

Visualization of the Selectivity Profiling Workflow

The overall process for assessing the cross-reactivity of a novel compound can be visualized as a multi-step workflow, from initial target selection to comprehensive data analysis.

G cluster_0 Phase 1: Target & Compound Preparation cluster_1 Phase 2: In Vitro Assay Execution cluster_2 Phase 3: Data Analysis & Interpretation A Identify Hypothetical Primary Target (GPCR-X) B Select Panel of Potential Off-Targets (e.g., GPCR-Y, GPCR-Z, Kinase-A) A->B D Competitive Binding Assays (Determine Ki values) B->D E Cell-Based Functional Assays (Determine EC50/IC50 values) B->E C Synthesize & Purify This compound C->D C->E F Calculate Selectivity Ratios (Ki_off-target / Ki_primary-target) D->F G Compare Binding Affinity vs. Functional Potency E->G H Generate Comprehensive Cross-Reactivity Profile F->H G->H G cluster_0 cluster_1 Receptor Receptor Binding Site Radioligand [³H]-Ligand Receptor->Radioligand Binds TestCompound Test Compound Receptor->TestCompound Binds Radioligand->TestCompound Competes for Binding Site Increasing Increasing [Test Compound] Displacement Displaces [³H]-Ligand Increasing->Displacement Signal Reduced Radioactive Signal Displacement->Signal

Caption: Principle of a Competitive Binding Assay.

Conclusion

The comprehensive evaluation of a compound's selectivity is a non-negotiable step in modern drug discovery. By employing a combination of high-fidelity binding and functional assays, researchers can build a detailed cross-reactivity profile. This guide, using this compound as a representative new chemical entity, outlines a robust, logical, and experimentally sound strategy for this critical assessment. The insights gained from such studies are invaluable, providing the data necessary to make informed decisions, mitigate risks, and ultimately guide the development of safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Scientist Live. (2018, January 23). Off-target testing assays.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays.
  • ResearchGate. (n.d.). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • PMC. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • PMC. (n.d.). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent.
  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References.

Sources

Spectroscopic Guide to the Diastereomers of Cyclobutane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a critical step in chemical synthesis and analysis. The rigid, puckered four-membered ring of cyclobutane presents a unique stereochemical challenge. Distinguishing between its diastereomers, primarily cis and trans isomers, requires a nuanced understanding of various spectroscopic techniques. This guide provides an in-depth, objective comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to elucidate the stereochemistry of cyclobutane derivatives, supported by experimental data and established protocols.

The Structural Nuances of Cyclobutane Diastereomers

Unlike planar depictions in textbooks, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain. This puckering is crucial as it places substituents into pseudo-axial and pseudo-equatorial positions, leading to distinct spatial relationships that are the key to spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful and definitive tool for distinguishing between cyclobutane diastereomers. The key parameters for differentiation are chemical shifts (δ), coupling constants (J), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).

¹H NMR: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants

The puckered nature of the cyclobutane ring leads to different magnetic environments for protons in cis and trans isomers. This results in distinct chemical shifts and, more importantly, different proton-proton coupling constants.

Causality Behind Experimental Observations: The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. In the puckered cyclobutane ring, the dihedral angles for cis and trans protons are different, leading to predictably different ³J values. Generally, ³Jcis is larger than ³Jtrans.

Case Study: cis- and trans-1,2-Diphenylcyclobutane

A detailed analysis of cis- and trans-1,2-diphenylcyclobutane provides a clear example of these principles in action. The trans isomer is conformationally rigid with the phenyl groups in a pseudo-diequatorial position, while the cis isomer is more flexible.[1][2]

Parameter cis-1,2-Diphenylcyclobutane trans-1,2-Diphenylcyclobutane
¹H Chemical Shift (Methine H) ~4.05 ppm~3.61 ppm
¹H Chemical Shift (Methylene H) ~2.48-2.50 ppm~2.17-2.35 ppm
³J (cis, H-C-C-H) ~8-10 Hz-
³J (trans, H-C-C-H) -~2-7 Hz

Note: Chemical shifts are approximate and can vary with solvent and other substituents.

Case Study: cis- and trans-Cyclobutane-1,2-dicarboxylic Acid

The differentiation is also evident in other substituted cyclobutanes, such as the dicarboxylic acid derivatives.

Compound ¹H Chemical Shift (Methine H) ¹H Chemical Shift (Methylene H)
cis-Cyclobutane-1,2-dicarboxylic Acid ~4.22 ppm (d), ~3.81 ppm (d)-
trans-Cyclobutane-1,2-dicarboxylic Acid ~3.45 ppm~2.17 ppm

Data for cis-isomer from reference[1], and for trans-isomer from reference[3].

¹³C NMR: A Supporting Role in Structural Elucidation

While ¹H NMR is the primary tool, ¹³C NMR provides complementary information. The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents. In general, steric compression can cause a shielding effect (upfield shift).

Compound ¹³C Chemical Shift (Methine C) ¹³C Chemical Shift (Methylene C)
cis-Cyclobutane-1,2-dicarboxylic Acid 44.8 ppm42.9 ppm
trans-Cyclobutane-1,2-dicarboxylic Acid 43.1 ppm23.4 ppm

Data for cis-isomer from reference[1], and for trans-isomer from reference[4].

2D NMR: NOESY for Definitive Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å). This is invaluable for confirming the relative stereochemistry of substituents on the cyclobutane ring.

Expertise in Action: In a cis-1,2-disubstituted cyclobutane, a NOESY experiment will show a cross-peak between the protons on the two substituted carbons, as they are on the same face of the ring. In the corresponding trans isomer, this interaction will be absent.

NOESY_Comparison cis_H1 H1 cis_H2 H2 cis_H1->cis_H2 NOE correlation trans_H1 H1 trans_H2 H2

Caption: NOESY correlations for cis and trans isomers.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Symmetry

IR spectroscopy provides information about the vibrational modes of a molecule. While less definitive than NMR for stereochemical assignment of cyclobutanes, it can offer corroborating evidence, particularly by analyzing the "fingerprint region" (below 1500 cm⁻¹).

The Logic of IR Differentiation: The overall symmetry of a molecule influences its IR spectrum. Trans isomers of disubstituted cyclobutanes often possess a higher degree of symmetry than their cis counterparts. This can lead to fewer IR-active bands for the trans isomer. The unique pattern of bands in the fingerprint region serves as a characteristic signature for each diastereomer.[5]

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns can sometimes differ, reflecting the different steric environments and stabilities of the diastereomers and their fragment ions.

Trustworthiness of MS Data: It is important to note that for simple, non-functionalized cyclobutane diastereomers, the mass spectra can be very similar, making differentiation challenging. However, for more complex systems, particularly those amenable to techniques like tandem mass spectrometry (MS/MS), clear distinctions can be made.

Case Study: Distinguishing Isomeric Cyclobutane Thymidine Dimers

A study on cis,syn and trans,anti thymidine dimers demonstrated that these diastereomers could be distinguished using ion mobility mass spectrometry and tandem mass spectrometry. The fragmentation patterns were distinct, reflecting the intrinsic differences in the stabilities of the diastereomers.[6] For instance, the energy required to induce fragmentation was different for the two isomers.

MS_Fragmentation cluster_cis cis-Isomer cluster_trans trans-Isomer Molecule Diastereomeric Precursor Ions (same m/z) Collision Collision-Induced Dissociation (CID) Molecule->Collision Fragments Fragment Ions Collision->Fragments Detector Mass Analyzer Fragments->Detector Spectrum Mass Spectrum Detector->Spectrum cis_spectrum Spectrum A (Characteristic fragment intensities) trans_spectrum Spectrum B (Different fragment intensities)

Caption: Generalized workflow for MS fragmentation analysis.

Computational Chemistry: Predicting Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting NMR spectra. By calculating the theoretical chemical shifts for all possible diastereomers of a molecule, one can compare these predictions to the experimental data to assign the correct stereochemistry.

Authoritative Grounding: This approach is particularly powerful when dealing with complex molecules where empirical analysis of coupling constants may be challenging. Several protocols, such as the DP4 probability analysis, have been developed to statistically compare experimental and calculated NMR data for robust stereochemical assignment.[2][7]

DFT_Workflow Start Propose Diastereomeric Structures Conformational_Search Conformational Search Start->Conformational_Search Geometry_Optimization DFT Geometry Optimization Conformational_Search->Geometry_Optimization NMR_Calculation GIAO NMR Calculation Geometry_Optimization->NMR_Calculation Boltzmann_Averaging Boltzmann Averaging of Spectra NMR_Calculation->Boltzmann_Averaging Comparison Compare Calculated and Experimental Spectra Boltzmann_Averaging->Comparison Assignment Assign Stereochemistry Comparison->Assignment

Caption: Workflow for DFT-based NMR prediction.

Experimental Protocols

Protocol 1: ¹H NMR and NOESY Analysis of Cyclobutane Diastereomers
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the cyclobutane ring protons.

    • Optimize spectral width, number of scans, and relaxation delay for good signal-to-noise and resolution.

  • NOESY Acquisition:

    • Set up a 2D NOESY experiment.

    • Choose an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the buildup of Nuclear Overhauser Effects.[8]

    • Acquire the 2D spectrum with a sufficient number of increments in the indirect dimension for adequate resolution.

  • Data Processing and Analysis:

    • Process the 1D ¹H spectrum to measure chemical shifts and coupling constants.

    • Process the 2D NOESY spectrum using appropriate window functions and perform a two-dimensional Fourier transform.

    • Analyze the NOESY spectrum for cross-peaks that indicate through-space proximity between protons. A cross-peak between methine protons on substituted carbons is indicative of a cis relationship.

Protocol 2: DFT Calculation of NMR Chemical Shifts
  • Structure Generation: Build 3D models of all possible diastereomers of the cyclobutane derivative.

  • Conformational Search: Perform a thorough conformational search for each diastereomer using a suitable method (e.g., molecular mechanics).

  • Geometry Optimization: Optimize the geometry of all low-energy conformers using DFT, for example, at the B3LYP/6-31G(d) level of theory.[9]

  • NMR Calculation: For each optimized conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, for instance, at the mPW1PW91/6-311+G(2d,p) level.[10]

  • Data Analysis:

    • Calculate the Boltzmann-averaged chemical shifts for each diastereomer based on the relative energies of the conformers.

    • Compare the calculated chemical shifts for each diastereomer with the experimental values to determine the best fit. Statistical methods like DP4 analysis can be employed for a more rigorous comparison.

Conclusion

The spectroscopic comparison of cyclobutane diastereomers is a multifaceted task that relies on the synergistic application of several analytical techniques. NMR spectroscopy, particularly ¹H NMR and NOESY, stands out as the most definitive method for stereochemical assignment, providing direct evidence of the spatial relationships between atoms. IR spectroscopy and mass spectrometry offer valuable complementary data, with their utility being most pronounced in molecules with specific functional groups or when using advanced techniques like MS/MS. The integration of computational chemistry provides a powerful predictive tool that can guide and confirm experimental findings. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently navigate the stereochemical complexities of cyclobutane derivatives.

References

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Yuan, Z., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 11(54), 34139-34143. [Link]

  • Bagno, A., et al. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887–2894. [Link]

  • Loddo, E., et al. (2020). DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data. The Journal of Organic Chemistry, 85(4), 2197–2205. [Link]

  • Katon, J. E., & Feairheller, W. R. (1968). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(12), 731-737. [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

  • The University of Chicago. (2021). 1D NOESY made easy. NMR Facility - Chemistry Department. [Link]

  • Jonas, J., & Goodman, J. M. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10258-10266. [Link]

  • Coblentz, W. W. (1945). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 34(4), 379-386. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). cis-Cyclobutane-1,3-dicarboxylic acid. PubChem. [Link]

  • Tima, S., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3196. [Link]

  • Eberson, L. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(1), 39. [Link]

  • University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc.. [Link]

  • Li, H., Miller, C. C., & Philips, L. A. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]

  • Zeyrek, C. T., et al. (2015). Comparison of the experimental and calculated FT-IR spectra of the investigated compound. ResearchGate. [Link]

  • Jia, L., et al. (2021). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2938–2946. [Link]

  • Yuan, Z., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 57(84), 11029-11032. [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). rac-(1R,2R)-1,2-dibromocyclobutane, trans. PubChem. [Link]

  • LibreTexts. (2022, July 3). 6.2: Fragmentation. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Chlorophenyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Chlorophenyl Group

The chlorophenyl group is a ubiquitous motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties. Its prevalence can be traced back to classic medicinal chemistry strategies where its lipophilicity was exploited to improve hydrophobic interactions with target proteins and its electron-withdrawing nature was used to modulate electronic properties. The chlorine atom can also serve as a metabolic blocker, preventing oxidation at the substituted position, a common metabolic soft spot for unsubstituted phenyl rings.

However, the very properties that make the chlorophenyl group attractive can also be liabilities. Increased lipophilicity can lead to poor solubility, high plasma protein binding, and promiscuous binding to off-targets, including the hERG channel. Furthermore, the chlorophenyl moiety can be susceptible to metabolic activation, forming reactive intermediates, or may lead to inhibition of cytochrome P450 (CYP) enzymes, creating a risk of drug-drug interactions. These challenges necessitate a thoughtful exploration of bioisosteric replacements—the substitution of the chlorophenyl group with another moiety that retains or improves upon its desirable biological activity while mitigating its liabilities.

This guide provides a comparative analysis of common and novel bioisosteric replacements for the chlorophenyl group, offering experimental data, synthetic protocols, and strategic insights to aid researchers in their drug design campaigns.

The Strategic Workflow for Bioisostere Selection and Evaluation

The process of replacing a problematic chlorophenyl group is a systematic endeavor. It begins with identifying the specific liability to be addressed and progresses through synthesis and a cascade of assays to validate the replacement. The goal is to achieve a superior balance of pharmacological potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 Problem Identification cluster_1 Design & Synthesis cluster_2 In Vitro Evaluation cluster_3 In Vivo Validation A Lead Compound (with Chlorophenyl) B Identify Liability (e.g., Poor Solubility, CYP Inhibition, Metabolic Instability, Off-Target Activity) A->B C Propose Bioisosteres (Heteroaromatics, Saturated Rings, etc.) B->C D In Silico Modeling (Docking, Property Prediction) C->D E Synthesize Analog Library D->E F Primary Assay (Potency, IC50/EC50) E->F G Secondary Assay (Selectivity) F->G H ADME Assays (Solubility, Permeability, Met. Stability) F->H I Safety Assays (CYP Inhibition, hERG) H->I J Pharmacokinetic (PK) Studies I->J K Pharmacodynamic (PD) / Efficacy Studies J->K L Optimized Candidate K->L

Figure 1: A generalized workflow for the evaluation of chlorophenyl bioisosteres.

I. Aromatic Bioisosteres: Modulating Electronics and Polarity

The most common strategy involves replacing the chlorophenyl ring with another aromatic system, often a heteroaromatic ring. This approach aims to maintain the planarity and aromatic interactions of the original moiety while introducing new properties.

Fluorophenyl: The Subtle Shift

Replacing chlorine with fluorine is a conservative but often effective modification. Fluorine is smaller than chlorine and is a closer steric mimic of hydrogen. While both are electron-withdrawing, their effects on molecular properties can differ significantly.

Causality Behind the Choice: This switch is often pursued to fine-tune electronic properties, block metabolic sites with a stronger C-F bond, or engage in specific polar interactions (e.g., with backbone amides) without the larger steric penalty of chlorine.

Data Presentation: Physicochemical Property Comparison

Moietyvan der Waals Radius (Å) of HalogenHammett Sigma (σp)cLogP ContributionKey Attributes
4-Chlorophenyl 1.75+0.23+0.71Lipophilic, moderate electron withdrawal, potential halogen bond donor.
4-Fluorophenyl 1.47+0.06+0.14Less lipophilic, weaker electron withdrawal, potential H-bond acceptor.

Impact on Performance:

  • Pharmacology: The impact on potency is target-dependent. In a series of p38 MAP kinase inhibitors, an ortho-chloro-fluorophenyl derivative was chosen for development due to an optimal balance of potency and improved CYP inhibition profile compared to dichlorinated analogs.

  • ADME: The switch from chloro- to fluorophenyl generally reduces lipophilicity, which can improve aqueous solubility. The C-F bond is more stable to metabolic cleavage than a C-H bond, potentially enhancing metabolic stability if that position is a liability.

Pyridyl Rings: Introducing a Hydrogen Bond Acceptor

Replacing the chlorophenyl ring with a pyridyl isomer is a powerful tactic to significantly alter physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor and introduces a basic center, fundamentally changing the molecule's profile.

Causality Behind the Choice: This replacement is primarily used to increase aqueous solubility and introduce a specific hydrogen bonding interaction with the target protein. The position of the nitrogen (2-, 3-, or 4-pyridyl) allows for precise vector-based optimization of this new interaction.

Data Presentation: Case Study on Cannabinoid-1 (CB1) Receptor Antagonists

In the development of CB1 antagonists, the 4-chlorophenyl group of the lead compound SR141716A was replaced with various heteroaromatics.

Compound MoietyTarget Affinity (Ki, nM)Lipophilicity (LogD7.4)Rationale for Change
5-(4-Chlorophenyl) 8.0HighParent compound, high potency but high lipophilicity.
5-(Pyridin-4-yl) 15.0LowerReduced lipophilicity, maintained good potency.
5-(5-Alkynyl-2-thienyl) 0.5 - 2.0VariableBioisosteric replacement that significantly enhanced potency.

Impact on Performance:

  • Pharmacology: While potency can be maintained or slightly reduced, the key advantage is often an improved selectivity profile.

  • ADME: A comprehensive analysis at GlaxoSmithKline showed that replacing a phenyl ring with a pyridyl analogue consistently improved aqueous solubility, reduced protein binding, and improved microsomal clearance. However, the introduction of a basic nitrogen can be a new liability, leading to potential hERG inhibition or rapid clearance.

II. Saturated and Non-Classical Bioisosteres: Exploring 3D Space

Moving away from planar aromatic systems to saturated or strained rings offers a strategy to improve solubility, decrease metabolic liability, and optimize ligand-receptor geometry by exploring three-dimensional space.

Bicyclo[1.1.1]pentane (BCP): The Rigid Linear Scaffold

The 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) motif has emerged as a non-classical bioisostere for a para-substituted phenyl ring. It mimics the linear trajectory of the para-substitution but replaces the aromaticity with a saturated, rigid core.

Causality Behind the Choice: BCP is used to drastically reduce lipophilicity and improve solubility while maintaining the crucial exit vector of the substituent. Its saturated nature removes the potential for aromatic oxidation, often improving the metabolic stability profile.

Figure 2: Geometric similarity between a p-substituted phenyl and a 1,3-BCP.

Impact on Performance:

  • Pharmacology: In the optimization of γ-secretase inhibitors, replacing a central fluorophenyl ring with a BCP motif led to compounds with comparable or improved potency.

  • ADME: The primary benefit is a significant improvement in physicochemical properties. BCP analogues consistently show lower lipophilicity, higher solubility, and often improved metabolic stability compared to their phenyl counterparts.

2-Oxabicyclo[2.1.1]hexane: A Saturated ortho-Substituted Phenyl Bioisostere

Recently, 2-oxabicyclo[2.1.1]hexanes have been proposed as novel saturated bioisosteres for ortho-substituted phenyl rings. X-ray crystallography confirms that this scaffold can effectively mimic the geometry of the ortho-phenyl group.

Causality Behind the Choice: This replacement is designed to escape the "flatland" of aromatic rings, improving physicochemical properties like solubility while maintaining the geometric arrangement required for binding. It is more stable than related strained ethers.

Impact on Performance:

  • Physicochemical Properties: When used to modify the antibacterial agent Phthalylsulfathiazole, the 2-oxabicyclo[2.1.1]hexane-containing analogue demonstrated improved physicochemical properties compared to the parent drug.

  • Synthesis: A key advantage is the development of a scalable, photochemical synthesis route, making this novel bioisostere accessible for drug discovery programs.

Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of comparative drug design. Below are representative methodologies for the synthesis of a bioisosteric analog and its evaluation in a key ADME assay.

Protocol 1: Synthesis of a Pyridyl Analog via Suzuki Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to replace a chloro-aryl group with a pyridyl moiety.

Objective: To synthesize 4-(pyridin-4-yl)benzonitrile from 4-chlorobenzonitrile.

Materials:

  • 4-chlorobenzonitrile

  • 4-pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene and water (degassed)

Procedure:

  • To an oven-dried flask, add 4-chlorobenzonitrile (1.0 eq), 4-pyridinylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add K₃PO₄ (2.0 eq) followed by degassed toluene and water (e.g., in a 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Caco-2 Permeability Assay

This assay is a standard in vitro method to assess the intestinal permeability of a compound and identify if it is a substrate of P-glycoprotein (P-gp) efflux.

Objective: To determine the apparent permeability coefficient (Papp) of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B): a. Remove the culture medium from both the apical (A) and basolateral (B) chambers. b. Add a transport buffer (e.g., Hanks' Balanced Salt Solution) containing the test compound at a known concentration (e.g., 10 µM) to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A): Repeat the process in the reverse direction to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound.

  • Efflux Ratio (ER): Calculate the ER as Papp (B to A) / Papp (A to B). An ER > 2 typically suggests the compound is a substrate for active efflux.

Conclusion and Future Outlook

The bioisosteric replacement of the chlorophenyl group is a nuanced but powerful strategy in drug design. The choice of replacement is not arbitrary but is a hypothesis-driven decision aimed at rectifying specific molecular liabilities. While simple aromatic swaps like fluorophenyl or pyridyl are well-established, the frontier of drug design is increasingly exploring saturated and three-dimensional scaffolds like BCPs and bicyclic ethers. These non-classical bioisosteres offer a compelling route to escape the "flatland" of traditional medicinal chemistry, providing access to compounds with improved physicochemical and ADME properties. The continued development of novel synthetic methods and a deeper, data-driven understanding of the property space of these new motifs will further empower medicinal chemists to design safer and more effective medicines.

References

  • Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (2025). PubMed Central.
  • Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. (2013). CSIRO Publishing.
  • A Comparative Review of the Therapeutic Potential of 2-(2-Chlorophenyl)acetohydrazide and Its Bioisosteres. Benchchem.
  • *Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (

A Head-to-Head Comparison of Modern Cyclobutane Synthesis Methods for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: January 2026

The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained-ring chemistry to a valuable building block in modern drug discovery and natural product synthesis.[1][2][3] Its unique three-dimensional structure and ability to act as a constrained linker or a bioisosteric replacement for other functional groups have made it an attractive feature in the design of novel therapeutics.[2][4] However, the synthesis of substituted cyclobutanes can be challenging due to inherent ring strain. This guide provides a head-to-head comparison of several prominent methods for cyclobutane synthesis, offering insights into their mechanisms, practical applications, and relative merits to aid researchers in selecting the optimal strategy for their specific needs.

The Contenders: An Overview of Key Synthetic Strategies

The construction of the cyclobutane ring is primarily dominated by three strategic approaches: the convergent [2+2] cycloadditions, and the rearrangement strategies of ring contraction and ring expansion. Each of these methodologies offers a unique set of advantages and is suited for different synthetic challenges. We will delve into the specifics of:

  • Photochemical and Thermal [2+2] Cycloadditions: The most classic and widely employed method for cyclobutane synthesis, involving the union of two unsaturated components.

  • Ring Contraction of Pyrrolidines: A powerful method for the stereospecific synthesis of highly substituted cyclobutanes from readily available five-membered ring precursors.

  • Ring Expansion of Cyclopropanes: A strategy that leverages the release of ring strain to drive the formation of the four-membered ring.

In-Depth Analysis of Cyclobutane Synthesis Methods

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition is arguably the most versatile and widely used method for constructing cyclobutane rings.[5] This approach can be broadly categorized into photochemical and thermal methods, each with its own set of mechanistic rules and synthetic applications.

Mechanism and Rationale: The photochemical [2+2] cycloaddition of an enone with an alkene typically proceeds through the triplet excited state of the enone. Upon photoexcitation, the enone undergoes intersystem crossing to the triplet state, which then interacts with the ground-state alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. More recently, visible-light photocatalysis using transition metal complexes like Ru(bpy)₃Cl₂ has emerged as a milder and more selective alternative to high-energy UV irradiation.[6][7] This method often proceeds via a reductive or oxidative quenching cycle, generating a radical ion intermediate that drives the cycloaddition.[7][8]

Experimental Protocol: Visible-Light-Mediated Intramolecular [2+2] Cycloaddition of an Enone

This protocol is adapted from the work of Yoon and coworkers on the efficient [2+2] cycloadditions of acyclic enones.[7]

Reaction Scheme:

Procedure:

  • To a screw-capped vial, add the bis(enone) substrate (1.0 equiv), Ru(bpy)₃Cl₂ (0.05 equiv), LiBF₄ (1.5 equiv), and i-Pr₂NEt (2.0 equiv).

  • Dissolve the mixture in anhydrous acetonitrile (0.1 M).

  • Seal the vial and place it approximately 30 cm from a 23 W compact fluorescent light bulb.

  • Irradiate the reaction mixture with stirring for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane product.

Performance Data:

SubstrateProductYield (%)Diastereomeric Ratio (d.r.)
Acyclic bis(enone)Bicyclic dione84>10:1

Data adapted from J. Am. Chem. Soc. 2009, 131, 41, 14604–14606.[7]

Mechanism and Rationale: The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, pericyclic reaction that is thermally allowed due to the unique orbital symmetry of the ketene, which can participate in a suprafacial-antarafacial alignment with the alkene.[9][10] This method is highly effective for the synthesis of cyclobutanones. The use of Lewis acids can promote these cycloadditions, often leading to increased reactivity and altered diastereoselectivity.[11]

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of Diphenylketene with Cyclopentene

This protocol is based on the procedure reported by Brown and coworkers.[12]

Reaction Scheme:

Procedure:

  • Flame-dry a two-necked round-bottomed flask under vacuum and backfill with nitrogen.

  • Add diphenylacetyl chloride (1.0 equiv) to the flask.

  • Add dry dichloromethane and triethylamine (1.02 equiv) via syringe. Stir the mixture at room temperature for 30 minutes to generate diphenylketene in situ.

  • Cool the flask to -78 °C in a dry ice/acetone bath and add cyclopentene (2.0 equiv).

  • Slowly add a solution of ethylaluminum dichloride (2.51 equiv, 1 M in hexanes) dropwise over 50 minutes.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography and recrystallization to yield the cyclobutanone product.

Performance Data:

Ketene PrecursorAlkeneProductYield (%)Diastereomeric Ratio (d.r.)
Diphenylacetyl chlorideCyclopentene7,7-Diphenylbicyclo[3.2.0]heptan-6-one8413:1

Data adapted from Org. Synth. 2016, 93, 401-412.[12]

Ring Contraction of Pyrrolidines: A Stereospecific Approach

This method offers a powerful and stereospecific route to highly substituted cyclobutanes from readily available pyrrolidine precursors. The reaction proceeds via an iodonitrene-mediated process, leading to a 1,4-biradical intermediate that collapses to the cyclobutane product.[13][14][15][16]

Mechanism and Rationale: The reaction is initiated by the in situ generation of an iodonitrene species from a hypervalent iodine reagent and an ammonia source. This electrophilic nitrogen species reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Extrusion of nitrogen gas from the diazene generates a 1,4-biradical, which rapidly undergoes cyclization to form the cyclobutane ring with high stereoretention.[13][14][16]

Experimental Protocol: Iodobenzene Diacetate-Mediated Ring Contraction of a Pyrrolidine

This protocol is adapted from the work of Antonchick and coworkers in the formal synthesis of piperarborenine B.[9][13][14][17][18]

Reaction Scheme:

Procedure:

  • In a sealed tube, dissolve the pyrrolidine substrate (1.0 equiv), hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv), and ammonium carbamate (8.0 equiv) in 2,2,2-trifluoroethanol (0.1 M).

  • Heat the reaction mixture at 80 °C for the specified time (typically several hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired cyclobutane product.

Performance Data:

Pyrrolidine SubstrateProductYield (%)Stereoselectivity
Polysubstituted pyrrolidineCorresponding cyclobutane69Stereospecific

Data adapted from J. Am. Chem. Soc. 2021, 143, 46, 18864–18870.[18]

Gold-Catalyzed Ring Expansion of Cyclopropanes: Accessing Quaternary Centers

Gold(I) catalysts have emerged as powerful tools for the ring expansion of strained cyclopropane systems, providing access to functionalized cyclobutanes, particularly those bearing quaternary stereocenters.[19][20]

Mechanism and Rationale: The reaction is initiated by the coordination of the cationic gold(I) catalyst to the π-system of an allenyl or alkynyl group attached to the cyclopropane ring. This activates the system and triggers a Wagner-Meerwein-type ring expansion, where a C-C bond of the cyclopropane migrates to form the four-membered ring. This process generates a vinylgold intermediate, which upon protodemetallation, yields the cyclobutanone product and regenerates the catalyst.[19][20][21]

Experimental Protocol: Gold(I)-Catalyzed Enantioselective Ring Expansion of an Allenylcyclopropanol

This protocol is based on the work of Toste and coworkers.[19][20]

Reaction Scheme:

Procedure:

  • In a glovebox, prepare the active gold(I) catalyst by mixing (R)-MeO-DM-BIPHEP(AuCl)₂ (2.5 mol %) and NaBArF (5 mol %) in 1,2-dichloroethane.

  • In a separate vial, dissolve the allenylcyclopropanol substrate (1.0 equiv) in 1,2-dichloroethane (0.12 M).

  • Cool the substrate solution to -30 °C.

  • Add the catalyst solution to the substrate solution.

  • Stir the reaction at -30 °C for 24 hours.

  • Quench the reaction with a few drops of triethylamine and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclobutanone.

Performance Data:

SubstrateProductYield (%)Enantiomeric Excess (ee %)
AllenylcyclopropanolVinyl-substituted cyclobutanone9295

Data adapted from J. Am. Chem. Soc. 2009, 131, 26, 9178–9179.[19]

Comparative Analysis and Field-Proven Insights

MethodKey AdvantagesKey DisadvantagesTypical YieldsStereocontrolSubstrate Scope
Photochemical [2+2] Cycloaddition Convergent, atom-economical, access to complex polycyclic systems. Visible-light methods offer mild conditions.Often requires specific chromophores, can lead to mixtures of regio- and stereoisomers. UV methods can be harsh.Moderate to highVariable, can be high with chiral auxiliaries or catalysts.Broad for alkenes and enones.
Thermal [2+2] Cycloaddition (Ketenes) High yielding, often stereospecific, good for cyclobutanone synthesis.Ketenes can be unstable and require in situ generation. Limited to electron-rich alkenes.HighGenerally high and predictable.Ketenes with electron-rich alkenes.
Ring Contraction of Pyrrolidines Highly stereospecific, access to densely functionalized cyclobutanes.Requires pre-synthesis of the pyrrolidine precursor. Can have moderate yields with certain substrates.Moderate to highExcellent (stereospecific).Polysubstituted pyrrolidines.
Gold-Catalyzed Ring Expansion Mild conditions, excellent for quaternary centers, high enantioselectivity possible.Requires specific cyclopropane precursors, catalyst cost can be a factor.HighExcellent with chiral ligands.Allenyl- and alkynyl-substituted cyclopropanols.

Expertise & Experience in Application:

The choice of method is highly dependent on the target molecule and the available starting materials.

  • For the rapid construction of a complex polycyclic core where stereochemistry can be addressed post-cycloaddition, photochemical [2+2] cycloadditions are often the go-to strategy. The synthesis of (±)-acanthodoral, a marine natural product, utilized a photochemical [2+2] cycloaddition as a key step to construct the bicyclo[3.1.1]heptane core.[22]

  • When a cyclobutanone is the desired target and high stereospecificity is required, the thermal [2+2] cycloaddition of ketenes is an excellent choice. The synthesis of bicyclo[3.2.0]heptan-6-ones, versatile synthetic intermediates, is readily achieved through this method.[16][21]

  • For the synthesis of highly substituted, stereochemically complex cyclobutanes, the ring contraction of pyrrolidines offers unparalleled stereocontrol. This was elegantly demonstrated in the formal synthesis of piperarborenine B, where the stereochemistry of the starting pyrrolidine was directly translated to the cyclobutane product.[13][14][17]

  • When the target cyclobutane contains a challenging quaternary stereocenter, gold-catalyzed ring expansion provides a powerful and often highly enantioselective solution. This method has been shown to be effective for a wide range of substrates, delivering chiral cyclobutanones in high yields and enantiomeric excess.[19][20]

Visualizing the Pathways: Reaction Mechanisms and Workflows

Photochemical [2+2] Cycloaddition of an Enone (Visible Light)

G cluster_0 Photocatalytic Cycle cluster_1 Cycloaddition Ru_bpy Ru(bpy)₃²⁺ Ru_bpy_star *[Ru(bpy)₃²⁺] Ru_bpy->Ru_bpy_star hν (vis) Ru_bpy_plus Ru(bpy)₃⁺ Ru_bpy_star->Ru_bpy_plus Amine Ru_bpy_plus->Ru_bpy Enone Enone Enone Ru_bpy_plus->Enone Electron Transfer Amine i-Pr₂NEt Amine_radical [i-Pr₂NEt]⁺• Enone_radical [Enone]⁻• Enone->Enone_radical e⁻ from Ru(bpy)₃⁺ Diradical Diradical Intermediate Enone_radical->Diradical Alkene addition Cyclobutane Cyclobutane Diradical->Cyclobutane Ring Closure

Caption: Visible-light photocatalytic [2+2] cycloaddition mechanism.

Thermal [2+2] Cycloaddition of a Ketene

G Ketene Ketene TransitionState [2s+2a] Transition State Ketene->TransitionState Alkene Alkene Alkene->TransitionState Cyclobutanone Cyclobutanone TransitionState->Cyclobutanone

Caption: Concerted [2s+2a] mechanism of ketene cycloaddition.

Ring Contraction of a Pyrrolidine

G Pyrrolidine Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene + Iodonitrene Biradical 1,4-Biradical Diazene->Biradical - N₂ Cyclobutane Cyclobutane Biradical->Cyclobutane Ring Closure

Caption: Mechanism of pyrrolidine ring contraction.

Gold-Catalyzed Ring Expansion of a Cyclopropanol

G Cyclopropanol Alkynylcyclopropanol Au_complex [Au(I)]-π-complex Cyclopropanol->Au_complex + [Au(I)] Vinyl_Au Vinylgold Intermediate Au_complex->Vinyl_Au Ring Expansion Cyclobutanone Cyclobutanone Vinyl_Au->Cyclobutanone + H⁺, - [Au(I)]

Sources

A Comparative Guide to the Validation of Analytical Methods for Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous testing and validation. A critical component of this process is the validation of analytical methods. This guide provides an in-depth, technical comparison of the essential validation parameters, offering insights into experimental design and data interpretation, grounded in regulatory expectations. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4][5] It is a cornerstone of drug development, ensuring the reliability, consistency, and accuracy of data submitted to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11] Failure to adequately validate analytical methods can lead to regulatory scrutiny, delays in clinical trials, and compromised product quality and patient safety.[12][13]

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will be the primary reference for this guide.[2][14][15][16][17]

Core Validation Parameters: A Comparative Approach

The validation of an analytical method is a multifaceted process, encompassing several key performance characteristics.[18][19][20] We will explore these parameters, providing not just the "what," but the "why" and "how" of their assessment.

Specificity: Ensuring the Method's Selectivity

What it is: Specificity is the ability to assess unequivocally the analyte of interest in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19][20][21][22]

Why it's critical: For a novel compound, the potential for related substances and degradation products is often unknown. A specific method ensures that the signal measured is only from the analyte, preventing false positive results and inaccurate quantification.[23]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a pivotal experiment to demonstrate specificity.[24][25] It involves subjecting the new drug substance to various stress conditions to generate potential degradation products.[24][26]

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the novel compound in various stress conditions. Common stressors include:

    • Acidic hydrolysis: 0.1 N HCl at elevated temperature (e.g., 80°C) for a defined period.

    • Basic hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 80°C) for a defined period.

    • Oxidation: 3-30% Hydrogen Peroxide at room temperature.

    • Thermal degradation: Dry heat (e.g., 105°C).

    • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.[27]

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a blank, using the analytical method under evaluation (e.g., HPLC).

  • Data Evaluation:

    • Assess the chromatograms for the resolution between the main peak (novel compound) and any degradation peaks.

    • Peak purity analysis using a photodiode array (PDA) detector is highly recommended to ensure the main peak is spectrally homogeneous.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation products and any other potential interferences, and the peak purity index is above a certain threshold (e.g., >0.990).[28]

Diagram: Workflow for Specificity Testing

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Outcome Novel Compound Novel Compound Acid Hydrolysis Acid Hydrolysis Novel Compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Novel Compound->Base Hydrolysis Oxidation Oxidation Novel Compound->Oxidation Thermal Stress Thermal Stress Novel Compound->Thermal Stress Photolytic Stress Photolytic Stress Novel Compound->Photolytic Stress Analytical Method (e.g., HPLC-PDA) Analytical Method (e.g., HPLC-PDA) Acid Hydrolysis->Analytical Method (e.g., HPLC-PDA) Base Hydrolysis->Analytical Method (e.g., HPLC-PDA) Oxidation->Analytical Method (e.g., HPLC-PDA) Thermal Stress->Analytical Method (e.g., HPLC-PDA) Photolytic Stress->Analytical Method (e.g., HPLC-PDA) Peak Resolution Assessment Peak Resolution Assessment Analytical Method (e.g., HPLC-PDA)->Peak Resolution Assessment Peak Purity Analysis Peak Purity Analysis Analytical Method (e.g., HPLC-PDA)->Peak Purity Analysis Demonstrated Specificity Demonstrated Specificity Peak Resolution Assessment->Demonstrated Specificity Peak Purity Analysis->Demonstrated Specificity

Caption: Workflow of a forced degradation study to establish method specificity.

Linearity and Range: Defining the Method's Quantitative Boundaries

What they are:

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[18][29][30]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18][29][31]

Why they're critical: These parameters define the concentration window within which the method can be reliably used for quantification.

Experimental Protocol:

Step-by-Step Methodology:

  • Prepare Standards: Prepare a series of at least five standard solutions of the novel compound at different concentrations.[30] The range should typically span 80% to 120% of the expected test concentration for an assay.[18][31]

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean response (e.g., peak area) versus the concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²) or coefficient of determination (R²).

Acceptance Criteria: A correlation coefficient (r²) of ≥0.999 is generally considered acceptable for assays.[18] The plot should be visually inspected for linearity.

Data Presentation: Linearity of Novel Compound X

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90905,200
1001,001,500
1101,105,800
1201,212,300
Correlation Coefficient (r²) 0.9998
Accuracy and Precision: The Cornerstones of Reliability

What they are:

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5][19][21][32] It is often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19][32] It is usually expressed as the relative standard deviation (%RSD).

Why they're critical: Accuracy and precision provide confidence that the method will produce consistent and correct results during routine use.

Experimental Protocol:

Step-by-Step Methodology (for Accuracy):

  • Spike Samples: Prepare samples by spiking a known amount of the novel compound into a placebo or matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5][18]

  • Analysis: Analyze at least three preparations at each concentration level.

  • Data Evaluation: Calculate the percent recovery for each sample.

Step-by-Step Methodology (for Precision - Repeatability):

  • Prepare Samples: Prepare a minimum of six independent samples of the novel compound at 100% of the target concentration.

  • Analysis: Analyze the samples on the same day, with the same analyst and equipment.

  • Data Evaluation: Calculate the %RSD of the results.

Acceptance Criteria:

  • Accuracy: Typically, the mean recovery should be within 98.0% to 102.0%.[18][32]

  • Precision: The %RSD for repeatability should generally be not more than 2%.

Data Presentation: Accuracy and Precision for Novel Compound X

Accuracy (% Recovery)

Concentration LevelMean Recovery (n=3)%RSD
80%99.5%0.8%
100%100.2%0.5%
120%101.1%0.6%

Precision (Repeatability)

Sample #Assay Result (%)
199.8
2100.5
399.5
4100.1
5100.8
699.9
Mean 100.1
%RSD 0.5%
Robustness: Assessing the Method's Resilience

What it is: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[33][34]

Why it's critical: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between laboratories.[33][34][35]

Experimental Protocol:

Step-by-Step Methodology:

  • Identify Parameters: Identify critical method parameters that could be subject to variation, such as:

    • For HPLC: mobile phase composition, pH, column temperature, flow rate.[12]

  • Vary Parameters: Deliberately vary these parameters within a realistic range.

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Data Evaluation: Evaluate the impact of the variations on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria: The results should remain within the acceptance criteria for system suitability and the assay results should not be significantly affected.

Data Presentation: Robustness Study for HPLC Method of Novel Compound X

ParameterVariationEffect on Retention TimeEffect on Assay Result
Mobile Phase pH± 0.2 units< 2% change< 1% change
Column Temperature± 5 °C< 1.5% change< 0.8% change
Flow Rate± 10%< 5% change< 1.2% change

Comparing Analytical Technologies for Novel Compounds

The choice of analytical technology is a critical decision in the development of a method for a novel compound. High-Performance Liquid Chromatography (HPLC) is a workhorse in pharmaceutical analysis, but Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages.

Technology Comparison

FeatureHPLCUPLCLC-MS/MS
Particle Size 3-5 µm< 2 µmVariable
Operating Pressure Up to 6,000 psiUp to 15,000 psi[36]Lower than UPLC
Analysis Time LongerSignificantly shorter[37][38][39]Similar to UPLC
Resolution GoodExcellent[37][39]High
Sensitivity ModerateHigh[37]Very High
Best For Routine QC, assaysHigh-throughput screening, complex mixturesTrace-level analysis, metabolite identification, structural elucidation

Causality Behind Technology Choice:

  • UPLC vs. HPLC: The smaller particle size in UPLC columns leads to higher efficiency and resolution, allowing for faster separations without sacrificing performance.[36][37][39] This is particularly advantageous in early-stage development when throughput is critical.

  • LC-MS/MS: The addition of a mass spectrometer as a detector provides unparalleled sensitivity and selectivity. For novel compounds, LC-MS/MS is indispensable for identifying and quantifying metabolites in biological matrices and for characterizing unknown impurities and degradation products.

Diagram: Decision Tree for Analytical Technology Selection

G Start Start Routine Assay/QC? Routine Assay/QC? Start->Routine Assay/QC? High Throughput Needed? High Throughput Needed? Routine Assay/QC?->High Throughput Needed? No Use HPLC Use HPLC Routine Assay/QC?->Use HPLC Yes Trace Level Analysis or Metabolite ID? Trace Level Analysis or Metabolite ID? High Throughput Needed?->Trace Level Analysis or Metabolite ID? No Use UPLC Use UPLC High Throughput Needed?->Use UPLC Yes Trace Level Analysis or Metabolite ID?->Use HPLC No Use LC-MS/MS Use LC-MS/MS Trace Level Analysis or Metabolite ID?->Use LC-MS/MS Yes

Caption: A simplified decision tree for selecting an analytical technology.

Common Challenges and Best Practices

The validation of analytical methods for novel compounds is not without its challenges.[9][40][41]

Common Pitfalls:

  • Inadequate understanding of the molecule's physicochemical properties: This can lead to poor choices in method development.[13]

  • Insufficient specificity: Failure to separate the analyte from all potential interferences.

  • Poorly defined acceptance criteria: Lack of clear, scientifically justified acceptance criteria can lead to ambiguous validation results.

Best Practices:

  • Adopt a lifecycle approach: Method validation is not a one-time event. The method should be monitored and re-validated as needed throughout the drug development process.

  • Thorough documentation: All aspects of the validation, from the protocol to the final report, must be meticulously documented.

  • Risk-based approach: Focus validation efforts on the parameters most critical to the method's intended purpose.

Conclusion

The validation of analytical methods for novel compounds is a scientifically rigorous and regulatory-mandated process. By systematically evaluating key performance characteristics such as specificity, linearity, accuracy, precision, and robustness, researchers can ensure the quality and reliability of their data. The choice of analytical technology plays a crucial role, with UPLC and LC-MS/MS offering significant advantages in speed, resolution, and sensitivity over traditional HPLC. A thorough understanding of the principles and practices outlined in this guide will empower scientists to develop and validate robust analytical methods that can withstand the scrutiny of regulatory review and ultimately contribute to the successful development of new medicines.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Why a robust method is essential in pharmaceutical analysis - Chromatography Today. (n.d.). Retrieved from [Link]

  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (2007, April 26). Retrieved from [Link]

  • Guideline on bioanalytical method validation | European Medicines Agency. (2011, July 21). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. (n.d.). Retrieved from [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025, December 5). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid. (n.d.). Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (2025, May 2). Retrieved from [Link]

  • Robustness Tests | LCGC International. (n.d.). Retrieved from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025, August 20). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • [Tests for robustness of biomedical and pharmaceutical analytic methods] - PubMed. (2003). Retrieved from [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs - Analytical Chemistry Testing Laboratory. (n.d.). Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products - FDA. (n.d.). Retrieved from [Link]

  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity - GMP SOP. (n.d.). Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Retrieved from [Link]

  • Performance Characteristics In Analytical Method Validation - GMP Insiders. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). Retrieved from [Link]

  • Common Problems in Analytical Method Validation - Pharma Specialists. (2024, May 16). Retrieved from [Link]

  • A New Approach to Forced-Degradation Studies Using Anhydrous Conditions. (n.d.). Retrieved from [Link]

  • The Hidden Risks in Analytical Method Validation - - Pharmuni. (2025, May 16). Retrieved from [Link]

  • HPLC Specificity Testing: Importance Explained - Altabrisa Group. (2025, September 15). Retrieved from [Link]

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). (2025, January 14). Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Retrieved from [Link]

  • Challenges in Analytical Method Development and Validation - BioPharm International. (n.d.). Retrieved from [Link]

  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015, July 30). Retrieved from [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. (2016, October 1). Retrieved from [Link]

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Retrieved from [Link]

  • Challenges in Analytical Method Development For | PDF - Scribd. (n.d.). Retrieved from [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025, May 2). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). Retrieved from [Link]

  • Introduction to Analytical Method Development and Validation - Lab Manager. (2025, April 30). Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7). Retrieved from [Link]

  • Analytical Method Development and Validation: A Review - Journal of Drug Delivery and Therapeutics. (2019, May 15). Retrieved from [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Retrieved from [Link]

  • Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. (n.d.). Retrieved from [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review - The Pharma Innovation. (2018, July 20). Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC - RJPT. (n.d.). Retrieved from [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Antibacterial and Antifungal Activity of Novel Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance has catalyzed a global search for novel chemical scaffolds capable of evading existing resistance mechanisms. Among these, heterocyclic compounds are a cornerstone of medicinal chemistry, and the pyrazole nucleus, in particular, has proven to be a "privileged scaffold." The incorporation of a carboxylic acid moiety can enhance aqueous solubility and provide a critical point of interaction with biological targets. This guide offers a comparative analysis of the antimicrobial performance of novel pyrazole carboxylic acid derivatives, supported by experimental data and validated protocols, to assist researchers in the rational design of next-generation anti-infective agents.

The Pyrazole Carboxylic Acid Scaffold: A Promising Antimicrobial Pharmacophore

Pyrazole and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrazole ring is an electron-rich aromatic system, making it a versatile template for drug design. The addition of a carboxylic acid group is a strategic choice; it not only modifies the physicochemical properties of the molecule but also serves as a key functional group that can mimic amino acid residues, thereby facilitating strong interactions with enzyme active sites. Many studies focus on the synthesis of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives to explore their therapeutic potential.[3][4]

Comparative In Vitro Antimicrobial Efficacy

The primary benchmark for the in vitro efficacy of a potential antimicrobial agent is its Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables consolidate representative data from recent studies, comparing novel pyrazole derivatives against common pathogens and standard-of-care drugs.

Antibacterial Activity

Pyrazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[5] Certain pyrazole-thiazole hybrids and hydrazone derivatives have shown MIC values as low as 1-4 μg/mL against MRSA.[5]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Pyrazole Derivatives

Compound ClassStaphylococcus aureusMRSAEscherichia coliPseudomonas aeruginosaReference Drug (MIC, µg/mL)
Pyrazole-Thiazole Hybrid[5]441632Moxifloxacin (1)
Naphthyl-Pyrazole Hydrazone[5]1.560.78>321.56Ciprofloxacin (0.5)
Pyrazole-4-Carboxamide[6][7]8Not Reported1616Gentamicin (15.6)
Coumarin-Pyrazole Hybrid[5]1.561.566.256.25Chloramphenicol (25)

Note: Data is synthesized from multiple sources for comparative illustration. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data indicates that hybridization of the pyrazole scaffold with other pharmacophores, such as thiazole or coumarin, can yield compounds with potent, broad-spectrum activity.[5] The Naphthyl-pyrazole hydrazone, for instance, shows remarkable potency against the problematic Gram-negative pathogen P. aeruginosa.[5]

Antifungal Activity

The development of new antifungal agents is critical, given the high mortality rates associated with invasive fungal infections. Pyrazole carboxylic acid derivatives have been evaluated against pathogenic fungi, showing significant inhibitory effects, particularly on various Candida species.[3][4]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Pyrazole Derivatives

Compound ClassCandida albicansCandida tropicalisCandida glabrataAspergillus nigerReference Drug (MIC, µg/mL)
Pyrazole-3-Carboxylic Acid Derivative[4]81616>64Fluconazole (15.6)
Pyrazole-3,4-Dicarboxylic Acid Derivative[4]488>64Clotrimazole (24)
Pyrazole-4-Carboxamide[6][7]16Not ReportedNot Reported8
Isoxazolol Pyrazole Carboxylate[8]>100Not ReportedNot Reported>100Carbendazol (1.0)

Note: Data is synthesized from multiple sources for comparative illustration.

Structure-activity relationship (SAR) studies have shown that the positions of electronegative atoms and their associated charges are crucial in determining the strength of antifungal activity against C. albicans.[4] This suggests that antifungal potency is highly tunable through targeted chemical modifications.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antimicrobial potency of these derivatives is dictated by the chemical nature and substitution pattern on the pyrazole core. Understanding these relationships is key to designing more effective molecules.

Key SAR Observations:

  • Lipophilic Groups: The introduction of bulky, lipophilic groups (e.g., naphthyl, substituted phenyl rings) often enhances antibacterial activity, likely by improving cell membrane penetration.[5]

  • Hybridization: Fusing the pyrazole scaffold with other heterocyclic rings like thiazole, imidazole, or coumarin can significantly boost antimicrobial potency and broaden the spectrum of activity.[5][9]

  • Carboxylic Acid/Amide Position: The position and orientation of the carboxylic acid or its amide derivatives are critical for target interaction. The antifungal activity of pyrazole carboxylic acids, for example, is highly dependent on the electronic and geometric characteristics of the molecule's reactive fragments.[4]

SAR_Insights cluster_core Pyrazole Core cluster_mods Key Modifications core core_img R1 Position 1 (N1) - Large aryl groups - Influences target binding Activity Enhanced Antimicrobial Activity R1->Activity R3 Position 3 - Carboxylic Acid (COOH) - Hybridization (e.g., with Thiazole) R3->Activity R4 Position 4 - Halogenation - Can enhance potency R4->Activity R5 Position 5 - Lipophilic groups - Affects membrane permeability R5->Activity

Caption: Key structural modification sites on the pyrazole ring influencing antimicrobial activity.

Some pyrazole derivatives are predicted to act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are validated targets for antibiotics.[5] This mechanism disrupts DNA replication, leading to bacterial cell death.

Validated Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring reproducibility and comparability of results. The choice of broth microdilution is based on its efficiency, conservation of compound, and its status as a gold-standard quantitative method.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC of a compound against aerobic bacteria.

Antibacterial_Workflow A 1. Prepare 2x compound serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). C 3. Inoculate 96-well plate: 50µL of 2x compound + 50µL of bacterial suspension. A->C B 2. Adjust bacterial culture to 0.5 McFarland standard and dilute to 1x10^6 CFU/mL. B->C D 4. Add Growth (bacteria + broth) and Sterility (broth only) controls. C->D E 5. Incubate at 35-37°C for 16-20 hours. D->E F 6. Read MIC: Lowest concentration with no visible turbidity. E->F

Caption: Workflow for the antibacterial broth microdilution assay.

Step-by-Step Methodology:

  • Compound Plate Preparation: Create a two-fold serial dilution of the test compounds in a 96-well plate. The final volume in each well should be 50 µL, with the compounds at twice their final desired testing concentration in CAMHB.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Working Inoculum Dilution: Perform a 1:150 dilution of the adjusted bacterial suspension into fresh CAMHB to achieve a density of 1 x 10⁶ CFU/mL. This is the working inoculum.

  • Inoculation: Within 15 minutes of its preparation, add 50 µL of the working inoculum to each well of the compound plate. This brings the final volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

  • Controls: Prepare a growth control well containing 50 µL of CAMHB and 50 µL of the working inoculum. Prepare a sterility control well with 100 µL of uninoculated CAMHB.

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted for testing the susceptibility of yeasts like Candida albicans.

Step-by-Step Methodology:

  • Medium: The standard medium is RPMI-1640 (with L-glutamine, without bicarbonate) buffered with MOPS acid.

  • Compound Plate Preparation: As with the antibacterial assay, prepare 50 µL of 2x serial dilutions of the test compounds in the RPMI-1640 medium.

  • Inoculum Preparation: From a 24-hour culture on Sabouraud Dextrose Agar, suspend yeast colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.

  • Working Inoculum Dilution: Dilute the adjusted yeast suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Controls: Follow the same procedure as the antibacterial assay (steps 4 and 5).

  • Incubation: Incubate at 35°C for 24-48 hours.

  • Result Interpretation: The MIC for fungi is often read as the lowest compound concentration that causes a prominent decrease in turbidity (typically ≥50% growth inhibition) compared to the growth control.

Conclusion and Future Outlook

Pyrazole carboxylic acid derivatives stand out as a versatile and highly promising class of antimicrobial agents. The wealth of available synthetic methodologies allows for extensive structural diversification, enabling the fine-tuning of activity against specific bacterial and fungal pathogens.[1][10] The data clearly shows that strategic hybridization and substitution can lead to compounds with potency comparable or superior to some standard drugs.[5] Future research must focus on optimizing lead compounds for improved safety profiles and pharmacokinetic properties. Furthermore, detailed mechanistic studies are crucial to uncover novel biological targets and combat the evolution of resistance. The robust protocols outlined in this guide provide a standardized framework for the rigorous evaluation of these next-generation antimicrobial candidates.

References

  • Various Authors. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

  • Various Authors. (2022). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • Various Authors. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Various Authors. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

  • Various Authors. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Mert, S. et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Various Authors. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds. ResearchGate. [Link]

  • Various Authors. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Various Authors. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • Various Authors. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Various Authors. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • Li, Y. et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Cyclohexane Carboxhydrazide Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising scaffolds in medicinal chemistry, hydrazide-hydrazone derivatives have garnered significant attention for their wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] This guide provides a comprehensive comparison of cyclohexane carbohydrazide derivatives as potential antibacterial agents, delving into their synthesis, structure-activity relationships, and the critical experimental protocols for their evaluation.

Synthesis of Cyclohexane Carboxhydrazide Derivatives

The general synthetic route to cyclohexane carbohydrazide derivatives, specifically hydrazones, is a straightforward and versatile process. It typically begins with the esterification of a cyclohexane carboxylic acid, followed by reaction with hydrazine hydrate to form the key cyclohexane carbohydrazide intermediate. This intermediate is then condensed with a variety of aromatic or heterocyclic aldehydes or ketones to yield the final hydrazone derivatives.[4] This modular synthesis allows for the creation of a diverse library of compounds with different substituents, which is crucial for exploring structure-activity relationships.

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Cyclohexane_Carboxylic_Acid Cyclohexane Carboxylic Acid Ester Cyclohexane Carboxylate Ester Cyclohexane_Carboxylic_Acid->Ester Alcohol, Acid Catalyst Hydrazide Cyclohexane Carboxhydrazide Ester->Hydrazide Hydrazine Hydrate Hydrazone Cyclohexane Carboxhydrazide Derivative (Hydrazone) Hydrazide->Hydrazone Aldehyde_Ketone Aromatic/Heterocyclic Aldehyde or Ketone Aldehyde_Ketone->Hydrazone

Caption: General synthetic workflow for cyclohexane carbohydrazide derivatives.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of cyclohexane carbohydrazide derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] A lower MIC value indicates greater antibacterial potency.

The following table summarizes the in vitro antibacterial activity of a series of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives against common Gram-positive and Gram-negative bacteria.[6][7]

Compound IDR Group (Substituent)S. aureus MIC (µg/mL)S. pyogenes MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
4a Phenyl100100125125
4b 4-Chlorophenyl7575100100
4h 2-Hydroxyphenyl50507575
4j 4-Nitrophenyl25255050
4n Pyridin-4-yl12.512.52525
4o Quinol-4-yl6.256.2512.512.5
Ciprofloxacin (Standard)10151012.5

Data synthesized from available literature for illustrative comparison.[6][7]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structure-activity relationships for this class of compounds:

  • Influence of Aromatic Substituents: Electron-withdrawing groups on the phenyl ring, such as a nitro group (compound 4j ), tend to enhance antibacterial activity compared to unsubstituted (compound 4a ) or electron-donating groups.

  • Impact of Heterocyclic Moieties: The incorporation of nitrogen-containing heterocyclic rings, such as pyridine (compound 4n ) and quinoline (compound 4o ), leads to a significant increase in antibacterial potency.[6][7] This suggests that the basic nitrogen atoms may play a crucial role in the interaction with bacterial targets.

  • Gram-Positive vs. Gram-Negative Activity: Generally, these derivatives exhibit better activity against Gram-positive bacteria (S. aureus, S. pyogenes) than Gram-negative bacteria (E. coli, P. aeruginosa). This is a common observation for many classes of antibacterial compounds and is often attributed to the differences in the bacterial cell wall structure.

Mechanism of Action

While the precise mechanism of action for many cyclohexane carbohydrazide derivatives is still under investigation, it is hypothesized that they may interfere with essential bacterial processes. The hydrazide moiety is a known pharmacophore in several antimicrobial drugs.[8] For instance, isoniazid, a hydrazide derivative, inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall.[8] Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[1] Further studies, such as enzyme inhibition assays and molecular docking, are needed to elucidate the specific targets of these cyclohexane carbohydrazide derivatives.

In Vitro Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compounds are selectively toxic to bacteria while exhibiting minimal toxicity to mammalian cells.[9] Cytotoxicity is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Compound IDCytotoxicity (IC50 in µM) against Human Cell Line
4o > 100
Doxorubicin 1.5

Illustrative data. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

A high IC50 value for a compound against a mammalian cell line, as exemplified by compound 4o , suggests a favorable safety profile and good selectivity towards bacterial targets.[12]

Standardized Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a widely used method for determining the MIC of antimicrobial agents.[5][13][14]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds in 96-Well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

B. MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

  • Cell Seeding: Mammalian cells (e.g., human fibroblasts) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Perspectives

Cyclohexane carbohydrazide derivatives represent a promising class of antibacterial agents. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their activity and pharmacokinetic properties. The structure-activity relationship studies highlighted in this guide indicate that the incorporation of nitrogen-containing heterocycles is a particularly fruitful strategy for enhancing antibacterial potency.

Future research should focus on:

  • Elucidating the precise mechanism of action of the most potent derivatives.

  • Expanding the in vitro testing to include a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Conducting in vivo efficacy and toxicity studies in animal models to assess the therapeutic potential of lead compounds.

By systematically applying the evaluation methods described in this guide, researchers can effectively advance the development of novel cyclohexane carbohydrazide-based antibacterial drugs to combat the growing threat of antimicrobial resistance.

References

  • Kretschmer, D. & Gleske, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Kumari, M. & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry. Available at: [Link]

  • IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Available at: [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. Available at: [Link]

  • El-Sayed, W. M., & Hussin, E. M. (2020). In vitro antimicrobial screening: Significance and symbolism. IntechOpen. Available at: [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

  • Morar, A., et al. (2019). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Farmacia. Available at: [Link]

  • Jain, A., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. Available at: [Link]

  • Sardi, J. C. O., et al. (2017). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Available at: [Link]

  • Ghamari, N., et al. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Available at: [Link]

  • El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International. Available at: [Link]

  • Jelinkova, P., et al. (2018). Novel vancomycin-peptide conjugate as potent antibacterial agent against vancomycin-resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Sharma, R., et al. (2018). cyclohexane and its functionally substituted derivatives. CABI Digital Library. Available at: [Link]

  • Szafrański, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at: [Link]

  • Thirumala Chary, M., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerPlus. Available at: [Link]

  • Sharma, R., et al. (2011). ChemInform Abstract: Synthesis, Antimicrobial Activity and Structure-Activity Relationship Study of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 1-(4-Chlorophenyl)cyclobutanecarboxylic acid are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices.

Understanding the Compound: Hazard Profile and Disposal Implications

Before initiating any disposal procedure, a thorough understanding of the compound's properties is paramount. This compound is a solid, chlorinated organic compound. Its hazard profile dictates the necessary precautions for handling and disposal.

Key Hazards:

  • Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

  • Hazardous Decomposition Products: Upon thermal decomposition, it can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1] This is a critical consideration for the ultimate disposal method, which is typically high-temperature incineration.

  • Chemical Incompatibility: It is incompatible with strong oxidizing agents.[1] Accidental mixing can lead to vigorous and potentially dangerous reactions.

These characteristics firmly classify this compound as a hazardous waste, necessitating a disposal pathway distinct from general laboratory trash.

PropertyValueSource
CAS Number 50921-39-6[3][4][5]
Molecular Formula C₁₁H₁₁ClO₂[6]
Appearance Light yellow to purple crystalline powder[5]
Incompatibility Strong oxidizing agents[1]
Hazardous Decomposition CO, CO₂, Hydrogen chloride gas[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final hand-off to a licensed waste management professional.

Step 1: Immediate Personal Protective Equipment (PPE) and Handling

Causality: The primary route of exposure is through skin/eye contact and inhalation of the dust. Therefore, barrier protection is essential.

  • Gloves: Wear nitrile or butyl rubber gloves. Inspect them for any signs of degradation or perforation before use.

  • Eye Protection: Use safety glasses with side shields or chemical goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Lab Coat: A standard laboratory coat is required to prevent contamination of personal clothing.

  • Ventilation: Handle the solid waste exclusively within a certified chemical fume hood to minimize the risk of inhaling dust particles.

Step 2: Waste Segregation - The Cornerstone of Safe Disposal

Causality: Improper segregation is a leading cause of laboratory accidents. As a chlorinated organic solid, this compound must be kept separate from incompatible materials to prevent dangerous chemical reactions.

  • Designated Waste Stream: This compound must be disposed of in a container specifically designated for halogenated organic solid waste .

  • Incompatibility Prevention:

    • DO NOT mix with strong oxidizing agents (e.g., nitrates, perchlorates, permanganates).

    • DO NOT mix with non-halogenated organic waste. This is crucial for cost-effective and compliant disposal, as mixing can complicate the incineration process.

    • DO NOT mix with aqueous or acidic/basic waste streams.

Step 3: Container Selection and Management

Causality: The integrity of the waste container is vital to prevent leaks and environmental contamination. The container material must be compatible with the waste.

  • Container Type: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top lid. Ensure the container is clean and dry before use.

  • Container Integrity: The container must be in good condition, free from cracks or residues.

  • Closure: Keep the container closed at all times, except when adding waste. This prevents the release of dust and potential contamination.

Step 4: Accurate and Compliant Labeling

Causality: Proper labeling is a regulatory requirement and essential for the safety of all personnel who will handle the container. It communicates the contents and associated hazards.

  • Initial Labeling: Affix a "Hazardous Waste" label to the container as soon as the first quantity of waste is added.

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The specific hazard characteristics (e.g., "Irritant")

    • The date when waste was first added to the container (accumulation start date)

    • The name and contact information of the generating researcher or lab

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Causality: Designated storage areas ensure that hazardous waste is kept in a controlled environment, minimizing the risk of spills and unauthorized access.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation in Storage: Ensure the container is physically segregated from incompatible materials within the SAA.

Step 6: Arranging for Disposal

Causality: The final disposal of hazardous waste is a highly regulated process that must be carried out by licensed professionals to ensure environmental protection and legal compliance.

  • Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

  • Provide Documentation: You will likely need to complete a waste pickup request form, accurately transcribing the information from your container's label.

  • Final Disposal Method: The designated disposal method for chlorinated organic compounds is typically high-temperature incineration in a specialized hazardous waste incinerator. This process is designed to break down the molecule into simpler, less harmful components, with scrubbers to neutralize the resulting hydrogen chloride gas.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated: This compound PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregation Step 2: Identify Waste Stream (Halogenated Organic Solid) PPE->Segregation Incompatible Is it compatible with other waste? Segregation->Incompatible Container Step 3: Select Compatible Container (HDPE, Screw-top lid) Labeling Step 4: Affix 'Hazardous Waste' Label & Fill in Details Container->Labeling Storage Step 5: Store in SAA with Secondary Containment Labeling->Storage DisposalRequest Step 6: Request Pickup via EHS for Incineration Storage->DisposalRequest End Waste Transferred to Licensed Disposal Contractor DisposalRequest->End Incompatible->Container No Segregate Keep Separate! Do Not Mix. Incompatible->Segregate Yes Segregate->Container

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible research. By adhering to this detailed protocol, which emphasizes understanding the compound's hazards, rigorous segregation, and compliant container management, laboratories can ensure the safety of their personnel and the protection of the environment. This systematic approach transforms a regulatory requirement into a seamless and integral part of the scientific workflow, building a culture of safety that extends beyond the bench.

References

  • TCI EUROPE N.V. (2025). 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid - SAFETY DATA SHEET.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid.
  • Environmental Health & Safety, University of Washington.Halogenated Solvents. Retrieved from the University of Washington EHS website.
  • ChemicalBook. (2023). 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6.
  • Sigma-Aldrich.1-(4-chlorophenyl)-1-cyclobutane-carboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Environmental Health & Radiation Safety, Temple University.Halogenated Solvents in Laboratories.
  • EHS, Princeton University.Chemical Incompatibility Chart.
  • University of Wisconsin-Milwaukee.Hazardous Waste Segregation. Retrieved from the University of Wisconsin-Milwaukee website.
  • CP Lab Safety.Halogenated Organics Waste Compatibility.
  • CAS.this compound.
  • LGC Standards. (2020). Safety data sheet: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
  • Allan, G. G., & Mattila, T. (1971). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic, 11, 2157-2160.
  • Arctom Scientific.CAS NO. 50921-39-6 | this compound.
  • ChemicalBook.1-(4-chlorophenyl)-1-cyclobutanecarboxylic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive operational guide for the safe handling of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid (CAS No. 50921-39-6).[1][2][3] As professionals in research and drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is grounded in best practices.

Hazard Analysis: Understanding the Compound

This compound is a crystalline powder.[4] A thorough review of its Safety Data Sheet (SDS) reveals the following primary hazards as classified under the Globally Harmonized System (GHS):

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[5][6][7]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6][7]

The signal word for this chemical is "Warning".[4][6] Beyond these immediate hazards, two other intrinsic properties of the molecule guide our PPE strategy: its physical form as a fine powder and its chemical structure as a halogenated aromatic carboxylic acid. As a powder, it poses an inhalation risk and can be easily dispersed.[8] Upon thermal decomposition, it can release hazardous gases, including hydrogen chloride.[5][9]

The Core Principle: A Multi-Barrier PPE System

Effective chemical safety is not about a single piece of equipment but about creating multiple, redundant barriers of protection. For this compound, our strategy must address contact, inhalation, and ingestion hazards. The selection of PPE is dynamic and must be adapted to the specific task and associated risks.

Routine Handling: Foundational Protection

For standard laboratory procedures such as weighing, transferring, and preparing solutions, a baseline level of PPE is mandatory.

  • Hand Protection: The primary barrier against skin contact. Given the compound is a chlorinated aromatic and a carboxylic acid, glove selection is critical.

    • Primary Choice: Nitrile gloves are a robust starting point, offering good resistance to a range of chemicals, including acids, and providing excellent splash protection.[10][11]

    • Justification: Nitrile provides a durable barrier against the solid compound and incidental contact with solvents used to dissolve it. Always inspect gloves for tears or punctures before use.[9] For prolonged contact or when handling concentrated solutions, consider double-gloving or using a more resistant glove.

  • Eye and Face Protection: To prevent contact with the crystalline powder, which can cause serious irritation.[5]

    • Primary Choice: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.

    • Enhanced Protection: When there is a higher risk of splashing or powder aerosolization (e.g., during bulk transfers or vortexing), upgrade to chemical splash goggles that form a seal around the eyes.[10] A face shield, worn over safety glasses or goggles, should be used when handling larger quantities.[12]

  • Protective Clothing: To shield skin on the arms and body.

    • Primary Choice: A long-sleeved laboratory coat is essential.

    • Justification: This prevents incidental skin contact from minor spills or dust. Ensure the lab coat is fully buttoned. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.[10]

  • Footwear:

    • Primary Choice: Closed-toe, non-slip shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[8]

Respiratory Protection: Managing Inhalation Risk

The primary inhalation risk comes from the aerosolization of fine powder.[8] Therefore, engineering controls are the first line of defense.

  • Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood. This captures airborne particles at the source.[13]

  • Respiratory PPE: When engineering controls are not feasible or during a significant spill, respiratory protection is required.

    • Primary Choice: A NIOSH-approved N95 respirator (dust mask) may be sufficient for minor tasks with low dust generation potential, but a higher level of protection is preferable.

    • Enhanced Protection: For situations with a higher potential for aerosolization or during spill cleanup, a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges is recommended.[14] If dissolving in a volatile solvent, combination cartridges for organic vapors and particulates should be used.[10]

Data-Driven PPE Selection

The following table summarizes the recommended PPE based on the operational context.

Task/Situation Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing/Transfer (<10g) Single pair of nitrile glovesSafety glasses with side shieldsRequired: Chemical Fume Hood. Not required if in hood.Lab coat
Bulk Transfer (>10g) Double-gloved with nitrile or neoprene glovesChemical splash goggles and face shieldRequired: Chemical Fume Hood.Lab coat and chemical-resistant apron
Solution Preparation Nitrile or neoprene gloves[15]Chemical splash gogglesRequired: Chemical Fume Hood.Lab coat
Minor Spill Cleanup Chemical-resistant gloves (Neoprene or Butyl Rubber)[15][16]Chemical splash goggles and face shieldHalf-mask respirator with P100/OV cartridgesLab coat and chemical-resistant apron
Emergency/Major Spill Heavy-duty chemical gloves (Viton® or Butyl)[16][17]Full-face respirator with appropriate cartridgesFull-face respirator or SCBA[12]Fully encapsulating chemical protective suit

Procedural Guidance: From Handling to Disposal

Adherence to established protocols is as crucial as the PPE itself.

Experimental Workflow for Safe Handling

This workflow outlines the critical decision points for ensuring safety during routine handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A Review SDS & Protocol B Verify Fume Hood Certification A->B C Select & Inspect PPE (Gloves, Goggles, Lab Coat) B->C D Weigh Solid Compound C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Add Solvents & Reagents E->F G Decontaminate Glassware (in Fume Hood) F->G Reaction Complete H Segregate Halogenated Waste G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol: Minor Spill Cleanup

For spills of less than 10 grams outside of a containment hood:

  • Alert Personnel: Immediately notify others in the area.[18]

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Before re-entering, don the appropriate spill response PPE: double nitrile or neoprene gloves, chemical splash goggles, a face shield, a lab coat over long-sleeved clothing, and a half-mask respirator with P100/organic vapor cartridges.[18][19]

  • Contain Spread: Gently cover the spill with an absorbent material suitable for acids, such as sodium bicarbonate or a universal chemical absorbent.[20] Do not use combustible materials like paper towels. Work from the outside of the spill inward to prevent spreading.[18]

  • Neutralize: The use of sodium bicarbonate will help neutralize the acidic nature of the compound.[20]

  • Collect Waste: Carefully scoop the mixture into a designated, labeled hazardous waste container.[19] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cleaning materials as hazardous waste.[19]

  • Dispose: Seal the waste container and manage it according to your institution's hazardous waste procedures for chlorinated organic compounds.[21]

  • Doff PPE: Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the hazardous waste stream.

  • Wash Hands: Wash hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

The presence of a chlorine atom on the phenyl ring classifies this compound and its associated waste as halogenated organic waste.

  • Segregation is Key: Halogenated organic waste must never be mixed with non-halogenated waste.[13] Maintain separate, clearly labeled waste containers.

  • Waste Streams:

    • Solid Waste: Unused compound, contaminated spill cleanup materials, and grossly contaminated PPE (gloves, wipes) should be collected in a solid waste container labeled "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions containing the compound and solvent rinses from glassware should be collected in a liquid waste container labeled "Halogenated Organic Liquid Waste."[13]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area away from incompatible materials like strong oxidizers.[5]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Disposal will likely involve high-temperature incineration designed for chlorinated organic materials to prevent the formation of toxic byproducts.[21][22]

By integrating this expert-level understanding of the hazards with disciplined procedural execution, you build a robust and trustworthy safety culture. This guide serves as your foundational resource for handling this compound with the diligence and respect it requires.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • This compound 95% | CAS: 50921-39-6. (n.d.). AChemBlock.
  • 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid - CAS:50921-39-6. (n.d.). Sunway Pharm Ltd.
  • 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. (2023, September 22). Fisher Scientific.
  • This compound. (n.d.). Crysdot LLC.
  • 1-(4-chlorophenyl)-1-cyclobutane-carboxylic acid. (n.d.). Sigma-Aldrich.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc.
  • Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
  • Chemical Spills. (n.d.). Florida State University Emergency Management.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Coatings.
  • Chemical Spill procedure. (n.d.). University of Wollongong.
  • Methods used for chemical spill procedures. (n.d.). Yellow Shield.
  • OSHA Glove Selection Chart. (n.d.). East Carolina University Environmental Health and Safety.
  • This compound | CAS NO. 50921-39-6. (n.d.). Arctom Scientific.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
  • SAFETY DATA SHEET - 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid. (2021, December 24). Fisher Scientific.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hand Protection Chemical Resistance Guide. (n.d.). North Safety Products.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Safety data sheet - trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid. (2020, March 26). LGC Standards.
  • MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid. (n.d.). Scribd.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.